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  • Product: 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
  • CAS: 1352305-18-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride

An In-depth Technical Guide to the Basic Properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This te...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the basic properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The document elucidates the structural basis for its basicity, outlines methodologies for its empirical characterization, and presents detailed protocols for key analytical procedures. The content is structured to offer both foundational understanding and practical guidance for professionals engaged in drug discovery and development. We will explore the theoretical underpinnings of its acid-base chemistry, provide estimated physicochemical parameters, and detail experimental workflows for the precise determination of its pKa values and spectroscopic characterization.

Introduction and Molecular Overview

2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine is a bicyclic compound featuring a benzene ring fused to a seven-membered diazepine ring, with an amino substituent on the aromatic portion.[3] The dihydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical applications. The core structure, a benzodiazepine, is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[3] Understanding the basicity of this molecule is paramount, as it governs fundamental properties such as solubility, membrane permeability, and receptor-binding interactions, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[4]

The molecule possesses three nitrogen atoms, each contributing to its overall basic character. The primary aromatic amine at the 8-position and the two secondary aliphatic amines within the diazepine ring are all potential sites for protonation. The dihydrochloride salt form indicates that two of these nitrogen atoms are protonated.

Molecular Structure:

Caption: Chemical structure of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine.

Theoretical Framework of Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[5] A higher pKaH value corresponds to a stronger base. The molecule presents an interesting case with both aromatic and aliphatic amine functionalities.

  • Aliphatic Amines (N1 and N4 of the diazepine ring): These are generally more basic than their aromatic counterparts. The lone pair of electrons on the nitrogen is localized and readily available for protonation. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.[6][7] Simple alkylamines typically have pKaH values in the range of 9.5 to 11.0.[7]

  • Aromatic Amine (8-NH2): The lone pair of electrons on the nitrogen of an aromatic amine is delocalized into the pi-system of the benzene ring through resonance.[8] This delocalization reduces the availability of the lone pair for protonation, rendering aromatic amines significantly weaker bases than aliphatic amines.[1][2] For instance, the pKaH of aniline is approximately 4.6.

Given these principles, we can predict a hierarchy of basicity for the three nitrogen atoms in 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine. The two aliphatic nitrogens in the diazepine ring are expected to be the most basic sites, while the aromatic amine will be considerably less basic. Consequently, in the dihydrochloride salt, protonation will have occurred at the two most basic sites, the aliphatic amines.

Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C9H13N3[8][9]
Molecular Weight 163.22 g/mol (free base)[8][9]
Molecular Formula (2HCl) C9H15Cl2N3[3]
CAS Number 886366-73-0 (free base)[8][10]
CAS Number (2HCl) 1352305-18-0[3]
Predicted pKa1 ~9-10Typical for secondary aliphatic amines.
Predicted pKa2 ~8-9Second protonation of the other aliphatic amine, influenced by the positive charge of the first.
Predicted pKa3 ~4-5Typical for aromatic amines.
Aqueous Solubility (2HCl) Expected to be moderate to highSalts of amines are generally more water-soluble than the free base.
Organic Solvent Solubility Varies; likely soluble in polar organic solvents like methanol and DMSO.General characteristic of similar organic molecules.
XLogP3 1.83[8]

Experimental Determination of Basic Properties

To rigorously characterize the basic properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a combination of potentiometric titration and spectroscopic methods should be employed.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[11] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Principle: The titration of the dihydrochloride salt with a strong base (e.g., NaOH) will result in a titration curve with multiple inflection points, each corresponding to the deprotonation of one of the protonated amine groups. The pKa can be determined from the pH at the half-equivalence point of each buffering region.[12]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve accurately weighed 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl in deionized water or a co-solvent system. Titrate Titrate with standardized NaOH solution, recording pH after each addition. Prep->Titrate Transfer to titration vessel Plot Plot pH vs. volume of titrant. Titrate->Plot Generate titration curve Derivative Calculate the first and second derivatives to identify equivalence points. Plot->Derivative pKa Determine pKa values from the half-equivalence points. Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh approximately 20-40 mg of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent system such as a methanol-water mixture can be used.[6]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to add the standardized NaOH solution in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

    • The pKa values are equal to the pH at the half-volume points between the start of the titration and the first equivalence point, and between subsequent equivalence points.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the structure of the molecule and can also provide insights into its protonation state.

¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure. The chemical shifts of protons and carbons near the nitrogen atoms will be sensitive to the pH of the solution, which can be used to infer the sites of protonation.

Expected Spectral Features:

  • ¹H NMR: Aromatic protons will appear in the range of 6.5-8.0 ppm. The CH₂ protons of the diazepine ring will likely appear as complex multiplets in the aliphatic region (2.5-4.0 ppm). The NH protons will be observable, and their chemical shifts will be highly dependent on the solvent and protonation state.

  • ¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The aliphatic carbons of the diazepine ring will appear at higher field (30-60 ppm).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Assignment: Use 2D NMR techniques such as COSY, HSQC, and HMBC to assign all proton and carbon signals unambiguously.[13][14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent (e.g., D₂O, DMSO-d₆). 1D Acquire ¹H and ¹³C NMR spectra. Prep->1D 2D Acquire 2D NMR spectra (COSY, HSQC, HMBC). 1D->2D Assign Assign proton and carbon signals. 2D->Assign Structure Confirm molecular structure. Assign->Structure

Caption: Workflow for NMR spectroscopic analysis.

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Spectral Features:

  • N-H Stretching: Primary and secondary amines will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The protonated amines (N-H⁺) will exhibit broad absorption bands in the 2400-3000 cm⁻¹ range.

  • C-N Stretching: These vibrations will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching will appear in the 1450-1600 cm⁻¹ region.

Protocol for FTIR Analysis:

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Safety and Handling

While a specific safety data sheet (SDS) for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is not widely available, related compounds are known to be hazardous. For instance, some benzodiazepine derivatives are classified as corrosive and may cause severe skin burns and eye damage.[15] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is a molecule with complex basic properties due to the presence of both aliphatic and aromatic amine functionalities. A thorough understanding of these properties is crucial for its development as a potential therapeutic agent. This guide has provided a theoretical framework for its basicity, estimated key physicochemical parameters, and detailed experimental protocols for its empirical characterization. The methodologies outlined herein will enable researchers to obtain the precise data necessary to advance their research and development efforts.

References

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  • MDPI. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro.
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  • Smolecule. (2023, August 16). 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl.

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
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An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride (CAS 1352305-18-0): A Framework for Investigation

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride (CAS 1352305-18-0): A Framework for Investigation Authored by a Senior Application Scientist Foreword: The emergence o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride (CAS 1352305-18-0): A Framework for Investigation

Authored by a Senior Application Scientist

Foreword: The emergence of novel chemical entities with therapeutic potential is a constant driver of innovation in drug discovery and development. This guide focuses on 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a compound belonging to the benzodiazepine class—a family of drugs renowned for their significant impact on the central nervous system (CNS). While specific research on this particular molecule is nascent, its structural relation to well-characterized benzodiazepines provides a robust framework for its systematic investigation. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a hypothesized, yet scientifically grounded, pathway for elucidating its properties, mechanism of action, and potential applications.

Introduction and Chemical Identity

2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is a heterocyclic compound featuring a benzene ring fused to a diazepine ring.[3] This core structure is the hallmark of the benzodiazepine class, which is widely recognized for its diverse pharmacological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4][5] The "tetrahydro" designation indicates four added hydrogen atoms in the diazepine ring, contributing to its stability.[3] The presence of an amine group at the 8-position and its formulation as a dihydrochloride salt suggest potential for specific receptor interactions and favorable aqueous solubility, respectively.

Given its lineage, this compound is a candidate for investigation as a modulator of CNS activity. Its novelty presents both a challenge and an opportunity: the challenge of thorough characterization and the opportunity to discover a therapeutic agent with a potentially unique efficacy or safety profile.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its development. The following table summarizes known and predicted data for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine and its dihydrochloride salt.

PropertyValueSource
CAS Number 1352305-18-0[3][6][7]
Molecular Formula C9H15Cl2N3[3][6]
Molecular Weight 236.14 g/mol [7]
Appearance Solid (predicted)-
Boiling Point 384°C at 760 mmHg (predicted for free base)[8]
Density 1.1 g/cm³ (predicted for free base)[8]
Flash Point 186°C (predicted for free base)[8]
XLogP3 1.83 (predicted for free base)[8]
Formulation Dihydrochloride Salt[3]

Note: Some properties are predicted based on the structure of the free base (CAS 886366-73-0) and may vary for the dihydrochloride salt.

Proposed Synthetic Pathway

The synthesis of novel benzodiazepine derivatives can be approached through various established methodologies.[9][10][11] A plausible and efficient route for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine would likely involve a multi-step process starting from commercially available precursors. The following protocol is a hypothesized pathway, grounded in common organic synthesis techniques for this class of compounds.

Experimental Protocol: A Hypothesized Synthesis
  • Step 1: Reductive Amination. Start with a suitable 2-amino-benzaldehyde or ketone precursor. React this with an appropriately protected ethylenediamine derivative under reductive amination conditions (e.g., using sodium triacetoxyborohydride). The rationale here is to form the crucial N-arylethylenediamine intermediate.

  • Step 2: Intramolecular Cyclization. The resulting intermediate is then subjected to conditions that promote intramolecular cyclization to form the seven-membered diazepine ring. This can often be achieved by heating in a suitable solvent, sometimes with a mild acid or base catalyst to facilitate the reaction.

  • Step 3: Functional Group Interconversion. Assuming the starting aromatic ring contained a nitro group at the desired position for the final amine, this step would involve the reduction of the nitro group to an amine. Standard conditions, such as catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride), would be effective. This approach is common in aromatic amine synthesis due to the stability and commercial availability of nitroaromatic precursors.

  • Step 4: Salt Formation. The final free base is then treated with hydrochloric acid (typically dissolved in an organic solvent like ether or isopropanol) to precipitate the dihydrochloride salt. This not only improves the compound's stability and handling but also enhances its water solubility, which is crucial for biological assays.

This self-validating system includes characterization at each step (e.g., via NMR, mass spectrometry) to confirm the structure of the intermediates before proceeding, ensuring the integrity of the final product.

G A 2-Amino-nitrobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B Protected Ethylenediamine B->C D N-(nitro-benzyl)ethylenediamine intermediate C->D E Intramolecular Cyclization (Heat, Catalyst) D->E F Nitro-benzodiazepine intermediate E->F G Reduction of Nitro Group (e.g., H2, Pd/C) F->G H 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine (Free Base) G->H I Salt Formation (HCl in ether) H->I J Final Product (Dihydrochloride Salt) I->J

Caption: Hypothesized synthesis workflow for the target compound.

Hypothesized Mechanism of Action: GABAergic Modulation

Benzodiazepines exert their well-known effects on the CNS primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the primary inhibitory neurotransmitter in the brain.[5] When benzodiazepines bind to a specific site on the GABA-A receptor (distinct from the GABA binding site), they do not activate the receptor directly but enhance the effect of GABA.[5] This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability.[5] This calming effect on neuronal activity is responsible for the anxiolytic, sedative, and anticonvulsant properties of this drug class.[4][5]

It is highly probable that 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride shares this mechanism of action. The key investigations would be to determine its binding affinity for the benzodiazepine site on the GABA-A receptor and to characterize the functional consequences of this binding.

G cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor Cl- Channel Benzodiazepine Site Cl_in Cl- influx GABA_R:f1->Cl_in GABA GABA GABA->GABA_R:f0 Binds BZD Investigational Compound BZD->GABA_R:f2 Binds (Modulates) Hyper Neuronal Hyperpolarization (Inhibition) Cl_in->Hyper Causes

Caption: Hypothesized GABA-A receptor modulation pathway.

In Vitro Characterization Workflow

A systematic in vitro evaluation is essential to profile the pharmacological and toxicological properties of a novel compound before advancing to more complex in vivo studies.[12][13][14]

Experimental Protocols: A Step-by-Step Guide
  • Receptor Binding Assays:

    • Objective: To determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

    • Methodology: A competitive radioligand binding assay is the gold standard. This involves incubating neuronal membranes (which are rich in GABA-A receptors) with a known radiolabeled benzodiazepine (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

  • Functional Assays:

    • Objective: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at the GABA-A receptor.

    • Methodology: Electrophysiology techniques, such as patch-clamp recording on cultured neurons or cells expressing recombinant GABA-A receptors, are ideal. The assay measures the chloride current induced by GABA in the presence and absence of the test compound. An enhancement of the GABA-induced current would confirm positive allosteric modulation.

  • Cell Viability and Cytotoxicity Assays:

    • Objective: To determine the compound's potential for causing cell death.

    • Methodology: Utilize human cell lines (e.g., SH-SY5Y neuroblastoma or HEK293 cells) and expose them to a range of concentrations of the compound.[12] Cell viability can be assessed using assays like the MTT or PrestoBlue assay, which measure metabolic activity. Assays for apoptosis (e.g., Caspase-Glo) or necrosis (e.g., LDH release) can provide mechanistic insights into any observed toxicity.[12]

  • Metabolic Stability Assays:

    • Objective: To evaluate how quickly the compound is metabolized by liver enzymes.

    • Methodology: Incubate the compound with human liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s). The concentration of the parent compound is measured over time using LC-MS/MS. A rapid decrease indicates high metabolic turnover, suggesting a potentially short half-life in vivo.[13]

G Start Test Compound A Receptor Binding Assay (Determine Affinity - Ki) Start->A B Functional Assay (Electrophysiology) Start->B C Cytotoxicity Assay (MTT, LDH on cell lines) Start->C D Metabolic Stability (Liver Microsomes) Start->D E Data Analysis & Profiling A->E B->E C->E D->E F Decision: Proceed to In Vivo Studies? E->F

Caption: A logical workflow for in vitro characterization.

In Vivo Preclinical Evaluation Strategy

Should the in vitro profile be favorable (i.e., high affinity, appropriate functional activity, low cytotoxicity), evaluation in established animal models is the logical next step to understand the compound's effects in a living system.[1][15][16]

Recommended Animal Models and Protocols
  • Elevated Plus Maze (EPM) for Anxiolytic Activity:

    • Rationale: This is a widely used and validated test for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze.

    • Protocol: Rodents are administered the test compound or a vehicle control. After a set absorption time, they are placed in the center of the EPM, and their movement is tracked for a standard duration (e.g., 5 minutes). The time spent in the open arms versus the closed arms is the primary endpoint.

  • Forced Swim Test (FST) for Antidepressant-like Effects:

    • Rationale: While primarily a screen for antidepressants, this model can reveal other CNS effects.[16] It assesses behavioral despair; a compound with antidepressant potential may increase the time the animal spends actively swimming or climbing.

    • Protocol: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A reduction in immobility time is considered a positive result.

  • Rotarod Test for Sedation and Motor Impairment:

    • Rationale: A common side effect of benzodiazepines is sedation and motor incoordination. The rotarod test quantifies this effect.

    • Protocol: Animals are trained to stay on a rotating rod. After administration of the test compound, their ability to remain on the accelerating rod is measured. A decrease in latency to fall indicates motor impairment.

  • Pharmacokinetic (PK) Studies:

    • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Protocol: The compound is administered to animals (e.g., via oral gavage or intravenous injection). Blood samples are taken at various time points, and the concentration of the drug and its major metabolites are quantified using LC-MS/MS. This data is used to calculate key PK parameters like half-life, Cmax, and bioavailability.

Toxicology and Safety Considerations

The safety profile is paramount. Designer benzodiazepines can pose significant public health risks, including strong sedation, amnesia, and respiratory depression, especially when combined with other CNS depressants like opioids or alcohol.[17][18][19] Therefore, a thorough toxicological assessment is non-negotiable.

  • Acute Toxicity: A dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

  • Cardiovascular Safety: In vitro assays (e.g., hERG channel block) and in vivo monitoring (e.g., telemetry in conscious animals) to assess any potential for cardiac side effects.

  • Abuse Liability: Given the class of the compound, early assessment of its potential for dependence and abuse is critical. This can be initially explored through models like conditioned place preference.

Conclusion and Future Directions

2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride stands as a novel entity within a well-established and therapeutically important class of compounds. While its specific properties are yet to be fully elucidated, the framework provided in this guide—from a proposed synthesis to a multi-tiered in vitro and in vivo evaluation strategy—offers a clear and scientifically rigorous path forward. The key will be to systematically characterize its pharmacology and toxicology, comparing its profile to existing benzodiazepines to identify any potential advantages in efficacy, safety, or pharmacokinetics. Such research is essential to unlock the therapeutic potential of this and other novel psychoactive substances.

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Sources

Foundational

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Dihydrochloride: Structure, Synthesis, and Applications in Chemical Proteomics

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride: Structure, Synthesis, and Applications in Chemical Proteomics This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride: Structure, Synthesis, and Applications in Chemical Proteomics

This guide provides a comprehensive technical overview of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and chemical biology. By synthesizing information from publicly available data and analogous chemical structures, this document will delve into its molecular architecture, plausible synthetic routes, and its emerging applications as a tool in proteomics research.

Introduction: The Benzodiazepine Scaffold in Drug Discovery and Chemical Biology

The benzodiazepine core is a privileged scaffold in medicinal chemistry, famously represented by drugs such as diazepam and alprazolam, which are known for their anxiolytic, sedative, and anticonvulsant properties.[3] These activities are primarily mediated through the potentiation of the GABAA receptor.[3] However, the versatility of the benzodiazepine structure extends far beyond neuroscience, with derivatives showing a wide array of biological activities, including as anticancer agents and antivirals.[4]

2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine is a functionalized derivative of the tetrahydro-benzo[e][1][2]diazepine core. The presence of a primary amine at the 8-position offers a reactive handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and a potential chemical probe for exploring biological systems. This guide will focus on the dihydrochloride salt of this compound, which is often prepared to improve solubility and stability.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine consists of a benzene ring fused to a seven-membered diazepine ring, which is saturated (tetrahydro). A primary amine group is substituted at the 8-position of the bicyclic system.

Table 1: Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine

PropertyValueSource
Molecular Formula C₉H₁₃N₃[2]
Molecular Weight 163.22 g/mol [2]
CAS Number 886366-73-0[2]
XLogP3 1.83190[2]
PSA 50.08 Ų[2]
Boiling Point 384°C at 760 mmHg[2]
Flash Point 186°C[2]
Density 1.1 g/cm³[2]

For the dihydrochloride salt, the molecular formula is C₉H₁₅Cl₂N₃.[1]

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic pathway could start from a commercially available nitro-substituted aminobenzophenone or a related precursor. The following is a generalized, hypothetical protocol:

  • Reductive Amination: Reaction of a suitable 2-amino-4-nitrobenzylamine derivative with a protected aminoacetaldehyde equivalent, followed by reduction of the resulting imine, would furnish the diamine precursor.

  • Cyclization: Intramolecular cyclization of the diamine, potentially under acidic or basic conditions, would form the tetrahydro-benzo[e][1][2]diazepine ring system.

  • Reduction of the Nitro Group: The nitro group at the 8-position can be reduced to the primary amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

  • Salt Formation: Treatment of the free base with hydrochloric acid in a suitable solvent like ethanol or diethyl ether would yield the dihydrochloride salt.

Synthesis_Workflow A Starting Material (e.g., 2-amino-4-nitrobenzylamine derivative) B Reductive Amination with protected aminoacetaldehyde A->B Step 1 C Cyclization B->C Step 2 D Nitro Group Reduction C->D Step 3 E Salt Formation (HCl) D->E Step 4 F Final Product (dihydrochloride salt) E->F

Caption: Proposed synthetic workflow for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the diazepine ring, and the amine protons. The integration of these signals would correspond to the number of protons in each environment. Based on analogous structures, the methylene protons of the tetrahydrodiazepine ring would likely appear as complex multiplets in the aliphatic region.[5]

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the aliphatic carbons of the diazepine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.[5]

Potential Biological Activity and Mechanism of Action

Due to the limited research on this specific compound, its mechanism of action is currently unknown.[1] However, the presence of the benzodiazepine core suggests a potential interaction with receptors in the central nervous system, similar to other benzodiazepines.[1] It is plausible that it could act as a modulator of GABAA receptors, though this would require experimental validation.

The primary amine at the 8-position could also lead to interactions with other biological targets. Further pharmacological profiling is necessary to elucidate its specific biological activities.

Application in Chemical Proteomics

The presence of a reactive primary amine and the benzodiazepine scaffold makes 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine a promising candidate for the development of chemical probes for proteomics applications.[1] Chemical proteomics utilizes small molecules to study protein function and interaction in a complex biological system.[7]

Affinity-Based Protein Profiling (AfBPP)

In AfBPP, a small molecule ligand is immobilized on a solid support to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. The primary amine of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine could be readily coupled to an activated resin to create an affinity matrix.

AfBPP_Workflow A Immobilization of the Benzodiazepine Probe B Incubation with Cell Lysate A->B C Washing to Remove Non-specific Binders B->C D Elution of Bound Proteins C->D E Protein Identification (Mass Spectrometry) D->E

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Dihydrochloride

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride, a key intermediate in medicinal chemistry. The benzodiazepine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][3] This document outlines a robust, multi-step synthesis, detailing the rationale behind experimental choices and providing validated protocols for each critical transformation.

Strategic Overview of the Synthesis

The synthesis of the target compound, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride, is most effectively approached through a linear sequence commencing with a commercially available, appropriately functionalized benzene derivative. The core strategy involves the initial construction of the seven-membered diazepine ring, followed by the crucial reduction of a nitro functionality to the desired primary amine. The final step involves the formation of the dihydrochloride salt to enhance the compound's stability and solubility.

This synthetic approach is designed to be both efficient and scalable, employing well-established chemical transformations. The key intermediate in this pathway is 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. The choice of a nitro-substituted precursor is strategic, as the nitro group is a versatile functional handle that can be reliably reduced to an amine in the later stages of the synthesis.

Synthesis_Pathway A 4-Nitro-1,2-phenylenediamine B 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[e][1][2]diazepine A->B  1,2-Dibromoethane,  Base C 2,3,4,5-Tetrahydro-1H-benzo[e] [1][2]diazepin-8-ylamine B->C  Reduction (e.g., SnCl2/HCl or H2/Pd-C) D 2,3,4,5-Tetrahydro-1H-benzo[e] [1][2]diazepin-8-ylamine 2HCl C->D  HCl

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The initial and critical step in this synthesis is the formation of the seven-membered benzodiazepine ring. This is achieved through the cyclization of 4-nitro-1,2-phenylenediamine with a suitable two-carbon electrophile, such as 1,2-dibromoethane. The use of o-phenylenediamines as precursors for benzodiazepines is a well-established strategy.[4]

Reaction:

Step1_Reaction

Protocol:

  • To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Heat the mixture to reflux (typically 120-150 °C).

  • Slowly add a solution of 1,2-dibromoethane (1.2 eq) in the same solvent to the refluxing mixture over a period of 1-2 hours.

  • Maintain the reaction at reflux for an additional 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Causality and Experimental Choices:

  • Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature for the double N-alkylation to proceed at a reasonable rate.

  • Base: A base is required to neutralize the hydrobromic acid formed during the reaction, thus driving the equilibrium towards the product. An excess of the base is used to ensure complete reaction.

  • Slow Addition: The slow addition of 1,2-dibromoethane helps to control the exothermicity of the reaction and minimizes the formation of polymeric side products.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group at the 8-position is a pivotal step to introduce the desired amino functionality. Several methods are effective for this transformation, with the choice often depending on the desired selectivity and scalability.

Reaction:

Step2_Reaction

Protocol (Method A: Stannous Chloride Reduction):

This is a classic and reliable method for the reduction of aromatic nitro groups.[1][2][3][5]

  • Suspend 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine.

Protocol (Method B: Catalytic Hydrogenation):

This method is often preferred for its cleaner reaction profile and easier work-up.

  • Dissolve 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd-C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Causality and Experimental Choices:

  • Stannous Chloride: This method is robust and tolerant of many functional groups. The acidic conditions also help to keep the resulting amine in its protonated, more soluble form. However, the work-up can be tedious due to the formation of tin salts.

  • Catalytic Hydrogenation: This is an atom-economical and environmentally benign method. The choice of catalyst and solvent can be optimized for efficiency. It is crucial to ensure the complete removal of the palladium catalyst from the final product, especially for pharmaceutical applications.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free amine to its dihydrochloride salt. This is a standard procedure to improve the handling, stability, and aqueous solubility of the compound.

Reaction:

Step3_Reaction

Protocol:

  • Dissolve the crude or purified 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol (or another suitable solvent) dropwise with stirring. The amount of HCl should be slightly in excess (approximately 2.2 equivalents).

  • A precipitate should form upon addition of the acid.

  • Stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any excess acid or impurities.

  • Dry the product under vacuum to obtain 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride as a stable solid.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield
1 4-Nitro-1,2-phenylenediamine8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine1,2-Dibromoethane, K₂CO₃, n-Butanol, Reflux40-60%
2A 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamineSnCl₂·2H₂O, HCl, Ethanol, Reflux70-90%
2B 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamineH₂, 10% Pd-C, Ethanol, RT85-95%
3 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HClHCl in Ethanol, 0 °C>95%

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride. The strategy relies on fundamental and well-documented organic transformations, ensuring its applicability and adaptability in various research and development settings. The insights into the rationale behind the choice of reagents and conditions are intended to empower researchers to optimize the synthesis for their specific needs, contributing to the advancement of medicinal chemistry and drug discovery.

References

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Foundational

A Technical Guide to Investigating the Therapeutic Targets of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-amine

A Technical Guide to Investigating the Therapeutic Targets of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-amine Executive Summary The 1,4-benzodiazepine scaffold is a cornerstone of modern medicinal chemistry, renowne...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Investigating the Therapeutic Targets of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-amine

Executive Summary

The 1,4-benzodiazepine scaffold is a cornerstone of modern medicinal chemistry, renowned for its "privileged" status in yielding compounds with a wide array of biological activities.[1][2][3][4][5] This technical guide focuses on a specific, less-explored derivative, 2,3,4,5-Tetrahydro-1H-benzo[e][6][7]diazepin-7-amine , a compound holding significant potential for novel therapeutic applications. While classical benzodiazepines are famous for their action on GABA-A receptors, the structural modifications in this tetrahydro-derivative, particularly the primary aromatic amine, suggest a departure from this canonical mechanism and point towards other compelling target classes, primarily within the central nervous system (CNS). This document outlines a hypothesis-driven, systematic workflow for elucidating the therapeutic targets of this molecule, integrating computational prediction with rigorous experimental validation.

Molecular Profile and Structural Rationale

The subject of our investigation is 2,3,4,5-Tetrahydro-1H-benzo[e][6][7]diazepin-7-amine, presented as its dihydrochloride salt for enhanced solubility and stability.

Chemical Structure:

Chemical Structure of 2,3,4,5-Tetrahydro-1H-benzo[e][<a 1][7]diazepin-7-amine" src="https://i.imgur.com/71ZkG2v.png" width="300"/>

Figure 1. 2,3,4,5-Tetrahydro-1H-benzo[e][6][7]diazepin-7-amine

The key structural features that inform our target-finding strategy are:

  • Tetrahydro-benzo[e][6][7]diazepine Core: This saturated seven-membered ring imparts significant three-dimensional complexity compared to planar, classical benzodiazepines. This conformationally flexible scaffold can adapt to the binding pockets of diverse protein targets.

  • Primary Aromatic Amine (-NH2) at Position 7: This group is a strong hydrogen bond donor and can be protonated under physiological conditions, forming a cationic center. This feature is a common pharmacophoric element for ligands of aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[8]

Physicochemical Properties (Predicted)

A preliminary in silico analysis provides insight into the molecule's drug-like properties.

PropertyPredicted ValueSignificance for Drug Development
Molecular Weight 191.25 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP 1.35Indicates a balance of hydrophilicity and lipophilicity, suitable for CNS penetration.
Topological Polar Surface Area (TPSA) 52.05 ŲSuggests good potential for crossing the blood-brain barrier (BBB).
Hydrogen Bond Donors 3Provides ample opportunity for specific interactions with protein targets.
Hydrogen Bond Acceptors 2Contributes to target binding and solubility.

Primary Hypothesized Target Classes: Aminergic GPCRs

Based on structural analogy to known CNS-active compounds, the most promising therapeutic targets for this molecule are dopamine and serotonin receptors.[8] The combination of an aromatic ring and a protonatable amine at a specific distance is a classic pharmacophore for these receptor families.[8]

  • Dopamine Receptors (D1, D2, D3, D4, D5): The tetrahydrobenzazepine and related scaffolds are well-established templates for dopamine receptor ligands.[9][10] These receptors are critical targets for treating psychosis, Parkinson's disease, and addiction.[11][12] The specific subtype selectivity will be a key determinant of the ultimate therapeutic application. For instance, D2 receptor antagonism is a hallmark of antipsychotic drugs, while D3 receptor modulation is being explored for substance abuse disorders.[12]

  • Serotonin (5-HT) Receptors: The vast family of serotonin receptors modulates nearly all aspects of cognition and behavior, including mood, anxiety, and perception.[13][14] Many successful drugs for depression and anxiety target various 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7).[8][13] The structural features of our lead compound are consistent with ligands that bind to these receptors.[15][16]

A Systematic Workflow for Target Identification and Validation

Elucidating the precise molecular target(s) of a novel compound requires a multi-step, integrated approach. We propose a workflow that begins with broad, computational screening and funnels down to specific, rigorous biological validation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Ex Vivo Confirmation A Compound Structure (2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine) B Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) A->B C Structure-Based Screening (Reverse Docking) A->C D Primary Binding Assays (e.g., Radioligand Competition) B->D Predicted Targets C->D Predicted Targets E Determine Affinity (Ki) & Selectivity D->E F Functional Assays (e.g., cAMP, Calcium Flux) E->F Validated Binders G Determine Potency (EC50/IC50) & Efficacy (Agonist vs. Antagonist) F->G H Cellular Target Engagement (e.g., CETSA) G->H Characterized Hits I Downstream Signaling Pathway Analysis (Western Blot, Reporter Assays) H->I J Ex Vivo Tissue Assays (e.g., Mouse Striatum) I->J G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells + Vehicle C Apply Temperature Gradient (e.g., 40°C to 68°C) A->C B Intact Cells + Test Compound B->C D Cell Lysis & Centrifugation C->D E Collect Soluble Fraction (Supernatant) D->E F Quantify Target Protein (Western Blot) E->F G Plot Melting Curves F->G

Diagram 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Potential Therapeutic Implications

The identification and validation of specific targets for 2,3,4,5-Tetrahydro-1H-benzo[e]d[6][7]iazepin-7-amine will pave the way for its development in several therapeutic areas:

  • Psychiatry: If the compound demonstrates potent antagonist activity at D2 and/or 5-HT2A receptors, it could be a candidate for a novel antipsychotic for treating schizophrenia. Conversely, agonist or partial agonist activity at 5-HT1A or D3 receptors could suggest potential as an anxiolytic or antidepressant. [17]* Neurology: Modulation of specific dopamine receptor subtypes could offer therapeutic benefits in movement disorders like Parkinson's disease.

  • Other CNS Disorders: Given the widespread role of aminergic systems, other potential applications include ADHD, sleep disorders, and cognitive enhancement. [13]

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[e]d[6][7]iazepin-7-amine represents a promising chemical scaffold for the discovery of novel CNS-active agents. Its structural features strongly suggest activity at aminergic GPCRs, particularly dopamine and serotonin receptors. The systematic, hypothesis-driven workflow detailed in this guide—combining predictive computational modeling with rigorous in vitro and cellular validation—provides a robust framework for definitively identifying its molecular targets. The successful execution of this research plan has the potential to uncover a new class of therapeutics for a range of challenging neuropsychiatric and neurological disorders.

References

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  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available from: [Link]

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  • Free, R. B., et al. (2011). Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors. Pharmacology, Biochemistry, and Behavior. Available from: [Link]

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  • Li, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available from: [Link]

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Exploratory

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl in vitro studies

An In-Depth Technical Guide to the In Vitro Characterization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl Abstract This technical guide provides a comprehensive framework for the initial in vitro characteriza...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, a novel compound featuring a benzodiazepine scaffold. Given the limited publicly available data for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We present a systematic, multi-tiered approach designed to efficiently establish a foundational pharmacological and toxicological profile. The workflow begins with essential cytotoxicity assessments to determine a viable concentration range for subsequent functional studies. It then progresses to primary target identification through receptor binding assays, focusing on logical targets within the central nervous system (CNS). Finally, we detail functional assays to elucidate the compound's mechanism of action, specifically its potential effects on G-protein coupled receptors (GPCRs) and monoamine transporters. Each section provides not only detailed, field-tested protocols but also the scientific rationale behind experimental choices, ensuring a robust and logically sound investigational cascade.

Introduction: The Scientific Rationale

Chemical Identity and Structural Context

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a unique bicyclic molecule containing a benzene ring fused to a diazepine ring.[1] The core 1,4-benzodiazepine structure is considered a "privileged scaffold" in medicinal chemistry, renowned for producing compounds with a wide array of biological activities, most notably targeting the central nervous system.[2][3][4][5] While this heritage provides a strong basis for hypothesis-driven research, the specific substitutions on this tetrahydro-benzo[e]diazepine variant necessitate a thorough and unbiased initial investigation.

The "Unknown": Why a Systematic In Vitro Cascade is Essential

For novel compounds, especially potential novel psychoactive substances (NPS), a systematic in vitro evaluation is the cornerstone of a successful research program.[6][7] This approach allows for the rapid and cost-effective screening of potential biological activities and liabilities before committing to more complex and resource-intensive in vivo studies.[8] Establishing a "biochemical fingerprint" through a cascade of assays provides essential information on a compound's potency, selectivity, and mechanism of action.[9]

Hypothesis Generation: Potential CNS Targets

The benzodiazepine core strongly suggests potential interactions with CNS receptors.[1] Classical benzodiazepines famously act as positive allosteric modulators of the GABA-A receptor. However, the broader class of related structures has been shown to interact with a diverse range of targets. Therefore, a logical starting point for investigation includes:

  • Monoamine Systems: Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are primary targets for many psychoactive drugs.[10][11]

  • GPCRs: A significant portion of CNS-acting drugs target G-protein coupled receptors, including dopaminergic, serotonergic, and adrenergic receptors.[12][13]

  • GABAergic System: The canonical target for many benzodiazepines.

This guide outlines the experimental workflows needed to test these hypotheses directly.

Foundational Assays: Assessing Cytotoxicity

Causality: Before investigating the functional activity of a compound, it is imperative to first assess its general cytotoxicity. A compound that is highly toxic at concentrations required for functional effects will produce misleading data in subsequent assays and is unlikely to be a viable therapeutic candidate. Cell viability assays establish a "therapeutic window" or a range of non-toxic concentrations to be used in more specific, mechanism-of-action studies.

The MTT Assay: A Robust Method for Metabolic Activity

The MTT assay is a widely used colorimetric method to assess cell viability.[14][15] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, living cells.[16][17] The intensity of the resulting purple color is directly proportional to the number of viable cells.[18]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines, such as Human Embryonic Kidney 293 (HEK293) or neuronal cell lines like SH-SY5Y.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution series to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with solvent only) and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the MTT to formazan.[15][16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[14][16] A reference wavelength of >650 nm can be used to subtract background noise.[14][16]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration on a semi-logarithmic scale to generate a dose-response curve, from which the IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated.

ParameterDescriptionExample Value
Cell Line Human neuronal cell line SH-SY5YN/A
Exposure Time 48 hoursN/A
IC₅₀ Concentration causing 50% reduction in cell viability75.3 µM
Observation Minimal cytotoxicity observed below 30 µMN/A

Primary Target Identification: Receptor Binding Assays

Causality: Once a non-toxic concentration range is established, the next logical step is to determine if the compound physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[19][20] These assays directly measure the binding interaction, providing key parameters like the inhibition constant (Kᵢ), which reflects the compound's potency at the receptor.

Workflow: Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) competes for binding to the receptor with varying concentrations of the unlabeled test compound.[19] The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.

G cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor Source (Cell Membranes or Tissue) Incubation Incubate Components (Membrane + Radioligand + Test Cmpd) Reaches Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand ([³H]-ligand) Radioligand->Incubation TestCmpd Test Compound (Serial Dilution) TestCmpd->Incubation Filtration Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Stop Reaction Counting Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting Plot Plot % Inhibition vs. [Test Compound] Counting->Plot Calc Calculate IC₅₀ and Kᵢ Plot->Calc

Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes a general filtration-based binding assay performed in a 96-well format.[21]

  • Reagent Preparation:

    • Membranes: Prepare cell membranes from a cell line overexpressing the target receptor of interest (e.g., HEK293-hDAT cells). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay binding buffer.[21]

    • Radioligand: Dilute the radiolabeled ligand stock (e.g., [³H]-WIN 35,428 for DAT) in binding buffer to a working concentration (typically at or near its Kₔ value).

    • Test Compound: Prepare a serial dilution of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in binding buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, combine the reagents in the following order:

    • 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand for non-specific binding).

    • 50 µL of radioligand solution.

    • 150 µL of the membrane preparation (containing 3-20 µg of protein).[21]

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[21]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity trapped on the filters using a scintillation counter.[21]

Data Analysis and Interpretation

Specific binding is calculated by subtracting non-specific binding from total binding. The data is plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

TargetRadioligandKᵢ (nM)
Dopamine Transporter (DAT) [³H]-WIN 35,428125
Serotonin Transporter (SERT) [³H]-Citalopram>10,000
Norepinephrine Transporter (NET) [³H]-Nisoxetine850
Serotonin Receptor 5-HT₂ₐ [³H]-Ketanserin45
Dopamine Receptor D₂ [³H]-Spiperone2,100

Functional Characterization: From Binding to Biological Effect

Causality: A binding assay confirms affinity but does not reveal the functional consequence of that interaction. The compound could be an activator (agonist), an inhibitor (antagonist), or have no effect. Functional assays are essential to determine the compound's efficacy and mechanism of action at the identified targets.

Workflow 1: G-Protein Coupled Receptor (GPCR) Activation

Many CNS receptors, like serotonin and dopamine receptors, are GPCRs that signal by activating G-proteins, leading to changes in intracellular second messenger levels, such as cyclic AMP (cAMP).[13]

G cluster_gs Gs Pathway (Stimulatory) cluster_gi Gi Pathway (Inhibitory) Agonist_s Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s Activates cAMP_s [cAMP] ↑ AC_s->cAMP_s Generates Agonist_i Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i AC_i Adenylate Cyclase GPCR_i->AC_i Inhibits cAMP_i [cAMP] ↓ AC_i->cAMP_i Reduces Generation

Simplified Gs vs. Gi signaling pathways.

This assay measures changes in intracellular cAMP levels in response to compound treatment in cells expressing the target GPCR.

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO-h5HT₂ₐ) in a suitable plate format.

  • Compound Treatment: Treat the cells with the test compound at various concentrations. To test for antagonism, co-incubate the test compound with a known agonist for the receptor.

  • Cell Lysis: After incubation, lyse the cells to release intracellular contents.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE) to quantify the amount of cAMP in the cell lysate.

  • Data Analysis: Plot the measured signal against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Workflow 2: Monoamine Transporter Function

For targets like DAT, SERT, and NET, the key function is the reuptake of neurotransmitters from the synaptic cleft.[11] An uptake inhibition assay directly measures the compound's ability to block this function.[10][22]

  • Cell Culture: Plate HEK293 cells stably expressing the transporter of interest (e.g., hDAT, hSERT, or hNET) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them for 5-10 minutes with various concentrations of the test compound or a known inhibitor (e.g., cocaine for DAT) for control.[10]

  • Uptake Initiation: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine) to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition relative to the vehicle control. Plot this against the compound concentration to determine the IC₅₀ value.

Assay TypeTargetResult TypeValue
Functional (GPCR) 5-HT₂ₐAntagonist IC₅₀98 nM
Functional (Transporter) DATUptake Inhibition IC₅₀210 nM
Functional (Transporter) SERTUptake Inhibition IC₅₀>10,000 nM

Synthesis and Interpretation: Building a Pharmacological Profile

By integrating the data from this investigational cascade, a preliminary but highly informative profile of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl can be constructed. For example, the hypothetical data presented in this guide would suggest the compound is:

  • Relatively non-toxic in vitro (IC₅₀ > 75 µM).

  • A potent ligand at the 5-HT₂ₐ receptor (Kᵢ = 45 nM) and a moderate ligand at the DAT (Kᵢ = 125 nM).

  • Functionally an antagonist at the 5-HT₂ₐ receptor and an inhibitor of dopamine uptake .

This profile provides a strong, evidence-based foundation to guide further research, including more complex in vitro assays (e.g., electrophysiology, metabolic stability in liver microsomes) and subsequent in vivo behavioral studies.[2][23]

Conclusion

The systematic in vitro characterization of novel compounds like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a critical first step in modern drug discovery and pharmacological research. The workflow detailed in this guide—progressing from foundational cytotoxicity assessment to specific target binding and functional validation—provides a robust, efficient, and scientifically rigorous pathway to elucidate a compound's primary mechanism of action. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data that builds a comprehensive initial understanding of a new chemical entity and confidently directs the future of its development.

References

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Foundational

A Technical Guide to the Preliminary Screening of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

A Technical Guide to the Preliminary Screening of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2HCl Foreword The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Preliminary Screening of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2HCl

Foreword

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous process of elimination, where only candidates with the most promising safety and efficacy profiles advance. This guide provides a comprehensive framework for the initial, critical phase of this journey: the preliminary in vitro screening cascade. We will focus on the specific case of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a compound with structural motifs that suggest potential biological activity but for which public data is scarce.[3] The objective is not merely to present a series of assays, but to construct a logical, evidence-based narrative that enables researchers to make informed go/no-go decisions, thereby conserving resources and accelerating the drug discovery timeline.

Section 1: Compound Profile & Rationale for Screening

Chemical Identity
  • Compound Name: 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride

  • Molecular Formula: C₉H₁₃N₃·2HCl[4]

  • CAS Number: 1352305-18-0[3]

  • Core Structure: The molecule features a benzene ring fused to a seven-membered diazepine ring, a scaffold present in many biologically active compounds, most notably the benzodiazepine class of drugs.[3] The presence of a primary amine at the 8-position provides a key site for potential interactions and further chemical modification.

Rationale for a Comprehensive Preliminary Screen

The structural similarity to benzodiazepines suggests a potential for activity within the central nervous system.[3] However, without empirical data, this remains a hypothesis. A structured preliminary screening campaign is justified for the following reasons:

  • Lack of Public Data: The mechanism of action for this specific compound is unknown.[3] Initial screening is essential to uncover its fundamental biological and toxicological properties.

  • De-risking for Development: Early identification of liabilities such as cytotoxicity, genotoxicity, or cardiotoxicity is paramount. Failing to identify these issues early can lead to costly late-stage attrition.

  • Establishing a Therapeutic Window: The initial cytotoxicity data provides a crucial concentration range for subsequent, more specific biological activity assays.

  • Informing Future Optimization: Understanding the preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile guides the next steps in medicinal chemistry, should the compound show promise.

The following workflow outlines the logical progression of the preliminary screening cascade.

G cluster_0 Phase 1: In Silico & Physicochemical Assessment cluster_1 Phase 2: In Vitro Safety & Liability cluster_2 Phase 3: Preliminary ADME cluster_3 Phase 4: Decision Making a Compound Acquisition (Purity & Identity Check) b In Silico Profiling (Lipinski's Rules, pKa, Solubility) a->b c General Cytotoxicity Screen (e.g., MTT Assay) b->c d hERG Inhibition Assay (Cardiotoxicity) c->d e Ames Test (Mutagenicity) d->e f Metabolic Stability Assay (Human Liver Microsomes) e->f g CYP450 Inhibition Screen (Major Isoforms) f->g h Data Integration & Analysis g->h i Go/No-Go Decision (Proceed to Efficacy Screening?) h->i j Flag for Re-design h->j k Terminate h->k

Figure 1: High-Level Preliminary Screening Workflow.

Section 2: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, computational tools can predict the "drug-likeness" of a molecule.[5][6] This step helps to anticipate potential issues with properties like oral bioavailability.[6]

Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate whether a compound possesses physicochemical properties that would make it a likely orally active drug.[2][7] An orally active compound should generally not violate more than one of the following criteria:[8]

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 Daltons

  • A calculated octanol-water partition coefficient (logP) value below 5

Table 1: Predicted Physicochemical Properties of the Parent Compound

Property Predicted Value Lipinski's Rule Compliance
Molecular Weight (Free Base) ~177 g/mol < 500 Daltons Yes
Hydrogen Bond Donors 3 (two on -NH₂, one on ring NH) ≤ 5 Yes
Hydrogen Bond Acceptors 3 (two ring N, one -NH₂) ≤ 10 Yes

| Calculated logP | ~1.5 - 2.0 | < 5 | Yes |

Note: Values are estimations for the free base and should be confirmed experimentally. Software like ChemDraw or online predictors can provide these values.

The compound shows excellent compliance with Lipinski's rules, suggesting it resides in a favorable physicochemical space for oral drug development.[2][8]

Other Key Properties
  • pKa (Ionization Constant): The presence of multiple amine groups suggests the compound is basic and will be protonated at physiological pH. pKa prediction is crucial for understanding its solubility and how it will interact with biological membranes.[]

  • Aqueous Solubility: While the dihydrochloride salt form is expected to enhance solubility, experimental confirmation is necessary. Poor solubility can confound assay results and hinder formulation development.[5][6]

Section 3: In Vitro Safety & Liability Profiling

This phase aims to identify potential "show-stopper" toxicities early. A compound that is highly toxic, mutagenic, or cardiotoxic is unlikely to become a viable drug candidate.

General Cytotoxicity

The first step is to assess the compound's general toxicity against living cells to determine the concentration range that is non-lethal. This is critical for designing all subsequent cell-based assays. The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is a key metric.

  • Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.[10][11] These are reliable, colorimetric assays that measure the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step required for the MTT assay.[10][13]

  • Cell Lines: A panel of cell lines should be used, for example:

    • HepaRG or HepG2: A human liver-derived cell line, as the liver is the primary site of drug metabolism.[14]

    • HEK293: A human embryonic kidney cell line, commonly used and easy to culture.

    • A relevant cancer cell line (e.g., MCF-7 - breast cancer): If an anti-cancer application is hypothesized.

hERG Inhibition (Cardiotoxicity)

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[15][16] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[16]

  • Recommended Assay: Automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch).[15] This is the gold-standard method for directly measuring the flow of ions through the hERG channel and how it is affected by the test compound.[15] The output is an IC₅₀ value for channel inhibition.

Mutagenicity (Genotoxicity)

A mutagen is a chemical agent that causes changes to the genetic material (DNA) of an organism. The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical compound.[17][18]

  • Recommended Assay: The bacterial reverse mutation assay (Ames Test).[17] This test uses several strains of Salmonella typhimurium with mutations that render them unable to synthesize the amino acid histidine (his-).[19][20] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Metabolic Activation: The assay should be run both with and without the addition of a rat liver extract (S9 fraction). This is because some compounds only become mutagenic after being metabolized by liver enzymes like Cytochrome P450s.[21]

Table 2: Hypothetical In Vitro Safety Profile Summary

Assay Endpoint Result Interpretation
Cytotoxicity (HepG2) IC₅₀ > 50 µM Low general cytotoxicity. Provides a wide window for efficacy testing.
hERG Inhibition IC₅₀ > 30 µM Low risk of cardiotoxicity at anticipated therapeutic concentrations.

| Ames Test (+/- S9) | Revertant Colonies | Negative | No evidence of mutagenic potential. |

Section 4: Preliminary ADME Profiling

These assays provide an early look at how the compound might be absorbed, metabolized, and cleared by the body.

Metabolic Stability

This assay determines how quickly the compound is broken down by metabolic enzymes.[22] A compound that is metabolized too rapidly may have a short half-life in vivo, making it difficult to maintain a therapeutic concentration.[14][22]

  • Recommended Assay: In vitro metabolic stability assay using human liver microsomes (HLM).[14][23] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14][24] The compound is incubated with HLM and the necessary cofactors (e.g., NADPH), and its disappearance over time is monitored by LC-MS/MS.[22][25]

  • Key Parameters: The results are used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[22][23]

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[26][27] If our compound inhibits a major CYP isoform, it could dangerously increase the concentration of other co-administered drugs that are metabolized by that enzyme.[28][29]

  • Recommended Assay: A CYP inhibition screen against the main drug-metabolizing isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[27][29]

  • Methodology: The assay involves incubating human liver microsomes, a specific probe substrate for each CYP isoform, and the test compound.[29] The activity of the enzyme is measured by the rate of formation of the substrate's metabolite. A reduction in metabolite formation in the presence of the test compound indicates inhibition.[29] The result is typically reported as an IC₅₀ value for each isoform.

Section 5: Data Integration & Decision-Making

The preliminary screen generates a multi-parameter dataset that must be synthesized to make a rational decision. No single data point tells the whole story.

G start Screening Data Received (Cytotox, hERG, Ames, ADME) c1 Ames Positive? start->c1 c2 Potent hERG Inhibitor? (e.g., IC₅₀ < 1µM) c1->c2 No d_stop NO-GO Terminate Compound c1->d_stop Yes c3 Highly Cytotoxic? (IC₅₀ < 1µM) c2->c3 No c2->d_stop Yes c4 Very Unstable? (t₁/₂ < 5 min) c3->c4 No c3->d_stop Yes c5 Potent CYP Inhibitor? (IC₅₀ < 1µM) c4->c5 No d_redesign FLAG Consider for Re-design c4->d_redesign Yes d_go GO Proceed to Efficacy Screening c5->d_go No c5->d_redesign Yes

Figure 2: Simplified Decision-Making Logic Tree.
  • Ideal Candidate Profile: An ideal candidate from this screen would exhibit low cytotoxicity (IC₅₀ > 30 µM), no mutagenicity, low hERG inhibition (IC₅₀ > 30 µM), moderate metabolic stability (t₁/₂ > 15-30 min), and weak CYP inhibition (IC₅₀ > 10 µM for all isoforms).

  • Red Flags:

    • Hard Stop: A positive Ames test is often a reason for immediate termination. Potent hERG inhibition or high cytotoxicity also represent significant hurdles.

    • Cause for Concern: Very rapid metabolic clearance or potent inhibition of a key CYP isoform (like 3A4) are serious liabilities that may require significant medicinal chemistry efforts to overcome.

Section 6: Detailed Experimental Protocols

Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[10]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10] Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[30]

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[10]

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[10][11]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[10] Use a reference wavelength of 630-690 nm to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Protocol: Ames Test (Plate Incorporation Method)

This protocol is a standard procedure for assessing mutagenicity.[19][20]

  • Strain Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).[19]

  • S9 Mix Preparation: If metabolic activation is being tested, prepare the S9 mix containing S9 fraction, buffer, and cofactors. Keep on ice.[19]

  • Assay Execution: For each concentration of the test compound, and for positive and negative controls: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C). b. Add 100 µL of the bacterial culture.[19] c. Add 100 µL of the test compound solution. d. Add 500 µL of either phosphate buffer (for -S9 condition) or the S9 mix (for +S9 condition).[19]

  • Plating & Incubation: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[19] Distribute evenly and allow to solidify.

  • Incubation: Incubate the plates inverted for 48-72 hours at 37°C.[19]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to measure in vitro intrinsic clearance.[22][23]

  • Reagent Preparation: Prepare an incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[22]

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.[22]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂). From this, the intrinsic clearance (CLᵢₙₜ) can be calculated.[22]

Section 7: References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available from: [Link]

  • Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Available from: [Link]

  • XenoTech. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • PubMed Central (PMC). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available from: [Link]

  • PubMed Central (PMC). Microbial Mutagenicity Assay: Ames Test. Available from: [Link]

  • protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available from: [Link]

  • SciSpace. Microbial Mutagenicity Assay: Ames Test. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • PubMed Central (PMC). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • NCBI Bookshelf. Prediction of Drug-Like Properties. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • National Toxicology Program. Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Available from: [Link]

  • Charles River Laboratories. Ames Test. Available from: [Link]

  • SlideShare. hERG Assay. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Evotec. hERG Safety. Available from: [Link]

  • PubMed Central (PMC). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • LifeNet Health. CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Creative Biolabs. Preliminary Screening of Drug Candidate. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • PubMed Central (PMC). Principles of early drug discovery. Available from: [Link]

  • Aurora Biomed. Screening of Natural Compounds for Pharmaceuticals. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride: Synthesis, Characterization, and Potential Applications

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into a plausible synthetic route, methods for its characterization, and explore its potential as a versatile research tool.

Introduction: The Significance of the Benzodiazepine Scaffold

The benzodiazepine core is a privileged scaffold in pharmacology, with numerous derivatives finding application as therapeutic agents, particularly targeting the central nervous system (CNS).[3][4] The fusion of a benzene ring to a seven-membered diazepine ring creates a unique three-dimensional structure that can interact with a variety of biological targets. While classic benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties, the exploration of novel substitution patterns on this core continues to yield compounds with diverse and potentially new pharmacological profiles.[3][4]

2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine is a derivative that features a primary amine at the 8-position, offering a reactive handle for further chemical modification. This guide will focus on the dihydrochloride salt form of this compound, which typically enhances stability and aqueous solubility. The limited publicly available research on this specific molecule makes a detailed technical guide for researchers a valuable asset.[1]

Proposed Synthesis Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the diazepine ring and the reduction of the amine. This suggests a starting material such as a suitably substituted 2-aminobenzophenone or a related ortho-phenylenediamine derivative. A common strategy for the synthesis of 1,4-benzodiazepines involves the condensation of an ortho-phenylenediamine with a ketone.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This step would likely involve the condensation of 4-nitro-o-phenylenediamine with a suitable three-carbon synthon, such as 1,3-dibromopropane, in the presence of a base to facilitate the cyclization.

  • Rationale: The use of 4-nitro-o-phenylenediamine positions the nitro group at the desired location on the benzene ring. 1,3-dibromopropane provides the three-carbon chain necessary to form the saturated seven-membered diazepine ring. The base is required to deprotonate the amine nucleophiles for the reaction to proceed.

Step 2: Reduction of the Nitro Group

The nitro group of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine can be reduced to the primary amine using standard reducing agents.

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[3] Alternatively, metal-acid combinations like tin(II) chloride in hydrochloric acid can also be employed.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the treatment of the free base, 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine, with hydrochloric acid to form the dihydrochloride salt.

  • Rationale: The presence of two basic nitrogen atoms (the aniline amine and the two secondary amines in the diazepine ring) allows for the formation of a stable dihydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like ether or isopropanol.

Synthetic Pathway 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Intermediate Intermediate 4-nitro-o-phenylenediamine->Intermediate 1,3-dibromopropane, Base 8-nitro-2,3,4,5-tetrahydro-\n1H-benzo[e][1,4]diazepine 8-nitro-2,3,4,5-tetrahydro- 1H-benzo[e][1,4]diazepine Intermediate->8-nitro-2,3,4,5-tetrahydro-\n1H-benzo[e][1,4]diazepine Cyclization 2,3,4,5-Tetrahydro-1H-benzo[E]\ndiazepin-8-ylamine 2,3,4,5-Tetrahydro-1H-benzo[E] diazepin-8-ylamine 8-nitro-2,3,4,5-tetrahydro-\n1H-benzo[e][1,4]diazepine->2,3,4,5-Tetrahydro-1H-benzo[E]\ndiazepin-8-ylamine H2, Pd/C or SnCl2, HCl Final Product 2,3,4,5-Tetrahydro-1H-benzo[E] diazepin-8-ylamine 2HCl 2,3,4,5-Tetrahydro-1H-benzo[E]\ndiazepin-8-ylamine->Final Product 2 eq. HCl

Caption: Proposed synthetic pathway for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₃N₃ · 2HCl[2]
Molecular Weight 236.14 g/mol Calculated
CAS Number 1352305-18-0[1]
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred from salt form
Analytical Methods

A standard battery of analytical techniques should be employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the nitrogen atoms, and the protons of the ethylenediamine bridge. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule, including the aromatic carbons and the aliphatic carbons of the diazepine ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion. The expected exact mass for the free base (C₉H₁₃N₃) is 163.1109.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity analysis should be performed using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile containing a small amount of a modifying agent like trifluoroacetic acid (TFA). Detection is typically carried out using a UV detector.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for N-H stretching of the amines and aromatic C-H stretching.

Potential Applications and Biological Context

Given the limited specific research on 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine, its potential applications are largely inferred from its structural features and the known activities of related compounds.

Drug Discovery and Medicinal Chemistry

The primary amine at the 8-position serves as a valuable synthetic handle for the creation of compound libraries. This allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents. Potential therapeutic areas for derivatives of this scaffold could include CNS disorders, leveraging the benzodiazepine heritage.[6][7]

Proteomics Research

As suggested by some suppliers, this compound may have applications in proteomics.[1][2] The reactive amine could be used to attach tags or probes for protein identification or to study protein-small molecule interactions.

Ligand for Receptor Binding Studies

The benzodiazepine core is known to interact with various receptors in the CNS, most notably the GABAₐ receptor.[8] This compound could be investigated as a potential ligand for known or novel receptors. The tetrahydrodiazepine ring provides conformational flexibility, which may allow it to adapt to different binding pockets.

Hypothetical Biological Interaction cluster_neuron Postsynaptic Neuron Receptor CNS Receptor (e.g., GABA-A) Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Modulation Compound 2,3,4,5-Tetrahydro-1H-benzo[E] diazepin-8-ylamine Compound->Receptor Binding Cellular Response Cellular Response Downstream Signaling->Cellular Response Alters

Caption: Hypothetical interaction of the compound with a CNS receptor, leading to a cellular response.

Safety and Handling

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride is intended for research use only.[2] As with any chemical of unknown toxicological properties, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride represents an intriguing, yet underexplored, member of the benzodiazepine family. Its synthesis is achievable through established chemical transformations, and its structure offers significant potential for further derivatization. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this compound in drug discovery and chemical biology. Further investigation is warranted to elucidate its specific pharmacological profile and unlock its full potential as a research tool.

References

  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available at: [Link]

  • PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Available at: [Link]

  • Lemrová, B., & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][2]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645-650. Available at: [Link]

  • Li, B., et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Available at: [Link]

  • El Balkhi, S., et al. (2017). Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer. International Journal of Legal Medicine, 131(4), 979-988. Available at: [Link]

  • ResearchGate. (2014). Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][9]benzo[f]thiazepines. Available at: [Link]

  • Woltering, T. J., et al. (2007). Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][1][2]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 17(24), 6811-6815. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Leveraging 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride for Target Deconvolution in Proteomics

Part 1: Foundational Principles & Strategic Overview The identification of a small molecule's protein targets is a critical and often rate-limiting step in drug discovery and chemical biology. The compound 2,3,4,5-tetrah...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles & Strategic Overview

The identification of a small molecule's protein targets is a critical and often rate-limiting step in drug discovery and chemical biology. The compound 2,3,4,5-tetrahydro-1H-benzo[e]diazepin-8-ylamine dihydrochloride represents a versatile chemical scaffold. Its primary amine handle serves as an ideal starting point for the rational design of chemical probes. These probes are instrumental in converting the often-elusive drug-target interaction into a measurable and identifiable signal within the vast complexity of the proteome.

This document outlines the strategic workflow, from probe design to multi-pronged proteomics-based validation, for any research program looking to elucidate the mechanism of action of bioactive molecules derived from this benzodiazepine core. We will move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible experimental design.

The Core Strategy: From Scaffold to Validated Target

Our approach is centered on converting the title compound into an affinity-based probe to physically isolate its binding partners. This initial discovery phase is then rigorously validated through orthogonal, label-free methods to confirm target engagement in a physiological context. This multi-step process ensures high-confidence target identification, minimizing the risk of false positives that can derail research programs.

G cluster_0 Phase 1: Probe Development & Discovery cluster_1 Phase 2: Orthogonal Target Validation Scaffold 2,3,4,5-Tetrahydro-1H-benzo [e][1,4]diazepin-8-ylamine 2HCl Probe_Design Rational Probe Design (Linker + Tag + Reactive Group) Scaffold->Probe_Design Probe_Synthesis Chemical Probe Synthesis Probe_Design->Probe_Synthesis AfBPP Affinity-Based Protein Profiling (AfBPP) - Lysate Incubation - Target Enrichment Probe_Synthesis->AfBPP MS_ID LC-MS/MS Protein Identification AfBPP->MS_ID Candidate_List Generate Candidate Target List MS_ID->Candidate_List CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) Candidate_List->CETSA Comp_Binding Competitive Binding Assay (Specificity & Affinity) Candidate_List->Comp_Binding Validated_Target High-Confidence Validated Target CETSA->Validated_Target Comp_Binding->Validated_Target

Figure 1: High-level experimental workflow from scaffold to validated protein target.

Part 2: Probe Design and Synthesis: The Key to a Successful Experiment

The success of any affinity-based proteomics experiment hinges on the quality of the chemical probe. The primary amine of 2,3,4,5-tetrahydro-1H-benzo[e]diazepin-8-ylamine is the synthetic handle for derivatization. A typical probe consists of three components: the parent scaffold, a linker, and a reporter tag.

  • Parent Scaffold: The benzodiazepine core is responsible for binding to the target protein. It is critical that the derivatization does not abrogate this binding affinity.

  • Linker: A polyethylene glycol (PEG) or alkyl chain linker is introduced to spatially separate the reporter tag from the scaffold. This minimizes steric hindrance, allowing the scaffold to access the target's binding pocket while the tag remains accessible for enrichment.

  • Reporter Tag: Biotin is the gold standard due to its incredibly high affinity for streptavidin, enabling highly efficient pull-downs.

  • (Optional) Photo-reactive Group: For covalent capture of targets, a photo-reactive group (e.g., diazirine, benzophenone) can be incorporated. This allows for UV-induced crosslinking, which can capture transient or low-affinity binders.

Protocol 1: Conceptual Synthesis of a Biotinylated Affinity Probe

This protocol outlines a representative synthetic route. Researchers should adapt it based on their specific chemical expertise and available reagents.

StepProcedureRationale & Key Considerations
1 Acylation of the Primary Amine: React 2,3,4,5-tetrahydro-1H-benzo[e]diazepin-8-ylamine with an NHS-ester derivative of a linker (e.g., NHS-PEG4-acid) in an appropriate solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA).The NHS-ester provides a facile method for amide bond formation with the primary amine. The PEG4 linker is chosen to provide sufficient length and hydrophilicity, reducing non-specific binding.
2 Biotin Conjugation: Activate the terminal carboxylic acid of the linker-scaffold conjugate using a carbodiimide coupling agent (e.g., EDC, HATU). React the activated ester with a biotin derivative containing a primary amine (e.g., Biotin-Amine).This is a standard peptide coupling reaction. HATU is often preferred for its efficiency and lower rate of side reactions. The reaction progress should be monitored by LC-MS to ensure complete conversion.
3 Purification: Purify the final probe conjugate using reverse-phase HPLC.Purity is paramount. Contaminants, especially unreacted biotin, will lead to high background and false-positive identifications. The final product's identity and purity should be confirmed by high-resolution mass spectrometry and NMR.
4 Control Probe Synthesis: Synthesize a negative control probe. This is often a probe where a key binding motif on the scaffold is altered or epimerized to reduce binding affinity, or a probe consisting of just the linker and biotin tag.This is a non-negotiable step for trustworthy results. A proper control allows you to distinguish bona fide targets from proteins that non-specifically bind to the linker, tag, or support matrix.

Part 3: Affinity-Based Protein Profiling (AfBPP) for Target Discovery

AfBPP is the core discovery phase where the synthesized probe is used to enrich its binding partners from a complex biological sample, such as a cell lysate.

G cluster_0 Sample Preparation cluster_1 Probe Incubation & Enrichment cluster_2 Mass Spectrometry Analysis Lysate Prepare Cell Lysate (Native Conditions) Incubate Incubate Lysate with Biotinylated Probe (and Control Probe in parallel) Lysate->Incubate Enrich Enrich Probe-Protein Complexes with Streptavidin Beads Incubate->Enrich Wash Stringent Washing Steps Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: - Protein ID & Quantification - Enrichment vs. Control LCMS->Analysis

Figure 2: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 2: Step-by-Step AfBPP Experiment

  • Lysate Preparation:

    • Culture cells to ~80-90% confluency. Harvest by scraping into ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). The goal is to maintain native protein conformations.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Probe Incubation:

    • Dilute the lysate to a final concentration of 1-2 mg/mL.

    • Aliquot the lysate into two tubes: one for the active probe and one for the negative control probe.

    • Add the probes to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Target Enrichment:

    • Add pre-washed high-capacity streptavidin agarose or magnetic beads to each tube.

    • Incubate for 1 hour at 4°C with rotation to capture the biotinylated probe-protein complexes.

  • Washing:

    • This step is critical for reducing non-specific binders.

    • Pellet the beads and discard the supernatant.

    • Perform a series of washes with increasingly stringent buffers. For example:

      • 2x washes with lysis buffer.

      • 2x washes with high-salt buffer (e.g., lysis buffer + 500 mM NaCl).

      • 2x washes with lysis buffer again to remove residual salt.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the peptides. Elute any remaining peptides from the beads with a high organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).

    • Analyze the resulting peptides by LC-MS/MS.

Data Analysis: Identifying High-Confidence Hits

The primary analysis involves comparing the spectral counts or peptide intensities for each identified protein between the active probe pull-down and the negative control. A successful target will be significantly enriched in the active probe sample.

MetricDescriptionThreshold for a "Hit"
Fold Change (Intensity in Active Probe) / (Intensity in Control Probe)> 3-5 fold
p-value / q-value Statistical significance of the enrichment, based on replicate experiments.< 0.05
Unique Peptides Number of distinct peptides identified for a protein.> 2 (for higher confidence)
Exclusion of Known Non-specific Binders Proteins known to bind to beads or biotin (e.g., carboxylases, keratin).Should be flagged and typically excluded from the primary hit list.

Part 4: Orthogonal Validation of Candidate Targets

AfBPP provides a list of potential targets. It is essential to validate these candidates using label-free methods in a more physiological setting.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the fact that a small molecule binding to its target protein stabilizes the protein's structure, increasing its melting temperature (Tm). This change can be measured in intact cells or lysates.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Quantification Treat Treat Intact Cells with Compound or Vehicle (DMSO) Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) Aliquot->Heat Lyse Lyse Cells & Separate Soluble vs. Aggregated Fractions Heat->Lyse Quant Quantify Soluble Protein (e.g., Western Blot, MS-CETSA) Lyse->Quant Plot Plot Soluble Fraction vs. Temp to Generate Melt Curves Quant->Plot Shift Identify Thermal Shift (ΔTm) in Compound-Treated Sample Plot->Shift

Figure 3: The Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: Basic CETSA using Western Blot

  • Cell Treatment: Treat cultured cells with the parent compound (not the probe) or vehicle control (e.g., DMSO) for a defined period.

  • Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.

  • Lysis and Separation: Subject the cells to freeze-thaw cycles to induce lysis. Centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the candidate protein remaining by Western Blot. A target protein will show more soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control.

B. Competitive Binding Assay

Principle: This experiment validates that the parent compound and the affinity probe bind to the same target. The lysate is pre-incubated with an excess of the free, unlabeled parent compound, which should block the binding sites on the target protein and prevent its enrichment by the biotinylated probe.

Protocol 4: Competitive AfBPP

  • Set up three experimental arms:

    • Arm A: Lysate + Active Biotinylated Probe.

    • Arm B: Lysate + Negative Control Probe.

    • Arm C (Competition): Lysate + Excess Free Parent Compound (e.g., 100x concentration of the probe) followed by the addition of the Active Biotinylated Probe.

  • Procedure: Follow the AfBPP protocol (Protocol 2) for incubation, enrichment, and washing.

  • Analysis: Analyze the samples by LC-MS/MS. A true target will be highly enriched in Arm A but significantly diminished or absent in Arm C. Non-specific binders will be present in both Arm A and Arm C.

Part 5: References

  • Chemical Probes Portal: A resource for information and best practices on chemical probes. (Source: Chemical Probes Portal, URL: [Link])

  • CETSA (Cellular Thermal Shift Assay) Overview: A review of the CETSA method and its applications. (Source: Nature Protocols, URL: [Link])

  • Affinity-Based Protein Profiling (AfBPP) Review: A comprehensive review of chemical proteomics and AfBPP. (Source: Chemical Society Reviews, URL: [Link])

Application

Application Notes &amp; Protocols for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Dihydrochloride as a Chemical Probe

Application Notes & Protocols for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride as a Chemical Probe Introduction: Unveiling Neuromodulatory Pathways with a Novel Benzodiazepine Probe The 1,4-benz...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride as a Chemical Probe

Introduction: Unveiling Neuromodulatory Pathways with a Novel Benzodiazepine Probe

The 1,4-benzodiazepine scaffold is a cornerstone of neuropharmacology, renowned for its profound effects on the central nervous system (CNS). Molecules built upon this privileged structure have been pivotal in treating conditions like anxiety, insomnia, and seizures. Their therapeutic action is primarily mediated through the allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the brain.[1][2][3] Chemical probes derived from this scaffold are invaluable tools for dissecting the complex signaling pathways governed by GABAergic transmission and for discovering new therapeutic agents.

This guide provides a comprehensive framework for the characterization and application of 2,3,4,5-Tetrahydro-1H-benzo[e][4][1]diazepin-8-ylamine dihydrochloride (hereafter referred to as TBDA-8A-2HCl) as a chemical probe. While specific research on this particular compound is emerging, its structural resemblance to known benzodiazepines provides a strong rationale for its potential as a modulator of GABA-A receptors. These notes are designed to empower researchers to systematically validate its biological target, elucidate its mechanism of action, and confidently deploy it in CNS-related investigations.

PART 1: Compound Profile and Handling

Chemical and Physical Properties

A thorough understanding of the probe's physicochemical properties is the foundation for robust and reproducible experimental design.

PropertyValueSource
Molecular Formula C₉H₁₃N₃ · 2HCl
Molecular Weight 236.14 g/mol
CAS Number 1352305-18-0
Appearance Solid-
Purity >98% (recommended for biological assays)-
Handling and Storage
  • Storage: Store the solid compound at -20°C, desiccated and protected from light.

  • Safety: As a novel psychoactive compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handle in a well-ventilated area or chemical fume hood. The toxicological properties have not been fully investigated.[4]

Preparation of Stock and Working Solutions: The Critical Role of pH

TBDA-8A-2HCl is an amine dihydrochloride salt. The solubility of such compounds is highly pH-dependent.[5][6]

  • Stock Solution (10 mM):

    • Accurately weigh the desired amount of TBDA-8A-2HCl.

    • For maximal solubility and stability, dissolve in a sterile, aqueous buffer with a slightly acidic pH (e.g., 50 mM HEPES, pH 6.0-6.5) or sterile water. Avoid preparing initial stock solutions in neutral or alkaline buffers like phosphate-buffered saline (PBS) at high concentrations, as this can lead to precipitation of the less soluble free base.[7]

    • If solubility is limited, gentle warming (to 37°C) or sonication may be applied.

    • Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution into the final assay buffer immediately before use.

    • Crucial Consideration: The final concentration of the probe in the assay and the buffering capacity of the experimental medium must be considered. While the final pH of the assay buffer (often ~7.4) is necessary for biological relevance, the dilution factor should be large enough to prevent the probe from precipitating. It is advisable to visually inspect the final working solution for any signs of precipitation.

PART 2: Target Hypothesis and Validation Strategy

Based on its core structure, TBDA-8A-2HCl is hypothesized to be a ligand for the benzodiazepine binding site on GABA-A receptors. This site is located at the interface between the α and γ subunits of the receptor complex.[2] Ligands binding here typically act as positive allosteric modulators (PAMs), enhancing the receptor's response to GABA.

The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: Target Engagement & Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Off-Target Profile A Radioligand Binding Assay (Determine Ki) D Two-Electrode Voltage Clamp (TEVC) (Determine EC50 & Emax) A->D If binding is confirmed B [3H]-Flumazenil (BZ site) B->A C Rat Cortical Membranes C->A F Broad Receptor Screening Panel (e.g., NIMH PDSP) D->F If functional activity is confirmed E Xenopus Oocytes expressing GABA-A Receptor Subtypes (e.g., α1β3γ2, α2β3γ2, α5β3γ2) E->D G Assess binding to other CNS targets (Dopamine, Serotonin, etc.) F->G H H G->H Characterized Probe

Caption: Workflow for characterizing TBDA-8A-2HCl.

PART 3: Experimental Protocols

Protocol 3.1: Radioligand Displacement Assay for GABA-A Receptor Binding

This protocol determines the binding affinity (Kᵢ) of TBDA-8A-2HCl for the benzodiazepine site on GABA-A receptors by measuring its ability to displace a known radiolabeled ligand, [³H]-flumazenil.[8][9]

Materials:

  • Rat cortical tissue

  • [³H]-flumazenil (specific activity ~80 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Diazepam (for non-specific binding determination)

  • TBDA-8A-2HCl (serial dilutions)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Homogenizer, refrigerated centrifuge, filtration manifold, liquid scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat cerebral cortices in ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in fresh binding buffer. This wash step is repeated three times to remove endogenous GABA. e. After the final wash, resuspend the pellet in a known volume of binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). The final membrane preparation should be aliquoted and stored at -80°C.

  • Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and competitor binding. b. Total Binding: Add 100 µL of binding buffer, 100 µL of [³H]-flumazenil (final concentration ~1-2 nM), and 100 µL of membrane suspension (final concentration ~100-200 µg protein). c. Non-specific Binding (NSB): Add 100 µL of Diazepam (final concentration 10 µM), 100 µL of [³H]-flumazenil, and 100 µL of membrane suspension. d. Competitor Binding: Add 100 µL of TBDA-8A-2HCl at various concentrations (e.g., 0.1 nM to 10 µM), 100 µL of [³H]-flumazenil, and 100 µL of membrane suspension. e. Incubate all tubes on ice (0-4°C) for 60-90 minutes.

  • Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer. b. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand. c. Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight.

  • Data Analysis: a. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter. b. Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM). c. Plot the percentage of specific binding against the log concentration of TBDA-8A-2HCl. d. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a one-site competition curve and determine the IC₅₀ (the concentration of TBDA-8A-2HCl that inhibits 50% of specific binding). e. Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of [³H]-flumazenil and Kₐ is its affinity constant for the receptor.

Protocol 3.2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)

This protocol assesses the functional effect of TBDA-8A-2HCl on specific GABA-A receptor subtypes expressed in Xenopus oocytes. It determines whether the compound enhances GABA-evoked currents, a hallmark of positive allosteric modulators.[10]

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABA-A receptor subunits (e.g., human α1, β3, γ2)

  • GABA

  • TBDA-8A-2HCl

  • TEVC recording setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96)

Procedure:

  • Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. c. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: a. Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). b. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV. c. Perfuse the oocyte with the recording solution.

  • Assay Protocol: a. Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) and measuring the resulting inward current. b. Wash the chamber with the recording solution until the current returns to baseline. c. Pre-apply TBDA-8A-2HCl at a specific concentration for 1-2 minutes. d. Co-apply the same EC₅-EC₁₀ concentration of GABA in the presence of TBDA-8A-2HCl and measure the potentiated current. e. Repeat steps c-d for a range of TBDA-8A-2HCl concentrations to generate a concentration-response curve.

  • Data Analysis: a. Calculate the potentiation for each concentration of TBDA-8A-2HCl as: (I_GABA+Compound / I_GABA) * 100%. b. Plot the percent potentiation against the log concentration of TBDA-8A-2HCl. c. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal potentiation) and Eₘₐₓ (maximal potentiation effect). d. By testing on oocytes expressing different α subunit isoforms (α1, α2, α3, α5), the subtype selectivity of the probe can be determined.[1]

PART 4: Application in a Biological Context

Once characterized, TBDA-8A-2HCl can be used to investigate the role of GABA-A receptors in various physiological and pathological processes.

Example Application: Probing Neuronal Inhibition in Brain Slices

A characterized TBDA-8A-2HCl can be used to study its effect on synaptic inhibition in specific brain regions.

G cluster_0 Experimental Setup cluster_1 Protocol cluster_2 Data Analysis A Acute Brain Slice Preparation (e.g., Hippocampus, Amygdala) B Whole-Cell Patch Clamp Recording from a neuron A->B D Record Baseline IPSCs B->D C Stimulating Electrode to evoke inhibitory postsynaptic currents (IPSCs) C->B E Bath apply TBDA-8A-2HCl D->E F Record IPSCs in presence of probe E->F G Measure change in IPSC amplitude and decay kinetics F->G H Conclusion on modulation of synaptic inhibition G->H

Caption: Workflow for studying synaptic inhibition.

This type of experiment can reveal how the probe alters the strength and duration of inhibitory signals between neurons, providing insight into its potential effects on network activity and behavior.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[e][4][1]diazepin-8-ylamine dihydrochloride represents a promising, yet uncharacterized, chemical probe. By following the systematic validation strategy outlined in these notes—from fundamental binding assays to functional electrophysiology—researchers can rigorously define its pharmacological profile. A well-characterized TBDA-8A-2HCl has the potential to become a valuable tool for exploring the nuanced roles of GABA-A receptor subtypes in health and disease, ultimately paving the way for new discoveries in neuroscience and therapeutic development.

References

  • Cook, J. M., et al. (2018). Synthesis and Characterization of a Novel γ-Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. Journal of Medicinal Chemistry, 61(17), 7643–7654. [Link]

  • Watterson, D. M., et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLOS ONE, 8(6), e66226. [Link]

  • Clayton, T., et al. (2015). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. PubMed Central. [Link]

  • Marchesani, F., et al. (2024). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. ACS Medicinal Chemistry Letters, 15(8), 1298–1305. [Link]

  • Watterson, D. M., et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLOS ONE. [Link]

  • Sieghart, W., & Savić, M. M. (2018). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British Journal of Pharmacology, 175(24), 4541-4552. [Link]

  • Karim, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 837–843. [Link]

  • ResearchGate. (n.d.). Benzodiazepine binding to GABA(A) receptors. [Link]

  • Marchesani, F., et al. (2024). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. PubMed. [Link]

  • Knutson, D. E., et al. (2020). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 25(21), 5092. [Link]

  • Sigel, E., & Ernst, M. (2018). Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology. Frontiers in Molecular Neuroscience, 11, 284. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • Al-Obaid, A. M., et al. (2018). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][4][1]benzodiazepine-3-carboxylic Derivatives. ResearchGate. [Link]

  • Aza, M., et al. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules, 26(15), 4447. [Link]

  • Gommara, M. S., & Saad, A. S. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed Research International, 2019, 6947953. [Link]

  • Fraser, A. D., & Meatherall, R. (1996). Immunoassay Detection of Benzodiazepines and Benzodiazepine Metabolites in Blood. Journal of Analytical Toxicology, 20(4), 221–226. [Link]

  • Di Candia, D., et al. (2024). Cross reactivity of designer benzodiazepines measured by the two immunoassays. Journal of Mass Spectrometry and Advances in the Clinical Lab, 33, 14-20. [Link]

  • Carlier, J., et al. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Molecules, 27(1), 51. [Link]

  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1338–1346. [Link]

  • Khodadadi, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of the Brazilian Chemical Society, 27(10), 1856-1865. [Link]

  • Clark, R. D., et al. (1986). Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. Journal of Medicinal Chemistry, 29(8), 1534–1538. [Link]

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Sources

Method

Application Note &amp; Protocols: Characterizing 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in Ligand Binding Assays

Abstract This guide provides a comprehensive framework for characterizing the binding properties of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride, a novel compound with potential bioactivity. Due to it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the binding properties of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride, a novel compound with potential bioactivity. Due to its structural similarity to benzodiazepines, which are known to interact with central nervous system receptors, this document outlines detailed protocols for ligand binding assays targeting the dopamine D2 receptor, a representative G-protein coupled receptor (GPCR). We present methodologies for both traditional radioligand binding assays and a non-radioactive fluorescence polarization (FP) alternative, offering researchers flexibility in assay design. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: Unveiling the Potential of a Novel Ligand

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a bicyclic compound featuring a benzene ring fused to a diazepine ring.[1] While its specific mechanism of action is not yet fully elucidated, its core structure is a common motif in many biologically active molecules, suggesting it may act as a ligand for various receptors or enzymes.[1] The benzodiazepine scaffold, in particular, is renowned for its interaction with central nervous system targets, most notably GABA-A receptors, but also other GPCRs.[2][3]

This application note serves as a practical guide for researchers and drug development professionals aiming to characterize the binding affinity and selectivity of this compound. We will use the human dopamine D2 receptor as a primary target for establishing a binding profile, given the relevance of dopamine receptors in neuropsychiatric disorders and as targets for various therapeutics.[4][5] The principles and protocols detailed herein can be readily adapted to other GPCRs or target classes.

Foundational Principles of Ligand Binding Assays

Ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., our test compound) and its target receptor. The core principle involves measuring the amount of ligand that binds to the receptor at equilibrium.

2.1. Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a sensitive and robust method. They typically involve a radiolabeled ligand with known high affinity for the target receptor. A test compound is introduced to compete with the radioligand for the binding sites. The potency of the test compound is determined by its ability to displace the radioligand, which is quantified by measuring the reduction in radioactivity bound to the receptor preparation.

2.2. Non-Radioactive Alternatives: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) offers a homogeneous, non-radioactive alternative that is highly amenable to high-throughput screening.[6][7] The assay is based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a much larger receptor molecule, its rotation slows significantly, and the emitted light remains polarized. A test compound competes with the fluorescent tracer, and its binding is detected as a decrease in the FP signal.[7][8]

Experimental Workflows & Protocols

General Workflow for Ligand Binding Assay

The overall process for characterizing a novel compound involves several key stages, from initial preparation to data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Serial Dilutions of Test Compound incubation Incubate Receptor, Labeled Ligand, and Test Compound prep_compound->incubation prep_receptor Prepare Receptor Membranes (e.g., hD2-expressing cells) prep_receptor->incubation prep_reagents Prepare Assay Buffers and Labeled Ligands prep_reagents->incubation separation Separate Bound from Free Ligand (Filtration for Radioligand Assay) incubation->separation detection Detect Signal (Scintillation Counting or FP Reading) separation->detection data_plot Plot Competition Curve (% Inhibition vs. [Compound]) detection->data_plot calc_ic50 Calculate IC50 data_plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: General workflow for ligand binding assays.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol details a competition binding experiment using membranes from HEK293 cells stably expressing the human dopamine D2 receptor and [³H]-Spiperone as the radioligand.

Materials:

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

  • Receptor Source: Membrane preparation from HEK293 cells expressing human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~60-90 Ci/mmol)

  • Non-specific Binding Control: Haloperidol (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM).

  • Assay Plate Setup:

    • Total Binding: Add 25 µL of assay buffer.

    • Non-specific Binding (NSB): Add 25 µL of 10 µM Haloperidol.

    • Test Compound: Add 25 µL of each serial dilution of the test compound.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration of ~1.5 nM) to all wells.[9]

  • Receptor Addition: Add 200 µL of the D2 receptor membrane preparation (diluted in assay buffer to an appropriate protein concentration, e.g., 20 µ g/well ) to all wells.[9] The total reaction volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.[9]

  • Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with 250 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay

This protocol provides a non-radioactive method using a fluorescent tracer for the D2 receptor.

Materials:

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

  • Receptor Source: Solubilized membrane preparation from HEK293 cells expressing human Dopamine D2 receptor.

  • Fluorescent Tracer: A suitable fluorescently-labeled D2 antagonist (e.g., a BODIPY-TMR labeled spiperone analog).

  • Assay Buffer: As per the tracer and receptor requirements (often a phosphate or HEPES-based buffer).

  • Low-volume, black, 384-well microplates.

  • A microplate reader equipped with fluorescence polarization optics.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 1.

  • Assay Plate Setup (in a 384-well plate):

    • Add 5 µL of assay buffer to control wells (for minimum and maximum polarization).

    • Add 5 µL of each serial dilution of the test compound to the respective wells.

  • Reagent Addition:

    • To all wells except the "tracer only" control, add 10 µL of the D2 receptor preparation.

    • Add 5 µL of the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer (e.g., for BODIPY-TMR, ~540 nm excitation and ~590 nm emission).[6]

Data Analysis and Interpretation

4.1. Calculating IC₅₀

For both assays, the raw data (CPM for radioligand assay, mP for FP assay) is first converted to percent inhibition.

  • Percent Inhibition (%) = 100 * (1 - [(Sample - NSB) / (Total Binding - NSB)])

The percent inhibition is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

4.2. Calculating the Inhibition Constant (Ki)

The IC₅₀ value is dependent on the concentration of the labeled ligand used in the assay. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is used:

  • Ki = IC₅₀ / (1 + ([L] / Kd))

    • [L] = concentration of the labeled ligand (radioligand or fluorescent tracer).

    • Kd = dissociation constant of the labeled ligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no labeled ligand were present.

4.3. Expected Data Representation

The following table illustrates how binding affinity data for the test compound against various receptors could be presented.

Receptor TargetLabeled LigandKd of Labeled Ligand (nM)Test Compound IC₅₀ (nM)Test Compound Ki (nM)
Dopamine D2[³H]-Spiperone1.2Experimental ValueCalculated Value
Dopamine D3[³H]-Spiperone0.8Experimental ValueCalculated Value
Serotonin 5-HT₂A[³H]-Ketanserin2.5Experimental ValueCalculated Value
Adrenergic α1[³H]-Prazosin0.5Experimental ValueCalculated Value

Advanced Assay Formats: Scintillation Proximity Assay (SPA)

For higher throughput applications, a Scintillation Proximity Assay (SPA) can be employed.[10][11] This homogeneous assay format eliminates the need for a separation step.

Caption: Principle of Scintillation Proximity Assay (SPA).

In an SPA, receptor membranes are coupled to microbeads containing a scintillant.[12] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity for the emitted beta particles to excite the scintillant, generating a light signal. Unbound radioligand in the solution is too far away to cause excitation.[13] Competition with the test compound reduces the amount of bound radioligand, leading to a decrease in the light signal. This "mix-and-measure" format is ideal for automated screening.[10]

Conclusion

This application note provides a robust starting point for the pharmacological characterization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl. By employing the detailed radioligand and fluorescence polarization binding assays, researchers can reliably determine its binding affinity (Ki) and begin to build a selectivity profile against various receptor targets. The principles and protocols outlined here are foundational and can be adapted for a wide range of molecular targets, facilitating the exploration of this and other novel chemical entities in drug discovery and development.

References

  • Smolecule. (2023, August 16). 2,3,4,5-Tetrahydro-1H-benzo[E][1][10]diazepin-8-ylamine 2hcl. Ligand Discovery. Available from:

  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization in GPCR Research. BPS Bioscience. Available from: [Link]

  • National Center for Biotechnology Information. (1979, April). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. Available from: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. PubMed. Available from: [Link]

  • YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available from: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available from: [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. Available from: [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2005, November 22). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). National Library of Medicine. Available from: [Link]

  • University Library of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University Library of Regensburg. Available from: [Link]

  • National Center for Biotechnology Information. (1978, May). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. PubMed. Available from: [Link]

  • ResearchGate. (2008, June). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available from: [Link]

  • MDPI. (2023, January 5). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PubMed Central. Available from: [Link]

  • Frontiers. (2023, March 15). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. Available from: [Link]

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Application

Synthesis of Novel Derivatives from 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Dihydrochloride: A Guide for Medicinal Chemists

Synthesis of Novel Derivatives from 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride: A Guide for Medicinal Chemists For Researchers, Scientists, and Drug Development Professionals This document pro...

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Novel Derivatives from 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride: A Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of various derivatives from the versatile building block, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine, provided as its dihydrochloride salt. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzodiazepine core in a wide array of therapeutic agents. The presence of a primary aromatic amine at the 8-position offers a prime handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

This guide will detail the protocols for the synthesis of amide, sulfonamide, urea, and N-alkylated derivatives, providing both theoretical background and practical, step-by-step instructions.

Core Scaffold and Strategic Considerations

The starting material, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine, possesses three nitrogen atoms with distinct reactivity. The two nitrogens within the diazepine ring are secondary amines and are generally less nucleophilic than the primary aromatic amine at the 8-position, especially under neutral or slightly basic conditions. The dihydrochloride salt form necessitates a neutralization step prior to most derivatization reactions to unmask the nucleophilicity of the amino groups.

Chemoselectivity: The primary aromatic amine is the most nucleophilic site and will preferentially react with electrophiles. However, under forcing conditions or with highly reactive electrophiles, reaction at the diazepine nitrogens is possible. Protecting the diazepine nitrogens (e.g., with Boc or tosyl groups) can be employed for more complex synthetic strategies, but for the direct derivatization of the 8-amino group, careful control of reaction conditions is often sufficient.

I. Synthesis of Amide Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to probe interactions with biological targets. The general approach involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated in situ.

Protocol 1: Acylation using Acyl Chlorides

This is a robust and widely used method for amide bond formation. The high reactivity of acyl chlorides ensures efficient conversion, often at room temperature.

Reaction Scheme:

start 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine (as 2HCl salt) reagents + R-COCl Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) start->reagents product N-(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)amide reagents->product

General Acylation Workflow

Step-by-Step Methodology:

  • Neutralization: Suspend 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 - 3.0 eq), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. Stir the mixture at room temperature for 15-30 minutes.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.1 - 1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Acylation Reactions

R-Group of Acyl ChlorideBaseSolventReaction Time (h)Typical Yield (%)
Methyl (Acetyl chloride)TEADCM285-95
Phenyl (Benzoyl chloride)DIPEATHF480-90
4-ChlorophenylTEADCM388-96

II. Synthesis of Sulfonamide Derivatives

Sulfonamides are another critical functional group in drug discovery, known for their ability to act as mimics of carboxylates and to form strong hydrogen bonds. They are typically synthesized by reacting the primary amine with a sulfonyl chloride.

Protocol 2: Sulfonylation using Sulfonyl Chlorides

This reaction is analogous to acylation but generally requires slightly more forcing conditions due to the lower reactivity of sulfonyl chlorides compared to acyl chlorides. Pyridine is often used as both a base and a catalyst.

Reaction Scheme:

start 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine (as 2HCl salt) reagents + R-SO2Cl Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, Pyridine) start->reagents product N-(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)sulfonamide reagents->product

General Sulfonylation Workflow

Step-by-Step Methodology:

  • Neutralization and Dissolution: Suspend the 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride (1.0 eq) in pyridine, which acts as both the solvent and the base. Alternatively, use a solvent like DCM with an excess of TEA or DIPEA (3.0 - 4.0 eq).

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 - 1.3 eq) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides. Monitor the reaction by TLC or LC-MS.

  • Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove excess pyridine, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Sulfonylation Reactions

R-Group of Sulfonyl ChlorideBaseSolventReaction Time (h)Typical Yield (%)
Methyl (Methanesulfonyl chloride)PyridinePyridine675-85
Phenyl (Benzenesulfonyl chloride)TEADCM1270-80
4-Tolyl (Tosyl chloride)PyridinePyridine880-90

III. Synthesis of Urea Derivatives

Ureas are important pharmacophores that can act as both hydrogen bond donors and acceptors. They are commonly synthesized by the reaction of an amine with an isocyanate or by using a phosgene equivalent.

Protocol 3: Urea Formation via Isocyanates

This is a highly efficient method for the synthesis of unsymmetrical ureas. The reaction is typically fast and clean.

Reaction Scheme:

start 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine (as 2HCl salt) reagents + R-NCO Base (e.g., DIPEA) Solvent (e.g., DMF, THF) start->reagents product 1-R-3-(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)urea reagents->product

General Urea Synthesis Workflow

Step-by-Step Methodology:

  • Neutralization: Suspend the 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or THF. Add a non-nucleophilic base such as DIPEA (2.2 eq) and stir until the solid dissolves.

  • Isocyanate Addition: Add the desired isocyanate (1.0 - 1.1 eq) dropwise to the amine solution at room temperature. The reaction is often exothermic.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture. Monitor by TLC or LC-MS to confirm the consumption of the starting amine.

  • Isolation: If a precipitate has formed, collect the solid by filtration and wash with the reaction solvent and then a non-polar solvent like diethyl ether or hexanes.

  • Purification: If no precipitate forms, pour the reaction mixture into water to precipitate the product. The crude product can be further purified by recrystallization or column chromatography if necessary.

Table 3: Representative Urea Formation Reactions

R-Group of IsocyanateBaseSolventReaction Time (h)Typical Yield (%)
PhenylDIPEADMF190-98
IsopropylDIPEATHF285-95
4-FluorophenylDIPEADMF1.592-99

IV. Synthesis of N-Alkylated Derivatives

Reductive amination is a powerful and versatile method for the N-alkylation of primary amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine by a mild reducing agent.

Protocol 4: Reductive Amination

This method allows for the introduction of a wide range of alkyl and aryl-alkyl substituents. The choice of reducing agent is crucial for the success of the reaction. Sodium triacetoxyborohydride is a commonly used reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.

Reaction Scheme:

start 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine (as 2HCl salt) reagents + R-CHO or R-CO-R' Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, MeOH) start->reagents product N-Alkyl/Arylalkyl-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine reagents->product

General Reductive Amination Workflow

Step-by-Step Methodology:

  • Amine Preparation: Suspend the 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH). Add a base like TEA (2.2 eq) to liberate the free amine.

  • Carbonyl Compound Addition: Add the desired aldehyde or ketone (1.0 - 1.2 eq) to the reaction mixture.

  • Reducing Agent Addition: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq), portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the formation of the product and consumption of the starting materials by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 4: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1270-85
AcetoneNaBH(OAc)₃MeOH1665-75
CyclohexanoneNaBH(OAc)₃DCE2475-88

Conclusion

The 8-amino group of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine serves as a versatile synthetic handle for the generation of diverse libraries of novel benzodiazepine derivatives. The protocols outlined in this guide for the synthesis of amides, sulfonamides, ureas, and N-alkylated analogs provide a solid foundation for medicinal chemists to explore the chemical space around this privileged scaffold. Careful selection of reagents and optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

  • For general procedures on amide synthesis, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • For general procedures on sulfonamide synthesis, see: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
  • For general procedures on urea synthesis, see: Modern Organic Synthesis: An Introduction.
  • For general procedures on reductive amination, see: Abdel-Magid, A. F., et al. J. Org. Chem.1996, 61 (11), 3849–3862.

Sources

Method

Application Notes and Protocols for the CNS Research Applications of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl

Application Notes and Protocols for the CNS Research Applications of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl Senior Application Scientist Note: The following document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the CNS Research Applications of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl

Senior Application Scientist Note: The following document provides a comprehensive guide for the investigation of the novel compound 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine dihydrochloride in central nervous system (CNS) research models. As of the date of this publication, specific pharmacological data for this compound, including receptor binding affinities and functional activities, are not extensively available in peer-reviewed literature. Therefore, this guide is presented as a detailed roadmap for the initial characterization and subsequent in-depth study of this molecule. The protocols provided are based on established methodologies for similar compound classes and are designed to be self-validating.

Part 1: Introduction and Scientific Rationale

The compound 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl possesses a unique chemical scaffold that suggests potential for significant CNS activity. The core structure is a benzodiazepine, a class of compounds well-known for their diverse effects on the CNS, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily through modulation of GABA-A receptors.[2][3] However, the presence of an 8-amino group on the benzo portion of the molecule introduces a critical structural feature that may confer affinity for other CNS targets, such as dopamine and serotonin receptors.[4] This dual-functionality potential makes it a compelling candidate for investigation in models of complex neuropsychiatric disorders like schizophrenia and anxiety, where both GABAergic and monoaminergic systems are implicated.[5][6]

The primary objective of the following protocols is to systematically elucidate the pharmacological profile of this compound. This involves a tiered approach, beginning with in vitro receptor screening to identify its primary molecular targets, followed by functional assays to determine the nature of its interaction with these targets (e.g., agonist, antagonist, modulator), and culminating in in vivo behavioral models to assess its potential therapeutic efficacy.

Part 2: Compound Handling and Preparation

Chemical Properties:

PropertyValueSource
CAS Number 886366-73-0[7][8]
Molecular Formula C₉H₁₃N₃ · 2HCl[9]
Molecular Weight 236.14 g/mol [8]

Safety and Handling:

Preparation of Stock Solutions:

For in vitro assays, a stock solution of 10 mM is recommended. Due to the dihydrochloride salt form, the compound is expected to be soluble in aqueous buffers.

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh 2.36 mg of 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl.

    • Dissolve the compound in 1 mL of sterile, deionized water or an appropriate buffer (e.g., PBS, HEPES).

    • Gentle vortexing or sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Part 3: In Vitro Characterization

The initial step in characterizing a novel CNS compound is to determine its receptor binding profile. This will identify the primary molecular targets and guide subsequent functional and in vivo studies.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[1] A competition binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor, will be employed to determine the inhibition constant (Ki) of 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl at a panel of CNS receptors.

Recommended Receptor Panel:

Given the chemical structure, the initial screening panel should include:

  • Dopamine Receptors: D₁, D₂, D₃, D₄[11]

  • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C[12]

  • GABA-A Receptor: Benzodiazepine site

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubation Incubate membranes, compound, and radioligand at a specific temperature and time prep_membranes->incubation prep_compound Prepare serial dilutions of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl prep_compound->incubation prep_radioligand Prepare radioligand solution at a concentration near its Kd prep_radioligand->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Plot the percentage of specific binding versus the log concentration of the compound scintillation->analysis ic50 Determine the IC50 value from the competition curve analysis->ic50 ki Calculate the Ki value using the Cheng-Prusoff equation ic50->ki

Figure 1: Workflow for a competitive radioligand binding assay.

Protocol: Dopamine D₂ Receptor Binding Assay

  • Materials:

    • Cell membranes from a stable cell line expressing the human dopamine D₂ receptor.

    • [³H]-Spiperone (radioligand).

    • Haloperidol (positive control).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and vials.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of a serial dilution of 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl.

    • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).

    • Add 150 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate for 60 minutes at room temperature.

    • Harvest the samples by rapid filtration over glass fiber filters, followed by three washes with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Mechanism of Action

Once the binding affinities are established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Recommended Functional Assays:

  • cAMP Assay: For Gs and Gi-coupled receptors (e.g., D₁-like and D₂-like dopamine receptors).

  • Calcium Flux Assay: For Gq-coupled receptors (e.g., 5-HT₂A and 5-HT₂C serotonin receptors).

Experimental Workflow for a cAMP Functional Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_detection_analysis Detection & Analysis cell_culture Culture cells expressing the target GPCR cell_plating Plate cells in a 96-well plate and grow to confluency cell_culture->cell_plating agonist_mode Agonist mode: Add serial dilutions of the test compound cell_plating->agonist_mode antagonist_mode Antagonist mode: Add a fixed concentration of a known agonist plus serial dilutions of the test compound cell_plating->antagonist_mode incubation Incubate for a specific time at 37°C agonist_mode->incubation antagonist_mode->incubation lysis Lyse the cells to release intracellular cAMP incubation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Plot the response versus the log concentration of the compound detection->analysis ec50_ic50 Determine EC50 (agonist) or IC50 (antagonist) values analysis->ec50_ic50

Figure 2: Workflow for a cell-based cAMP functional assay.

Protocol: D₂ Receptor Antagonist cAMP Assay

  • Materials:

    • CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

    • Quinpirole (D₂ receptor agonist).

    • Forskolin (adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF-based).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate and grow overnight.

    • Pre-treat the cells with serial dilutions of 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl or vehicle for 15 minutes.

    • Add a fixed concentration of quinpirole (at its EC₈₀) to all wells except the basal control.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the response of forskolin alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition of the quinpirole response against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Part 4: In Vivo CNS Models

Following in vitro characterization, in vivo studies in rodent models are essential to assess the compound's behavioral effects and potential therapeutic utility.

Preliminary Behavioral Assessment

Initial studies should focus on the compound's general effects on behavior and motor function.

Open Field Test: This test assesses locomotor activity and anxiety-like behavior. A decrease in total distance traveled may indicate sedative effects, while an increase in time spent in the center of the arena can suggest anxiolytic-like properties.

Rota-rod Test: This test evaluates motor coordination and balance. Any impairment in performance on the rota-rod could indicate motor side effects.

Models of Antipsychotic-like Activity

If the in vitro data suggest an interaction with dopamine D₂ receptors, models of psychosis can be employed.

Amphetamine-Induced Hyperlocomotion: Amphetamine induces an increase in locomotor activity in rodents, which is a model for the positive symptoms of schizophrenia. An effective antipsychotic will attenuate this hyperlocomotion.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal, oral).

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

    • Immediately place the animal in an open field arena and record locomotor activity for 60-90 minutes.

  • Data Analysis:

    • Compare the total distance traveled between the vehicle-treated and compound-treated groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Models of Anxiolytic-like Activity

If the compound shows affinity for GABA-A or certain serotonin receptors, its anxiolytic potential can be evaluated.

Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent on the open arms of the maze is indicative of an anxiolytic effect.

  • Animals: Male Wistar rats or BALB/c mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • After the pre-treatment period, place the animal at the center of the EPM, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes, and record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters in the compound-treated group compared to the vehicle group suggests anxiolytic-like activity.

Part 5: Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive initial pharmacological profile of 2,3,4,5-Tetrahydro-1H-benzo[e][1]diazepin-8-ylamine 2HCl.

  • In Vitro Data: The Ki values from the binding assays will reveal the compound's potency and selectivity for various CNS receptors. The EC₅₀/IC₅₀ values from the functional assays will define its mechanism of action at these targets.

  • In Vivo Data: The behavioral data will provide insights into its potential therapeutic applications (e.g., antipsychotic, anxiolytic) and its side effect profile (e.g., sedation, motor impairment).

Based on these initial findings, further studies can be designed to explore its therapeutic potential in more detail. This may include more complex cognitive and social interaction models of schizophrenia, chronic dosing studies, and pharmacokinetic profiling. The systematic approach outlined in these application notes will enable researchers to thoroughly characterize this novel compound and determine its potential as a new therapeutic agent for CNS disorders.

References

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Neumeyer, J.L., et al. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry.
  • Liao, Y., et al. Binding of 5H-Dibenzo[b,e][1]diazepine and Chiral 5H-Dibenzo[a,d]cycloheptene Analogs of Clozapine to Dopamine and Serotonin Receptors. Journal of Medicinal Chemistry.

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

  • Wikipedia. Clonazepam. [Link]

  • Stefański, R., et al. The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. Neuropharmacology.
  • ResearchGate. Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine derivatives. [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Zhu, Z., et al. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Mazzocchi, P.H., Stahly, B.C. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.
  • NIH National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[9]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]

  • NIH National Center for Biotechnology Information. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. [Link]

  • NIH National Center for Biotechnology Information. Natural Product-Inspired Dopamine Receptor Ligands. [Link]

  • Méndez-David, I., et al. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus.
  • MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

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Application

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist In...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is a bicyclic organic molecule featuring a benzene ring fused to a diazepine ring.[3] Its structure, particularly the benzodiazepine core, suggests potential interactions with biological targets within the central nervous system (CNS).[3] While specific research on this compound is limited, its structural motifs are common in molecules designed to act as ligands for various receptors and enzymes.[3] Notably, derivatives of benzodiazepines have been widely explored for their therapeutic applications, including as anxiolytics, anticonvulsants, and sedatives.[4][5] This document provides a set of detailed experimental protocols for the initial characterization and potential applications of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, with a focus on its potential as a dopamine receptor ligand, a hypothesis supported by the frequent investigation of similar scaffolds in CNS-related drug discovery.[1][6][7][8]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is crucial for its handling, formulation, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₉H₁₃N₃·2HCl[3]
CAS Number 1352305-18-0[3]
Molecular Weight 236.14 g/mol Calculated
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Soluble in water and DMSOPredicted based on structure
Purity >98% (recommended for biological assays)Standard for research compounds

PART 1: Quality Control and Purity Assessment

Prior to any biological evaluation, verifying the identity and purity of the compound is a critical step to ensure the validity of experimental data.

Protocol 1.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:water).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow for Compound Quality Control

cluster_QC Quality Control Workflow Compound Compound Received Dissolution Dissolution in appropriate solvent Compound->Dissolution HPLC HPLC Analysis for Purity Dissolution->HPLC MassSpec Mass Spectrometry for Identity Confirmation Dissolution->MassSpec NMR NMR for Structural Confirmation Dissolution->NMR Pass Purity & Identity Confirmed HPLC->Pass >98% Purity Fail Fails QC HPLC->Fail MassSpec->Pass Correct Mass MassSpec->Fail NMR->Pass Correct Structure NMR->Fail Proceed Proceed to Biological Assays Pass->Proceed

Caption: Quality control workflow for compound validation.

PART 2: In Vitro Characterization as a Dopamine Receptor Ligand

Based on its chemical structure, 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is a candidate for interaction with dopamine receptors. The following protocols outline methods to assess its binding affinity and functional activity at these receptors. Combined in silico and in vitro approaches are valuable in drug discovery for identifying and characterizing receptor ligands.[1][6]

Protocol 2.1: Dopamine Receptor Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the binding affinity (Ki) of the test compound for dopamine D2 and D3 receptors. HTRF assays are a common method for investigating ligand binding affinities at various dopamine receptor subtypes.[1][7]

Materials:

  • Membrane preparations from cells expressing human dopamine D2 or D3 receptors

  • Fluorescent-labeled dopamine receptor ligand (e.g., a fluorescent antagonist)

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride

  • Unlabeled reference antagonist (e.g., haloperidol)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and the reference antagonist in the assay buffer.

  • Assay Plate Preparation:

    • Add the fluorescent-labeled ligand to all wells.

    • Add the serially diluted test compound or reference antagonist to the respective wells.

    • Add the receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

In Vitro Assay Workflow for Receptor Profiling

cluster_invitro In Vitro Dopamine Receptor Profiling Start Test Compound Binding HTRF Binding Assay (D2/D3 Receptors) Start->Binding Functional Functional Assay (e.g., cAMP) Start->Functional Data Data Analysis (IC50, Ki, EC50) Binding->Data Functional->Data Selectivity Selectivity Profiling (Other Receptors) Data->Selectivity If active Conclusion Determine Affinity, Potency, and Selectivity Data->Conclusion

Caption: Workflow for in vitro dopamine receptor profiling.

Protocol 2.2: Functional Assay - cAMP Measurement

Objective: To determine if the test compound acts as an agonist or antagonist at dopamine D2 receptors by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride

  • Dopamine (as a reference agonist)

  • Haloperidol (as a reference antagonist)

  • Forskolin

  • cAMP assay kit (e.g., HTRF-based)

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Culture the D2-expressing cells to confluency in appropriate cell culture flasks.

  • Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

  • Agonist Mode:

    • Add serial dilutions of the test compound or dopamine to the cells.

    • Incubate for a specified time (e.g., 30 minutes).

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate for another specified time (e.g., 30 minutes).

  • Antagonist Mode:

    • Add serial dilutions of the test compound or haloperidol to the cells.

    • Incubate for a specified time (e.g., 30 minutes).

    • Add a fixed concentration of dopamine (e.g., EC80) to all wells.

    • Incubate for another specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the compound concentration.

    • For agonist mode, determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, determine the IC50.

PART 3: Preliminary In Vivo Evaluation

Should in vitro studies indicate significant activity, preliminary in vivo experiments can provide insights into the compound's effects in a whole organism.

Protocol 3.1: Rodent Model for Assessing CNS Effects

Objective: To perform an initial assessment of the compound's behavioral effects in mice, such as changes in locomotor activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Open field apparatus equipped with automated tracking software

  • Dosing syringes and needles

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling for at least 3 days prior to the experiment.

  • Compound Formulation: Prepare a solution or suspension of the test compound in the chosen vehicle at the desired concentrations.

  • Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • At a specified time post-dosing (e.g., 30 minutes), place each mouse individually into the open field apparatus.

    • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Compare the locomotor activity of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Study Workflow

cluster_invivo Preliminary In Vivo Evaluation Start Active Compound from In Vitro Assays Formulation Compound Formulation and Dose Selection Start->Formulation AnimalModel Animal Model Selection (e.g., Mice) Formulation->AnimalModel Dosing Administration (e.g., IP, PO) AnimalModel->Dosing Behavior Behavioral Assessment (e.g., Open Field) Dosing->Behavior PK Pharmacokinetic Analysis (Optional) Dosing->PK Data Data Analysis and Interpretation Behavior->Data PK->Data Conclusion Initial In Vivo Efficacy and Safety Profile Data->Conclusion

Caption: Workflow for a preliminary in vivo study.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial investigation of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride. By systematically evaluating its purity, in vitro pharmacological profile, and preliminary in vivo effects, researchers can gain valuable insights into its potential as a novel therapeutic agent or research tool. It is imperative that all experiments are conducted with appropriate controls and rigorous data analysis to ensure the generation of reliable and reproducible results.

References

  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Biomedicines, 11(5), 1468. [Link]

  • Shinohara, S., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI, [Link]

  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. PubMed, [Link]

  • Chen, Y., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. PubMed Central, [Link]

  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central, [Link]

  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands-A Combined In Silico/In Vitro Approach. PubMed, [Link]

  • Kalmbach, A., et al. (2022). Novel Computational Models of Evoked Dopamine Release In Vivo Measured by Fast Scan Cyclic Voltammetry Quantify the Regulation of Presynaptic Kinetics by Synucleins. bioRxiv, [Link]

  • Patriarchi, T., et al. (2021). The Chemical Tools for Imaging Dopamine Release. PMC, [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI, [Link]

  • Zhelev, Z., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI, [Link]

  • Singh, P., et al. (2024). Development of a Nanomarker for In Vivo Monitoring of Dopamine in Plants. ACS Applied Bio Materials, [Link]

  • Gökçe, M., et al. (2005). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][7]benzo[f]thiazepines. PubMed, [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH, [Link]

  • Pajari, M., et al. (2022). Developing an electrochemical sensor for the in vivo measurements of dopamine. Sensors & Diagnostics, [Link]

  • Zhelev, Z., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki, [Link]

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening with 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride in hi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride in high-throughput screening (HTS) campaigns. Lacking a well-defined mechanism of action, this compound, with its privileged 1,4-benzodiazepine scaffold, represents a valuable query molecule for both target-based and phenotypic screening paradigms.[1][2] We present detailed, field-tested protocols for compound management and three distinct HTS applications: a biochemical fluorescence polarization assay for direct target binding, a cell-based functional assay for G-Protein Coupled Receptor (GPCR) modulation, and a high-content phenotypic screen for neurite outgrowth. Each protocol is designed as a self-validating system, incorporating critical quality control steps to ensure data integrity and reproducibility.

Introduction to the Screening Candidate

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a small molecule characterized by a bicyclic structure where a benzene ring is fused to a diazepine ring.[1] The benzodiazepine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a variety of biological targets, most famously within the central nervous system (CNS).[2] While the specific biological targets of this particular compound are largely uncharacterized, its structure strongly suggests potential activity at receptors and enzymes, making it an ideal candidate for broad screening campaigns aimed at target identification and novel lead discovery.[1]

High-throughput screening (HTS) provides the necessary platform to rapidly interrogate the biological activity of such compounds against vast libraries of potential targets or in complex cellular systems.[3] This guide outlines robust methodologies to unlock the therapeutic potential of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

Compound Property Value Reference
IUPAC Name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine dihydrochloride[4]
CAS Number 1352305-18-0 (for 2HCl salt); 886366-73-0 (for free base)[1][5]
Molecular Formula C₉H₁₃N₃ · 2HCl[1]
Molecular Weight 236.14 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in Water and DMSON/A

PART 1: Compound Management and Library Preparation

Expert Rationale: The integrity of any HTS campaign begins with the quality of the compound library. Inconsistent compound handling, improper storage, or inaccurate concentrations are primary sources of experimental irreproducibility. The following protocol establishes a rigorous workflow for creating assay-ready plates from a powdered source, minimizing variability and ensuring accurate final concentrations. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules and its compatibility with most automated liquid handlers and assay formats, though careful concentration control is necessary to avoid solvent-induced artifacts.[6]

Protocol 1.1: Preparation of Master Stock and Assay-Ready Plates
  • Master Stock Preparation (10 mM):

    • Allow the powdered 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.

    • Accurately weigh the required amount of compound. For 10 mg of compound (MW: 236.14 g/mol ), this would be: (0.010 g / 236.14 g/mol) = 4.23 x 10⁻⁵ mol.

    • To create a 10 mM (0.010 mol/L) solution, dissolve in: (4.23 x 10⁻⁵ mol / 0.010 mol/L) = 0.00423 L = 4.23 mL of 100% molecular biology grade DMSO.

    • Vortex vigorously for 5 minutes or until fully dissolved. Visually inspect for any particulates.

    • Aliquot the master stock into smaller volumes in tightly sealed, clearly labeled tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Intermediate Plate Generation (e.g., 100 µM):

    • Thaw a master stock aliquot.

    • Using an automated liquid handler or calibrated multichannel pipette, perform a 1:100 serial dilution. For example, transfer 2 µL of the 10 mM master stock into 198 µL of 100% DMSO in a 96-well or 384-well plate.

    • This creates an intermediate plate with a compound concentration of 100 µM. Seal and centrifuge briefly to collect the liquid at the bottom.

  • Assay-Ready Plate Preparation (e.g., Final 10 µM):

    • The final concentration depends on the assay volume. For a typical 50 µL final assay volume and a desired 10 µM compound concentration, a 1:10 dilution from the intermediate plate is common.[7]

    • Dispense 45 µL of assay buffer into the wells of a 384-well assay plate.

    • Transfer 5 µL from the 100 µM intermediate plate into the corresponding wells of the assay plate. This results in a 10 µM final compound concentration in 1% DMSO.

    • Crucial Control: Ensure that all control wells (negative/vehicle and positive) contain the same final concentration of DMSO (e.g., 1%) to negate solvent effects.[6]

HTS_Library_Prep Powder Compound Powder Master_Stock 10 mM Master Stock (in DMSO) Powder->Master_Stock  Dissolve DMSO_Stock 100% DMSO DMSO_Stock->Master_Stock Intermediate_Plate 100 µM Intermediate Plate (in DMSO) Master_Stock->Intermediate_Plate  1:100 Dilution Assay_Plate 10 µM Assay-Ready Plate (1% DMSO) Intermediate_Plate->Assay_Plate  1:10 Dilution  into Assay Buffer

Caption: Workflow for preparing HTS assay-ready plates.

PART 2: Target-Based Screening Applications

Expert Rationale: A target-based screen is a reductionist approach where a compound's effect on a specific, isolated biological molecule (e.g., a receptor or enzyme) is measured.[8] Given the benzodiazepine core of the test compound, GPCRs are a high-probability target class.[9] We propose two orthogonal assays: a biochemical binding assay to identify molecules that physically interact with the receptor, and a cell-based functional assay to measure the downstream consequences of that interaction. This dual approach provides a more complete picture of a compound's activity and helps eliminate artifacts.

Application 2.1: Biochemical Binding Screen via Fluorescence Polarization (FP)

Principle of Causality: FP assays measure the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[10] A small tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein target, its tumbling slows dramatically, increasing the light polarization.[11] In a competitive format, a test compound that binds to the target will displace the fluorescent tracer, causing a decrease in polarization. This provides a direct, homogenous method to screen for competitive binders.[12][13]

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Receptor_A Receptor Complex_A Bound Complex (Slow Tumbling) Receptor_A->Complex_A Tracer_A Tracer Tracer_A->Complex_A Result_A High FP Signal Complex_A->Result_A Receptor_B Receptor Tracer_B Tracer (Fast Tumbling) Result_B Low FP Signal Tracer_B->Result_B Inhibitor Hit Cmpd Inhibitor->Receptor_B

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol 2.1.1: FP Competition Assay for a Model GPCR

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.005% Tween-20.

    • Target Receptor: Recombinant purified GPCR target of interest, diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • Fluorescent Tracer: A known fluorescently-labeled ligand for the target GPCR, diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Positive Control: A known, unlabeled potent inhibitor of the GPCR, diluted to 2X its EC₈₀ concentration.

  • Assay Procedure (384-well format, 20 µL final volume):

    • Add 10 µL of 2X Target Receptor solution to all wells except "No Receptor" controls. Add 10 µL of Assay Buffer to these control wells.

    • Add 5 µL of test compound from the assay-ready plate (or controls) to the appropriate wells.

      • Test Wells: 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

      • Negative Control (High Signal): 1% DMSO in Assay Buffer.

      • Positive Control (Low Signal): Known unlabeled inhibitor.

    • Incubate at room temperature for 15 minutes to allow for compound-receptor binding.

    • Add 5 µL of 2X Fluorescent Tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader (e.g., Excitation 485 nm, Emission 520 nm). Record parallel (I∥) and perpendicular (I⊥) fluorescence intensities.

  • Data Analysis and Validation:

    • Calculate FP in millipolarization units (mP): mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥). (G-factor is instrument-specific).

    • Normalize data: % Inhibition = 100 * (High_Signal_Avg - Sample_mP) / (High_Signal_Avg - Low_Signal_Avg).

    • Assay Validation (Trustworthiness): Calculate the Z'-factor from control wells on each plate.[7] Z' = 1 - (3*(StDev_High + StDev_Low)) / |Avg_High - Avg_Low|. A Z' > 0.5 indicates a robust and screenable assay.[7]

    • Hits are identified as compounds causing a statistically significant % Inhibition (e.g., >3 standard deviations from the mean of the negative controls).

Application 2.2: Cell-Based Functional Screen via AlphaScreen cAMP Assay

Principle of Causality: This assay quantifies cyclic AMP (cAMP), a critical second messenger in GPCR signaling.[14] It is a competition immunoassay.[15] In the absence of cellular cAMP, biotinylated-cAMP bridges Streptavidin-coated Donor beads and anti-cAMP antibody-coated Acceptor beads. Laser excitation of the Donor bead produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[16][17] When cells are stimulated (e.g., by an agonist binding to a Gs-coupled receptor), they produce endogenous cAMP. This cellular cAMP competes with the biotin-cAMP for the antibody on the Acceptor beads, preventing bead proximity and causing a decrease in the AlphaScreen signal.[14] This allows for the functional classification of compounds as agonists, inverse agonists, or antagonists.

AlphaScreen_cAMP cluster_0 Low Cellular cAMP (Basal) cluster_1 High Cellular cAMP (Agonist) Donor_A Donor Bead (Streptavidin) Biotin_cAMP_A Biotin-cAMP Tracer Donor_A->Biotin_cAMP_A binds Acceptor_A Acceptor Bead (Anti-cAMP Ab) Biotin_cAMP_A->Acceptor_A binds Signal_A High Alpha Signal Donor_B Donor Bead Acceptor_B Acceptor Bead Biotin_cAMP_B Biotin-cAMP Cell_cAMP Cellular cAMP Cell_cAMP->Acceptor_B competes

Caption: Principle of the competitive AlphaScreen cAMP assay.

Protocol 2.2.1: cAMP Assay for a Model Gs-Coupled GPCR

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the Gs-coupled GPCR of interest in appropriate media.

    • Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor).

    • Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well white opaque assay plate.

  • Compound Stimulation:

    • Transfer 5 µL from the assay-ready compound plate to the cell plate.

      • Agonist Mode: Test compound alone.

      • Antagonist Mode: Pre-incubate with test compound for 15 min, then add a known agonist at its EC₅₀ concentration.

    • Controls:

      • Basal (High Signal): 1% DMSO vehicle.

      • Stimulated (Low Signal): A known potent agonist for the receptor.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • During incubation, prepare the AlphaScreen detection mix according to the manufacturer's protocol (e.g., PerkinElmer AlphaScreen cAMP Assay Kit). This typically involves mixing Acceptor beads and Biotin-cAMP in lysis buffer.

    • Add 5 µL of this "Acceptor Mix" to all wells.

    • Incubate for 10 minutes at room temperature.

    • Add 15 µL of Donor bead solution (prepared in the dark).

    • Seal the plate, incubate in the dark at room temperature for 2-3 hours.

    • Read on an Alpha-enabled plate reader (e.g., EnVision).

  • Data Analysis and Validation:

    • Data is the raw chemiluminescent signal.

    • Agonist Activity: Normalize data relative to Basal (0% activity) and Stimulated (100% activity) controls.

    • Antagonist Activity: Normalize data relative to the agonist response. An antagonist will restore the signal towards the basal level.

    • Calculate Z'-factor using Basal and Stimulated control wells to validate the assay run (Z' > 0.5).[7]

PART 3: Phenotypic Screening Application

Expert Rationale: When a compound's target is unknown, a phenotypic screen is a powerful, unbiased discovery tool.[18] This approach measures the effect of a compound on a complex cellular process or morphology, providing insights into its overall biological impact without a priori knowledge of the target.[19] Given the CNS-like scaffold of the test compound, a neurite outgrowth assay using a neuronal-like cell line is a highly relevant phenotypic screen. High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantify subtle morphological changes in a high-throughput manner.

Application 3.1: High-Content Imaging Screen for Neurite Outgrowth

Principle of Causality: Neurite outgrowth is a fundamental process in neuronal development and regeneration. Cell lines like PC-12 or SH-SY5Y can be induced to differentiate and extend neurites. Test compounds are screened for their ability to either enhance or inhibit this process. Cells are fixed and stained for specific markers (e.g., β-III Tubulin for neurons, DAPI for nuclei), and automated imaging captures the results. Image analysis algorithms then identify cells and trace neurites, extracting quantitative data like neurite length, branch points, and number of neurite-bearing cells.

HCI_Workflow Start Plate Cells (e.g., PC-12) Treat Add Compound Library + Differentiating Agent (NGF) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate FixStain Fix & Permeabilize Stain (DAPI, Anti-Tubulin) Incubate->FixStain Image Automated Imaging (High-Content Imager) FixStain->Image Analyze Image Analysis: Segmentation & Feature Extraction Image->Analyze Hit Hit Identification (Statistical Analysis) Analyze->Hit

Caption: Workflow for a high-content neurite outgrowth screen.

Protocol 3.1.1: Neurite Outgrowth Assay in PC-12 Cells

  • Cell Plating:

    • Coat 384-well imaging plates (e.g., black-walled, clear-bottom) with a suitable matrix like Collagen IV or Poly-D-Lysine.

    • Seed PC-12 cells at a low density (e.g., 1,500 cells/well) in low-serum medium. Allow cells to attach for 24 hours.

  • Compound Treatment and Differentiation:

    • Add test compounds from the assay-ready plate.

    • Immediately add a differentiating agent, such as Nerve Growth Factor (NGF), to all wells (except negative controls) at a sub-maximal concentration (e.g., EC₂₀) to enable detection of both enhancers and inhibitors.

    • Controls:

      • Negative Control: Vehicle + No NGF (baseline morphology).

      • Vehicle Control: Vehicle + NGF (differentiated morphology).

      • Positive Control: A known modulator of neurite outgrowth (e.g., an inhibitor like Y-27632 or an enhancer).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Cell Staining:

    • Carefully aspirate the medium.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash 3x with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 2% BSA in PBS for 1 hour.

    • Incubate with primary antibody against β-III Tubulin overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a DAPI nuclear counterstain for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS and leave the final wash in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content automated microscope, capturing at least 4 fields per well with 2 channels (DAPI for nuclei, FITC for neurites).

    • Process images using an analysis software package (e.g., MetaXpress, Harmony).

      • Step 1 (Segmentation): Identify nuclei using the DAPI channel. Identify the cell body/neurites using the FITC channel.

      • Step 2 (Feature Extraction): Quantify parameters such as total neurite length per cell, number of branch points, and percentage of cells with neurites longer than a defined threshold (e.g., 2x cell body diameter).

    • Hits are defined as compounds that cause a statistically significant change in a key neurite outgrowth parameter compared to the vehicle control.

PART 4: Data Analysis and Hit Progression Workflow

Expert Rationale: A primary HTS generates a large number of potential "hits," many of which can be artifacts. A rigorous, multi-step validation process is essential to triage these initial findings and identify genuine, tractable lead compounds. This workflow ensures that resources are focused only on the most promising candidates.

Hit_Progression Primary Primary Screen (Single Concentration) Analysis Data Normalization Hit Selection (e.g., Z-score > 3) Primary->Analysis Confirm Hit Confirmation (Re-test from fresh stock) Analysis->Confirm Confirm->Primary  Discard False Positives Dose Dose-Response Curve (Determine IC₅₀/EC₅₀) Confirm->Dose Dose->Confirm  Discard Inactive/Weak Counter Counter & Orthogonal Assays (Rule out artifacts, confirm mechanism) Dose->Counter Counter->Dose  Discard Promiscuous/  Artifactual Compounds Lead Validated Lead Compound Counter->Lead

Caption: A standard workflow for hit validation and progression.

  • Primary Data Analysis: Raw data from the primary screen is normalized against on-plate controls. A robust statistical method, such as the Z-score, is used to identify hits that fall outside the normal distribution of the library.

  • Hit Confirmation: Compounds identified as primary hits are re-ordered or pulled from the master stock and re-tested in the primary assay to confirm activity and rule out plate- or well-specific errors.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (EC₅₀ or IC₅₀) and efficacy.

  • Orthogonal and Counter-Screens: This is a critical step.

    • Orthogonal Assay: A different assay that measures the same biological endpoint is used to confirm the hit's activity (e.g., if the primary was a cAMP assay, an orthogonal assay could be a β-arrestin translocation assay).

    • Counter-Screen: Assays are run to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescence in FP assays, light scattering in AlphaScreen) or that act through undesirable mechanisms (e.g., cytotoxicity in a cell-based assay).

References

  • Du, Y., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, NIH. Retrieved from [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, NIH. Retrieved from [Link]

  • PubMed. (1980). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC, NIH. Retrieved from [Link]

  • BMG LABTECH. AlphaScreen. Retrieved from [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Shukla, M., & Singh, J. (2007). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. Retrieved from [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • bioRxiv. (2021, June 18). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. Retrieved from [Link]

  • University of Oxford. Small Compound Screening Overview. Retrieved from [Link]

  • PubMed. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][4]diazepin-5-ones. Retrieved from [Link]

  • ACS Omega. (2022). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (2007). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]

  • PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Taylor & Francis Online. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Retrieved from [Link]

  • Current Protocols. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved from [Link]

  • NIH. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

Sources

Application

Application Note: Characterization and Receptor Mapping of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl for Dopamine D3 Receptor Exploration

Application Note: Characterization and Receptor Mapping of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2HCl for Dopamine D3 Receptor Exploration Introduction: The Significance of the Dopamine D3 Receptor and N...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Characterization and Receptor Mapping of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2HCl for Dopamine D3 Receptor Exploration

Introduction: The Significance of the Dopamine D3 Receptor and Novel Ligand Characterization

The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a high-priority target in contemporary neuroscience and drug development.[1][2] Primarily expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, the D3R is critically involved in modulating cognition, motivation, and emotional functions.[2][3] Its distinct anatomical distribution and high affinity for dopamine suggest a pivotal role in the pathophysiology of numerous neuropsychiatric and neurological disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[3][4][5] Consequently, the development of selective ligands for the D3R is a key objective for creating novel therapeutics with improved efficacy and reduced side effects.[1]

The compound 2,3,4,5-Tetrahydro-1H-benzo[E][6][1]diazepin-8-ylamine (referred to herein as "Compound-THBD") is a novel research chemical featuring a tetrahydro-benzodiazepine scaffold.[7][8] This structural motif is present in numerous centrally active agents, suggesting potential activity at CNS receptors.[9][10] While specific pharmacological data for Compound-THBD is limited, its structure warrants investigation as a potential ligand for dopamine receptors.

This document provides a comprehensive set of protocols to guide researchers in the systematic characterization of Compound-THBD, with a primary focus on its potential interaction with the dopamine D3 receptor. The methodologies described herein are based on established, robust techniques for receptor pharmacology and are designed to determine the compound's binding affinity, selectivity, and anatomical distribution of its binding sites. These protocols are presented as a rigorous framework for investigation, requiring empirical validation at each stage.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

Table 1: Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-benzo[E][6][1]diazepin-8-ylamine 2HCl

PropertyValueSource/Note
Molecular Formula C₉H₁₃N₃ · 2HCl[11]
Molecular Weight 236.14 g/mol Calculated
CAS Number 1352305-18-0[7]
Appearance White to off-white solid (Assumed)Typical for HCl salts
Solubility Soluble in water and DMSO (Assumed)Requires empirical validation
Purity >98% (Recommended)Verify with supplier CoA
Storage Store at -20°C, desiccatedTo prevent degradation

Handling and Safety Precautions:

  • As the biological activity is uncharacterized, Compound-THBD should be handled as a potent pharmacological agent.

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Prepare stock solutions in a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Part I: In Vitro Characterization - Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) and selectivity for a target receptor.[12][13] The following protocols describe a competitive binding assay to assess the affinity of Compound-THBD for the human dopamine D3 receptor.

Principle of Competitive Binding

This assay measures the ability of the unlabeled test compound (Compound-THBD, the "competitor") to displace a radiolabeled ligand (the "hot" ligand) that is known to bind to the D3 receptor with high affinity and specificity. The concentration of Compound-THBD that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).

Materials & Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293-hD3R or CHO-hD3R).

  • Radioligand: [³H]-(+)-PD 128907 or [³H]-Spiperone, well-characterized D3-preferring radioligands.[14]

  • Non-specific Agent: Haloperidol (10 µM) or Spiperone (10 µM) to determine non-specific binding.

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[E][6][1]diazepin-8-ylamine 2HCl.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Protocol: Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Compound-THBD in 100% DMSO. Serially dilute this stock in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

    • Thaw the hD3R cell membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration that provides adequate signal (typically 10-50 µg protein per well, to be optimized).[15]

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kₑ (dissociation constant), typically in the low nanomolar range (e.g., 0.5-2.0 nM for [³H]-Spiperone).[14]

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Non-specific Agent (10 µM Haloperidol) + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Competition: 50 µL Compound-THBD (at various concentrations) + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Perform all additions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filter mat using the cell harvester.

    • Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mats under a heat lamp or in a drying oven.

    • Place the dried filters into scintillation vials or a sample bag, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of Compound-THBD.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the D3 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Radioligand ([L] = Kd) plate Add Reagents to 96-well Plate (TB, NSB, Competition) prep_ligand->plate prep_comp Prepare Compound-THBD (Serial Dilutions) prep_comp->plate prep_mem Prepare hD3R Membrane Suspension prep_mem->plate incubate Incubate at RT (60-90 min) plate->incubate harvest Rapid Filtration (Cell Harvester) incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting (CPM) wash->count calc Calculate IC50 & Ki (Cheng-Prusoff) count->calc

Caption: Workflow for the in vitro competitive radioligand binding assay.

Part II: In Situ Characterization - Quantitative Receptor Autoradiography

Quantitative autoradiography provides crucial information on the anatomical localization of binding sites within a complex tissue, such as the brain.[16][17] This technique helps to visualize the distribution of D3 receptors and determine if Compound-THBD binds to these sites in a native tissue environment.

Principle of Autoradiography

This method involves incubating slide-mounted tissue sections with a radioligand.[16] After washing away unbound ligand, the slides are exposed to a phosphor imaging screen or film, which captures the pattern of radioactivity. The resulting image provides a detailed map of receptor density, which can be quantified by comparison to radioactive standards.[18][19]

Materials & Reagents
  • Tissue: Fresh-frozen rodent (e.g., rat or mouse) brain tissue, sectioned on a cryostat (16-20 µm thickness) and thaw-mounted onto gelatin-coated microscope slides.

  • Radioligand: A suitable D3R-selective radioligand, such as [³H]-(+)-PD 128907 or potentially a custom-synthesized radiolabeled version of Compound-THBD.

  • Test Compound: Unlabeled Compound-THBD.

  • Blocking Agent: A selective D2 antagonist (e.g., L-741,626) can be used to isolate the D3R signal if a D2/D3 mixed radioligand is used.

  • Buffers: Incubation buffer (similar to binding assay buffer) and wash buffers.

  • Imaging System: Phosphor imaging system (e.g., GE Typhoon or similar) or autoradiography film and development reagents.

  • Image Analysis Software: Software capable of densitometry (e.g., ImageJ/Fiji with appropriate plugins).

Step-by-Step Protocol: Receptor Autoradiography
  • Tissue Preparation:

    • Bring cryostat-sectioned brain slides to room temperature for 30 minutes.

    • Pre-incubate the slides in buffer for 15 minutes to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides with the radioligand in a humid chamber.

    • For Total Binding: Incubate sections with the radioligand (at a concentration near its Kₑ).

    • For Non-Specific Binding: Co-incubate adjacent sections with the radioligand plus a high concentration of an unlabeled competitor (e.g., 10 µM Spiperone) to define NSB.

    • For Competition: To confirm the identity of the binding sites, co-incubate sections with the radioligand and varying concentrations of Compound-THBD.

  • Washing:

    • After incubation (e.g., 60 minutes at RT), wash the slides in a series of ice-cold buffer baths to remove unbound radioligand. A typical sequence is 2 x 2-minute washes.

    • Perform a final quick dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Rapidly dry the slides under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen or film in a light-tight cassette, along with calibrated tritium microscale standards.

    • Expose for a period determined by the specific activity of the radioligand and receptor density (can range from days to weeks).

  • Imaging and Analysis:

    • Scan the phosphor screen or develop the film.

    • Using image analysis software, measure the optical density in various brain regions of interest (e.g., nucleus accumbens, caudate-putamen, olfactory tubercle).

    • Convert optical density values to fmol/mg tissue equivalent using the calibration curve generated from the standards.

    • Subtract the NSB signal from the total binding signal to obtain the specific binding map.

G cluster_prep Tissue Preparation cluster_binding Radioligand Incubation cluster_imaging Imaging & Analysis section Cryostat Sectioning (16-20 µm) mount Thaw-mount onto Gelatin-coated Slides section->mount preinc Pre-incubate in Buffer mount->preinc incubate Incubate Slides with Radioligand ± Competitor preinc->incubate wash Wash in Cold Buffer incubate->wash dry Dry Slides wash->dry expose Expose to Phosphor Screen with Standards dry->expose scan Scan Screen expose->scan quant Quantify Optical Density in ROIs scan->quant map Generate Specific Binding Map quant->map

Sources

Method

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride in Medicinal Chemistry

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride in Medicinal Chemistry Introduction: The Privileged Scaffold in Modern Drug Discovery The 1,4-benzodiazepine core...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride in Medicinal Chemistry

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1,4-benzodiazepine core is a quintessential "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. This versatility has led to the development of a vast array of therapeutics, most notably targeting the central nervous system (CNS). The saturated counterpart, the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine system, retains this privileged nature while offering a three-dimensional geometry that can be exploited for precise target engagement.

This document provides a detailed guide to the application of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride , a key intermediate and building block for the synthesis of novel bioactive molecules. The presence of a primary aromatic amine at the 8-position serves as a versatile chemical handle, enabling the generation of diverse compound libraries for screening against a wide range of therapeutic targets. The dihydrochloride salt form ensures aqueous solubility, facilitating its use in various reaction conditions and biological assays.

Core Utility: A Versatile Building Block for Library Synthesis

The primary application of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride in medicinal chemistry is as a foundational scaffold for the creation of diverse libraries of compounds. The 8-amino group is a nucleophilic site amenable to a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Therapeutic Areas of Exploration:

  • Oncology: As a scaffold for the development of enzyme inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.[1][3]

  • Central Nervous System (CNS) Disorders: The inherent benzodiazepine structure makes it a valuable starting point for novel anxiolytics, anticonvulsants, and other CNS-acting agents.[2]

  • Kinase Inhibition: The scaffold can be elaborated to target various protein kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

G cluster_0 Scaffold Derivatization cluster_1 Screening and Optimization Start 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine 2HCl Reaction Chemical Modification (e.g., Acylation, Sulfonylation, Reductive Amination) Start->Reaction Introduce Diversity Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (HTS) (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Drug discovery workflow utilizing the 8-amino-tetrahydrobenzodiazepine scaffold.

Application Focus: Development of Novel PARP-1 Inhibitors

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzodiazepine scaffold has been successfully employed to design brain-penetrating PARP-1 inhibitors.[1][3]

The 8-amino group of our title compound is an ideal position to append a pharmacophore that can interact with the active site of PARP-1. For instance, a common strategy in PARP inhibitor design is to include a nicotinamide-mimicking moiety. This can be achieved by acylating the 8-amino group with a suitable carboxylic acid.

Protocol 1: Synthesis of an Amide Library via Parallel Acylation

This protocol describes a general method for the parallel synthesis of a library of N-(2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-8-yl)amides. This is a foundational step in exploring the SAR around the 8-position.

Rationale: Acylation of the 8-amino group is a robust and versatile reaction. By using a diverse set of carboxylic acids, a wide range of functionalities can be introduced, allowing for the exploration of different interactions with the target protein. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures efficient amide bond formation under mild conditions, which is crucial for library synthesis.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride (CAS: 886366-73-0)

  • A diverse set of carboxylic acids (e.g., substituted benzoic acids, heterocyclic carboxylic acids)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Preparation of the Amine Stock Solution:

    • In a suitable flask, dissolve 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride (1.0 eq) in anhydrous DMF to a final concentration of 0.2 M.

    • Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salts and free the amine. Stir for 10 minutes at room temperature.

  • Preparation of the Carboxylic Acid Stock Solutions:

    • In a 96-well plate or individual vials, dispense the desired carboxylic acids (1.2 eq per reaction).

    • Add anhydrous DMF to each well/vial to dissolve the carboxylic acids to a final concentration of 0.2 M.

  • Preparation of the Coupling Agent Stock Solution:

    • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF to a final concentration of 0.2 M.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing the carboxylic acid solution, add the HATU solution.

    • Add the amine stock solution to each well.

    • Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reactions by adding an equal volume of water to each well.

    • The crude products can be purified by preparative reverse-phase HPLC.

    • Collect the fractions corresponding to the desired products and lyophilize to obtain the final compounds.

  • Characterization:

    • Confirm the identity and purity of each compound in the library using LC-MS and ¹H NMR (for a subset of compounds to validate the protocol).

G Amine 8-Amino-tetrahydrobenzodiazepine (in DMF with DIPEA) Reaction Amide Coupling (Room Temperature, 12-18h) Amine->Reaction Acid Carboxylic Acid (R-COOH) (in DMF) Acid->Reaction Coupling HATU (in DMF) Coupling->Reaction Product N-(tetrahydro-benzo[e][1,4]diazepin-8-yl)amide Reaction->Product

Caption: Workflow for the parallel synthesis of an amide library.

Hypothetical Signaling Pathway Interaction

While the exact biological target of a novel derivative is unknown until tested, we can hypothesize its interaction based on the design principles for PARP inhibitors. A derivative synthesized from our scaffold would likely compete with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP-1.

G cluster_0 Normal Cellular Process cluster_1 Inhibition by Benzodiazepine Derivative DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Polymer Synthesis PARP1_Activation->PARylation uses PARP1_Binding PARP-1 Catalytic Domain NAD NAD+ NAD->PARylation DDR Recruitment of DNA Repair Proteins PARylation->DDR Repair DNA Repair DDR->Repair Inhibitor 8-Amido-tetrahydro- benzodiazepine Derivative Inhibitor->PARP1_Binding Block Inhibition PARP1_Binding->Block Block->PARylation prevents

Caption: Hypothesized mechanism of PARP-1 inhibition.

Data Presentation: Physicochemical Properties and Biological Activity

After synthesizing a library of compounds, it is crucial to characterize their physicochemical properties and evaluate their biological activity. The data should be presented in a clear and concise tabular format to facilitate SAR analysis.

Table 1: Physicochemical Properties of Hypothetical Derivatives

Compound IDR-Group (at 8-Amido Position)Molecular Weight ( g/mol )cLogP (Calculated)
BZD-001 Phenyl291.372.85
BZD-002 4-Fluorophenyl309.363.01
BZD-003 Pyridin-3-yl292.352.10
BZD-004 Thiophen-2-yl297.402.95

Table 2: In Vitro Biological Activity Data for Hypothetical Derivatives

Compound IDPARP-1 Inhibition IC₅₀ (nM)Cell Proliferation (MCF-7) GI₅₀ (µM)
BZD-001 15012.5
BZD-002 857.8
BZD-003 251.2
BZD-004 21018.3

Interpretation of Hypothetical Data: The data in Table 2 would suggest that a nitrogen-containing aromatic ring at the R-group position (BZD-003) is beneficial for PARP-1 inhibition and anti-proliferative activity. This observation would guide the next round of synthesis, focusing on other heterocyclic R-groups to further optimize the potency.

Conclusion and Future Directions

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride is a valuable and versatile starting material for medicinal chemistry campaigns. Its utility lies in the strategic placement of the 8-amino group on a privileged scaffold, allowing for the generation of diverse compound libraries. The application of this building block in the development of PARP-1 inhibitors serves as a compelling example of its potential. Future work could involve exploring other reaction types at the 8-amino position, such as sulfonylation, reductive amination, and urea formation, to further expand the chemical space and uncover novel bioactive agents for a range of therapeutic targets.

References

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Dihydrochloride

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride Welcome to the technical support guide for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-yla...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride

Welcome to the technical support guide for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride. This document is designed for researchers and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, detailed protocols, and troubleshooting FAQs to help you optimize your reaction yield and purity.

Overview of the Synthetic Challenge

The synthesis of the target compound, a substituted tetrahydrobenzodiazepine, involves the construction of a seven-membered diazepine ring and the careful manipulation of functional groups on the aromatic core. The primary challenges researchers face include managing competing side reactions during ring formation, achieving complete and clean reduction of a nitro-group precursor, and ensuring the stable formation of the final dihydrochloride salt. This guide proposes a robust and well-documented synthetic pathway and addresses the critical control points for maximizing yield.

Proposed Synthetic Pathway

The recommended pathway proceeds in three key stages: 1) Reductive amination and cyclization to form the protected benzodiazepine core, 2) Catalytic hydrogenation to reduce the nitro group to the key amine, and 3) Deprotection and salt formation.

Synthetic_Pathway SM1 2-Fluoro-5-nitrobenzaldehyde INT1 Intermediate Imine/Amine Adduct SM1->INT1 1. K₂CO₃, DMSO 2. Nucleophilic Aromatic Substitution (SNAr) SM2 N-Boc-ethylenediamine SM2->INT1 INT2 Boc-protected 8-nitro-tetrahydrobenzodiazepine INT1->INT2 Intramolecular Reductive Amination NaBH(OAc)₃, DCE Step 1 INT3 Boc-protected 8-amino-tetrahydrobenzodiazepine INT2->INT3 H₂, 10% Pd/C MeOH or EtOAc Catalytic Hydrogenation Step 2 FP Target Compound: 2,3,4,5-Tetrahydro-1H-benzo[e] [1,4]diazepin-8-ylamine 2HCl INT3->FP 4M HCl in Dioxane Boc Deprotection & Salt Formation Step 3

Caption: Proposed synthetic route for the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each question is followed by an in-depth explanation of the underlying chemistry and actionable solutions.

Step 1: Ring Formation (Intramolecular Reductive Amination)

Q1: My yield for the benzodiazepine ring (INT2) is low, and I see multiple unidentified spots on my TLC plate. What is going wrong?

A: Low yields in this step typically stem from two primary issues: inefficient intramolecular imine formation or competing side reactions. The reaction relies on the initial formation of an imine between the aldehyde and the primary amine of the side chain, which is then reduced and cyclized.

  • Causality: The presence of a competing intermolecular reaction can lead to polymers or dimers. Furthermore, if the reducing agent is too reactive or added prematurely, it can reduce the starting aldehyde before the imine is formed.[1]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this one-pot reaction. Its mildness and steric bulk prevent the rapid reduction of the aldehyde, allowing the equilibrium to favor imine formation before reduction occurs.[1] Using stronger reducing agents like sodium borohydride (NaBH₄) often requires a two-step process: pre-formation of the imine, followed by reduction.[3]

    • Reaction Conditions: The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or THF to prevent hydrolysis of the imine intermediate. Adding a catalytic amount of acetic acid can promote imine formation, but excess acid can protonate the amine, shutting down the reaction.[1]

    • Dehydration: To drive the imine-forming equilibrium forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester the water byproduct.[1]

Troubleshooting_Ring_Formation Start Low Yield in Ring Formation CheckTLC Analyze TLC Plate Start->CheckTLC SM_Present Significant Starting Material Remaining? CheckTLC->SM_Present Yes Byproducts Complex Mixture/ Byproducts Formed? CheckTLC->Byproducts No SM_Present->Byproducts No Action1 Inefficient Imine Formation - Add dehydrating agent (MgSO₄) - Add catalytic acetic acid SM_Present->Action1 Yes Action2 Premature Aldehyde Reduction - Switch to milder reducing agent (e.g., NaBH(OAc)₃) - Ensure stepwise addition if using NaBH₄ Byproducts->Action2 Yes Action3 Optimize Reaction Conditions - Check solvent purity (anhydrous) - Lower reaction temperature Byproducts->Action3 If Action 2 fails End Re-run Optimized Reaction Action1->End Action2->End Action3->End

Caption: Workflow for diagnosing low yield in the cyclization step.

Step 2: Nitro Group Reduction

Q2: The reduction of the nitro group (INT2 -> INT3) is incomplete or stalls. How can I drive it to completion?

A: Catalytic hydrogenation of aromatic nitro groups is generally efficient but can be hampered by catalyst poisoning or suboptimal reaction parameters.

  • Causality: The palladium catalyst can be deactivated by impurities (e.g., sulfur compounds) from previous steps. Insufficient hydrogen pressure or poor mixing can also lead to slow or incomplete reactions. The choice of solvent can affect catalyst activity and substrate solubility.

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Use a fresh, high-quality 10% Pd/C catalyst. Ensure it is handled under an inert atmosphere to prevent pre-reaction oxidation. Increasing the catalyst loading (from 5 mol% to 10 mol%) can often accelerate the reaction.

    • Hydrogen Source: While a balloon of hydrogen is often sufficient for small-scale reactions, for scales larger than a few millimoles, using a Parr shaker or a similar hydrogenation apparatus to maintain a positive pressure (e.g., 50 psi) of H₂ is highly recommended for ensuring complete conversion.

    • Solvent Choice: Methanol or ethyl acetate are standard solvents. Ensure the starting material is fully dissolved. If solubility is an issue, a co-solvent system like THF/MeOH might be beneficial.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reduction methods can be employed. Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (Fe/NH₄Cl or Fe/AcOH) are effective alternatives for reducing aromatic nitro groups.

Step 3: Boc Deprotection and Salt Formation

Q3: During the final Boc-deprotection and salt formation step, I am getting a low yield of an impure, oily product instead of a crystalline dihydrochloride salt. What's the issue?

A: This is a critical final step where both a chemical transformation (deprotection) and a physical one (crystallization) must succeed. Problems here often relate to the harshness of the acidic conditions, residual water, or the choice of solvent for precipitation.

  • Causality: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[] However, overly harsh conditions or prolonged reaction times can sometimes lead to degradation of the sensitive benzodiazepine core. The resulting free amine is basic and will be protonated by the acid. The formation of a crystalline salt is highly dependent on the solvent system and the absence of impurities, which can act as crystallization inhibitors.

  • Troubleshooting Steps:

    • Acid Reagent: Using a solution of 4M HCl in 1,4-dioxane is the industry standard and generally provides a clean reaction.[5][6] Trifluoroacetic acid (TFA) can also be used, but it can sometimes be harder to remove completely and may not yield a crystalline hydrochloride salt directly.[6]

    • Anhydrous Conditions: The presence of water can interfere with salt formation and lead to a hygroscopic or oily product. Ensure your starting material (INT3) is dry and use an anhydrous grade of the HCl/dioxane solution.

    • Precipitation/Crystallization: The dihydrochloride salt is typically insoluble in non-polar solvents. After deprotection is complete (monitor by TLC or LC-MS), precipitation can be induced by adding a non-polar co-solvent like diethyl ether or MTBE. Stirring the resulting slurry at a low temperature (0-5 °C) can promote the formation of a filterable crystalline solid.

    • Purification of the Free Base: If direct precipitation of the salt yields an impure product, an alternative is to first quench the reaction, perform an aqueous basic workup (e.g., with NaHCO₃) to isolate the free amine (the "free base"), purify the free base by column chromatography, and then form the salt from the purified material by dissolving it in a minimal amount of a suitable solvent (like isopropanol) and adding the stoichiometric amount of HCl solution.

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-1-carboxylate (INT2)

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and N-Boc-ethylenediamine (1.1 eq) in DMSO, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours until TLC indicates complete consumption of the aldehyde.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. This crude intermediate is used directly.

  • Dissolve the crude material in 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2x).

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield INT2 .

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation (FP)

  • Dissolve the purified Boc-protected amine INT3 (1.0 eq) in a minimal amount of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise with vigorous stirring.

  • A precipitate should begin to form. Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC/LC-MS confirms complete deprotection.

  • Add anhydrous diethyl ether to the slurry to complete the precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the final product as a dihydrochloride salt.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes typical outcomes based on optimizing key reaction parameters. These are representative data to guide experimental design.

StepParameter VariedCondition AYield ACondition B (Optimized)Yield BRationale for Improvement
1. Ring Formation Reducing AgentNaBH₄ (one-pot)35%NaBH(OAc)₃ (one-pot)75%NaBH(OAc)₃ is milder, preventing premature aldehyde reduction and favoring imine formation prior to cyclization.[1]
2. Nitro Reduction Hydrogen SourceH₂ (balloon)60%H₂ (50 psi, Parr)>95%Positive pressure ensures sufficient H₂ concentration, driving the catalytic reaction to completion efficiently.
3. Salt Formation WorkupDirect Precipitation70% (oily)Purify Free Base First85% (crystalline)Isolating and purifying the free amine before salt formation removes impurities that can inhibit crystallization.

References

  • Mazaheri, O. et al. (2016). Discussion on ResearchGate regarding reductive amination methods. Available at: [Link]

  • Reddit Community. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Majid, S. A. et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. Available at: [Link]

  • Walia, J. S. et al. (1972). Synthesis of Tetrahydro- 1H-benzo- 1,5-diazepines. J.C.S. Chem. Comm. Available at: [Link]

  • Vasilev, D. S. et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2020). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. Available at: [Link]

  • Podyacheva, E. et al. (2019). Hitchhiker's Guide to Reductive Amination. Synthesis. Available at: [Link]

  • Liu, Z. et al. (2011). Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. Tetrahedron Letters. Available at: [Link]

  • Al-Tel, T. H. et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Reddit Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Vasilev, D. S. et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC. Available at: [Link]

  • Heravi, M. M. et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Wang, Y. et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Ciriminna, R. et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Sharma, S. et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Lemrová, B. & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][2]diazepin-5-ones. ACS Combinatorial Science. Available at: [Link]

  • Li, B. et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]

  • SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Zhang, L. (2011). Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. ResearchGate. Available at: [Link]

  • Garcı́a-López, D. et al. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Hafez, H. N. et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]

  • Dsouza, D. (2021). Discussion on ResearchGate regarding Boc deprotection without breaking ester bonds. Available at: [Link]

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Optimization

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

Introduction Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. This molecule, a key intermediate in pharmaceutical research, presents unique purification challen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. This molecule, a key intermediate in pharmaceutical research, presents unique purification challenges primarily due to its high polarity and the presence of multiple basic nitrogen centers. As a dihydrochloride salt, its behavior is fundamentally different from its free base form, dictating specific handling and purification strategies.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful purification strategy.

Q1: My compound is severely streaking or not moving from the baseline on my silica gel TLC plate. What's happening?

A: This is the most common issue and is caused by a strong acid-base interaction between your basic compound and the acidic surface of the silica gel. Silica gel is covered in weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in your molecule are strongly attracted to these sites, leading to very poor chromatographic performance, including streaking, band broadening, and often, irreversible adsorption resulting in low recovery.[2] Purifying the dihydrochloride salt directly on standard silica is generally not a viable option.

Q2: Should I purify the compound as the dihydrochloride salt or as the free base?

A: The choice depends entirely on the purification method you intend to use. Each form has distinct advantages and disadvantages.

Form Purification Method Advantages Disadvantages
Dihydrochloride Salt Recrystallization, Reverse-Phase HPLC, HILIC- Typically a stable, crystalline solid- Easier to handle and weigh- Suitable for aqueous-based chromatography[1]- Insoluble in most standard organic solvents- Unsuitable for normal-phase chromatography
Free Base Normal-Phase Chromatography, Acid-Base Extraction- Soluble in organic solvents (DCM, EtOAc, etc.)- Can be purified on silica or alumina[3]- May be an oil or amorphous solid- More prone to oxidation than the salt form[4]- Requires conversion step before and after purification

Q3: How do I efficiently convert the dihydrochloride salt to the free base and back again?

A: This is a standard acid-base workup.

  • Salt to Free Base: Dissolve the dihydrochloride salt in water. Add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. The free base will often precipitate or can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Free Base to Salt: Dissolve the purified free base in a suitable solvent (e.g., methanol, isopropanol, or diethyl ether). Add a stoichiometric amount (2 equivalents) of hydrochloric acid (often as a solution in ether or isopropanol) dropwise. The dihydrochloride salt will typically precipitate and can be collected by filtration.[5]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental failures in a problem/cause/solution format.

Problem 1: I'm attempting to recrystallize the dihydrochloride salt, but I'm getting an oil, no crystals, or very low yield.

  • Probable Cause 1: Incorrect Solvent System. The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] For a polar salt like this, single solvents are often ineffective.

  • Solution 1: Systematic Solvent Screening. Use small amounts of your crude material to test solubility in various solvent systems. Common starting points for amine hydrochlorides include:

    • Methanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Isopropanol / Acetone

    • Water / Acetone The goal is to dissolve the compound in a minimum amount of the "good" (polar) solvent while hot, then slowly add the "bad" (less polar) anti-solvent until turbidity appears. Re-heat to clarify and then allow to cool slowly.

  • Probable Cause 2: Too Much Solvent. Using an excessive volume of the "good" solvent will keep your compound in solution even after cooling, leading to poor or no yield.[6]

  • Solution 2: Minimize Hot Solvent. Add the hot solvent in small portions, just until the solid dissolves completely. If you accidentally add too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Probable Cause 3: Cooling Too Rapidly. Crash cooling (e.g., placing directly in an ice bath) promotes the formation of small, impure crystals or oils.

  • Solution 3: Slow, Undisturbed Cooling. Allow the flask to cool slowly to room temperature, undisturbed. Once at room temperature, induce further crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Only then should you move the flask to an ice bath or refrigerator to maximize recovery.

Problem 2: I converted my compound to the free base for silica gel chromatography, but the peaks are still tailing.

  • Probable Cause: Insufficient Neutralization of Silica. Even as a free base, the multiple amine groups are basic enough to interact with residual acidic sites on the silica.

  • Solution: Use a Basic Modifier in the Mobile Phase. To achieve symmetrical peaks, you must neutralize the silica surface. Add a small amount of a competing base to your eluent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your mobile phase (e.g., DCM/Methanol).[2][7]

    • Workflow: Pre-treat your column by flushing it with the modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.

Problem 3: My compound shows poor retention or peak shape on my C18 reverse-phase HPLC column.

  • Probable Cause: High Polarity and Secondary Interactions. The compound, as a dicationic salt, can be too polar for good retention on traditional C18 phases. Additionally, interactions between the protonated amines and residual, uncapped silanols on the stationary phase can cause peak tailing.

  • Solution 1: Use an Acidic Modifier/Ion-Pairing Agent. Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases. The acid serves two purposes:

    • It ensures the amine remains fully protonated for consistent retention.

    • The modifier's counter-ion (TFA⁻) can "shield" the positive charges on your molecule or interact with the stationary phase, improving peak shape.

  • Solution 2: Consider HILIC. For extremely polar compounds, Hydrophilic Interaction Chromatography (HILIC) is often a superior technique. HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a high-organic mobile phase, providing excellent retention for polar analytes that are unretained in reverse-phase.

Section 3: Key Experimental Protocols

Protocol 1: Conversion of Dihydrochloride Salt to Free Base

  • Dissolution: Dissolve 1.0 g of the crude 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in 20 mL of deionized water in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 1M NaOH solution dropwise while stirring until the pH of the aqueous layer is confirmed to be >10 using pH paper.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL). The free base is more soluble in the organic layer.

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can be used directly for chromatography.

Protocol 2: Flash Chromatography of the Free Base on Silica Gel

  • Prepare Mobile Phase: Prepare an eluent system, typically starting with 95:5 DCM/Methanol. To this mixture, add 1% triethylamine (v/v). For example, to 1 L of eluent, add 950 mL DCM, 50 mL Methanol, and 10 mL TEA.

  • Pack and Equilibrate Column: Pack a silica gel column with your chosen eluent. Flush the column with at least 3-5 column volumes of the TEA-modified eluent to ensure complete neutralization of the silica.

  • Load Sample: Dissolve your crude free base in a minimal amount of the mobile phase (or pure DCM). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a gradient elution, slowly increasing the percentage of methanol (e.g., from 5% to 15%) to elute your compound. Monitor fractions by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. The TEA is volatile and should be removed under high vacuum, but residual amounts may persist.

Section 4: Visualization of Purification Strategy

A logical approach is key to efficiently purifying this challenging compound. The following diagrams illustrate the decision-making process and a standard workflow.

Purification_Decision_Tree start Crude Product (Dihydrochloride Salt) check_purity Assess Purity (e.g., by LCMS, NMR) start->check_purity high_purity Purity > 90%? check_purity->high_purity recrystallize Attempt Recrystallization of Salt high_purity->recrystallize Yes low_purity Purity < 90% or Complex Mixture high_purity->low_purity No recrystallize_fail Recrystallization Fails? recrystallize->recrystallize_fail convert_to_base Convert to Free Base (Protocol 1) low_purity->convert_to_base chromatography Purify by Chromatography (Protocol 2) convert_to_base->chromatography convert_to_salt Convert Back to Dihydrochloride Salt chromatography->convert_to_salt final_product Pure Product convert_to_salt->final_product recrystallize_fail->convert_to_base Yes (Failure) recrystallize_fail->final_product No (Success)

Caption: Decision tree for selecting a purification strategy.

Purification_Workflow cluster_salt Aqueous Phase cluster_base Organic Phase cluster_final Final Product Isolation crude_salt 1. Crude 2HCl Salt in Water basify 2. Basify with NaOH (pH > 10) crude_salt->basify extract 3. Extract Free Base (e.g., with DCM) basify->extract chrom 4. Purify via Column (Silica + TEA) extract->chrom pure_base 5. Isolate Pure Free Base chrom->pure_base add_hcl 6. Dissolve in Solvent & Add HCl Solution pure_base->add_hcl filter 7. Filter & Dry Pure 2HCl Salt add_hcl->filter

Caption: Standard workflow for chromatography-based purification.

References

  • Chan, C.-K., Tsai, Y.-L., Chan, Y.-L., & Chang, M.-Y. (2016). Synthesis of Substituted 2,3-Benzodiazepines. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.
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  • ResearchGate. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF. [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts - US4670232A.
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  • Oradi, E. (1989). Pinazepam: analytical study of synthesis, degradation, potential impurities. Boll Chim Farm. [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis, Characterisation of Impurity Present in the Manufacture of Loprazolam and Study of Impurity Profile by HPLC. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride in Solution

Technical Support Center: Stability of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride in Solution Welcome to the technical support center for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride in Solution

Welcome to the technical support center for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide expert insights, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride in solution?

A1: The stability of this compound, like many amine hydrochlorides, is primarily influenced by several factors:

  • pH: The pH of the solution is critical. As a dihydrochloride salt of a basic compound, the pH will determine the protonation state of the amine groups, which can significantly impact solubility and susceptibility to degradation.[1]

  • Solvent: The choice of solvent can affect solubility and stability. While aqueous buffers are common, organic co-solvents may be used. It is crucial to ensure the compound's compatibility with the chosen solvent system.[1]

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[3][4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][3][5] It is advisable to protect solutions from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine and the diazepine ring.[3][4]

Q2: How should I prepare and store stock solutions of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride?

A2: For optimal stability, we recommend the following practices:

  • Solid Compound Storage: Store the solid dihydrochloride salt in a tightly sealed container in a cool, dry, and dark place.[5] An inert atmosphere (e.g., argon or nitrogen) can further prevent moisture absorption and oxidation.[5]

  • Solution Preparation: Use high-purity, degassed solvents and buffers.[6] To aid dissolution, gentle warming (30-40°C) or sonication can be employed, but be cautious of potential degradation with excessive heat.[6]

  • Solution Storage: For short-term storage, refrigerate solutions at 2-8°C and protect them from light by using amber vials or wrapping them in foil.[5] For long-term storage, it is best to prepare fresh solutions. If storage is necessary, consider aliquoting into single-use vials and storing at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q3: I'm observing precipitation in my refrigerated aqueous stock solution. What should I do?

A3: Precipitation upon refrigeration can be due to the compound's lower solubility at reduced temperatures.[5] Before use, allow the solution to warm to room temperature and gently vortex to see if the precipitate redissolves.[5] If it does not, it may indicate degradation or that the initial concentration was too high. In such cases, it is best to prepare a fresh solution.[5][6]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent or unexpected experimental results.

This is often the first sign of compound instability.

  • Root Cause Analysis:

    • Degradation of Stock Solution: The compound may have degraded during storage.

    • Incompatibility with Experimental Buffer: The pH or components of your experimental buffer may be causing degradation.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Change in the appearance of the solution (e.g., color change, cloudiness).

Visual changes are strong indicators of chemical instability.

  • Potential Causes & Solutions:

ObservationPotential CauseRecommended Action
Yellowing or Browning of Solution Oxidation or degradation product formation.Prepare a fresh solution using degassed buffers.[6] Protect the solution from light. Analyze the solution by HPLC to identify degradation products.
Cloudiness or Precipitation Poor solubility, pH shift, or formation of insoluble degradation products.[6]Verify the pH of the solution. Ensure the concentration is not above the solubility limit. If degradation is suspected, perform a stability analysis.[6]

III. Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Instability

This study will help you understand the compound's stability under various stress conditions.

Objective: To identify the potential degradation pathways of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride

  • 0.1 M HCl (Acid Hydrolysis)

  • 0.1 M NaOH (Base Hydrolysis)

  • 3% H₂O₂ (Oxidative Degradation)

  • High-purity water

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C).[5]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method.[1][7]

Data Interpretation:

  • Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak. This will indicate the formation of degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Procedure:

  • Column Selection: A C18 column is a good starting point for the separation of amine-containing compounds.

  • Mobile Phase Optimization:

    • Start with a mobile phase of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 4.0).[7]

    • Adjust the ratio of acetonitrile to buffer to achieve good separation.

    • The pH of the mobile phase can be adjusted to optimize the peak shape of the basic amine compound.

  • Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 230 nm).[7]

  • Method Validation: Validate the method according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1]

IV. Potential Degradation Pathways

While specific degradation pathways for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride are not extensively documented, we can infer potential routes based on its chemical structure.

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Pathways Acid/Base Acid/Base Hydrolysis Hydrolysis of Diazepine Ring Acid/Base->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation of Amine/Ring Oxidizing Agents->Oxidation Light/Heat Light/Heat Photodegradation Photolytic Cleavage Light/Heat->Photodegradation Compound 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine Compound->Hydrolysis Compound->Oxidation Compound->Photodegradation

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis: The diazepine ring may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The primary amine and the nitrogen atoms in the diazepine ring are potential sites for oxidation.

  • Photodegradation: The aromatic ring system can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

By understanding these potential stability issues and implementing the recommended handling procedures and analytical methods, you can ensure the quality and reliability of your research involving 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride.

V. References

  • Pharma Stability: Troubleshooting & Pitfalls. (URL: )

  • Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation - Benchchem. (URL: )

  • Troubleshooting RP 001 hydrochloride instability in aqueous solutions. - Benchchem. (URL: )

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl - Smolecule. (URL: )

  • 2,3,4,5-tetrahydro-1h-benzo(e)(1,4)diazepin-8-ylamine - Echemi. (URL: )

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (URL: )

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (URL: )

  • How to store Hydroxylamine Hydrochloride - FAQ - Guidechem. (URL: )

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - ResearchGate. (URL: )

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride (CAS No. 1352305-18-0).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride (CAS No. 1352305-18-0). This document is designed for researchers, chemists, and formulation scientists to proactively address and resolve common solubility challenges encountered during experimental work. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful and reproducible use of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users. The answers provide not just solutions, but the underlying scientific principles to empower your experimental design.

FAQ 1: My compound is a dihydrochloride salt, yet it's precipitating out of my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most frequently encountered issue and stems from the fundamental acid-base chemistry of the molecule.

Causality: The compound is supplied as a dihydrochloride salt to enhance its aqueous solubility. This means two of the three basic nitrogen atoms in the molecule are protonated (positively charged). This charged, ionized form is readily solvated by water. However, this solubility is highly dependent on pH.[1][2]

The relationship between the pH of the solution and the ionization state of a weak base is described by the Henderson-Hasselbalch equation.[3][4][5] When you introduce the acidic salt into a neutral or basic buffer, the buffer's higher pH will neutralize the acidic protons on the molecule. This deprotonation converts the soluble, ionized salt form back into the neutral, free base form. The free base of this molecule is significantly more lipophilic and has very low intrinsic aqueous solubility, causing it to precipitate from the solution.[2] This process is sometimes incorrectly referred to as salt disproportionation.[2]

In short: At low pH, the soluble [Compound-H₂]²⁺ 2Cl⁻ form dominates. At neutral or high pH, the insoluble Compound (free base) form dominates and precipitates.

FAQ 2: What are the key physicochemical properties I should be aware of?

Understanding the molecule's intrinsic properties is critical for predicting its behavior. While extensive experimental data for this specific molecule is not widely published, we can rely on predicted values and the known chemistry of its functional groups.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₉H₁₃N₃ · 2HCl-
Molecular Weight 236.14 g/mol For calculating molar concentrations.
pKa Values (Predicted) Three basic centers: ~4-5 (aromatic amine), ~8-9 and ~10-11 (aliphatic amines)Governs the pH range of ionization and thus, solubility. The salt form exists at pH values below the lowest pKa. The sharp drop in solubility occurs as the pH approaches and exceeds these pKa values.[6][7][8]
XLogP3 (Predicted) 1.8This value for the free base indicates moderate lipophilicity. A positive LogP suggests poor intrinsic aqueous solubility for the neutral form.[9]
Form Dihydrochloride SaltIntended to maximize aqueous solubility at acidic pH.[10]
FAQ 3: How should I prepare a stable, concentrated stock solution?

The key is to maintain a low pH environment where the salt form is thermodynamically stable.

Recommended Protocol:

  • Solvent Selection: Start with a dilute acidic solution. The most common and effective choices are 0.1 N Hydrochloric Acid (HCl) or Water with 0.1% Trifluoroacetic Acid (TFA) . Do not start with deionized water, PBS, or DMEM, as this will likely cause immediate precipitation.

  • Calculation: Calculate the required mass of the compound for your desired volume and concentration (e.g., for a 10 mM stock in 10 mL, you need 23.6 mg).

  • Dissolution: Add the acidic solvent to the weighed compound.

  • Energy Input: Vortex thoroughly. If dissolution is slow, gentle warming (to 30-40°C) or brief sonication can be applied.

  • Filtration: Once fully dissolved, sterile filter the stock solution through a 0.22 µm syringe filter (e.g., PVDF or PES, check for chemical compatibility) for cell-based experiments.

  • Storage: Store stock solutions at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

FAQ 4: My experiment requires near-neutral pH. What are my options?

This is a common requirement for biological assays. Direct dilution of an acidic stock into a large volume of neutral buffer is often unsuccessful. Here are several strategies, from simple to advanced:

  • High Dilution Factor (Simplest): If your final working concentration is very low (e.g., nanomolar range), you may be able to dilute your acidic stock solution >1:1000 directly into the final assay medium. The buffering capacity of the medium may be sufficient to handle the small amount of acid without a significant pH drop, and the final concentration of the compound might be below its solubility limit at that pH. Always add the stock to the buffer, not the other way around.

  • Co-solvents: For intermediate concentrations, using a water-miscible organic co-solvent can maintain solubility.[11][12] A common approach is to create a concentrated stock in 100% DMSO and then dilute it into the aqueous medium.

  • Formulation with Excipients: For higher concentrations or for in vivo studies, advanced formulation techniques are necessary. The most effective approach for this type of molecule is often complexation with cyclodextrins.[13][14]

Troubleshooting and Strategic Workflows
Systematic Approach to Solubility Enhancement

When facing solubility issues, a systematic approach saves time and resources. The following decision tree outlines a logical workflow from initial attempts to advanced formulation.

G start Start: Need to dissolve Compound 2HCl prep_stock Prepare 10-50 mM stock in 0.1 N HCl start->prep_stock check_sol Is compound fully dissolved? prep_stock->check_sol dilute_buffer Dilute stock (>1:1000) into final neutral buffer check_sol->dilute_buffer  Yes dmso_stock Prepare 10-50 mM stock in 100% DMSO check_sol->dmso_stock No, insoluble even in acid check_precip Precipitate forms? dilute_buffer->check_precip success1 Success! Proceed with experiment check_precip->success1 No cosolvent_path Need higher concentration or precipitation occurs check_precip->cosolvent_path Yes cosolvent_path->dmso_stock dilute_dmso Dilute DMSO stock into final neutral buffer. Keep final DMSO <0.5% dmso_stock->dilute_dmso check_precip2 Precipitate forms? dilute_dmso->check_precip2 success2 Success! Proceed with experiment. (Include DMSO vehicle control) check_precip2->success2 No advanced_path Still precipitates or DMSO is not an option check_precip2->advanced_path Yes cyclodextrin Advanced Formulation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form inclusion complex advanced_path->cyclodextrin

Caption: A decision workflow for solubilizing the compound.

Experimental Protocols
Protocol 1: Generating a Kinetic pH-Solubility Profile

This experiment will determine the apparent solubility of your compound across a range of pH values.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC-UV or LC-MS/MS system for quantification.[15][16]

  • Plate shaker or rotator.

  • pH meter.

Methodology:

  • Buffer Preparation: Prepare a set of buffers (e.g., at pH 2, 4, 6, 7, 7.4, 8, 9, 10).

  • Addition of Compound: Add an excess amount of the compound to a known volume of each buffer in separate vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the bottom of the vial after equilibration.

  • Equilibration: Seal the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection: After 24 hours, stop agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.

  • Filtration/Centrifugation: Immediately filter the sample through a 0.22 µm syringe filter or centrifuge at high speed (>10,000 x g) for 15 minutes to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate/supernatant in a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS method.[]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer. This will visually represent the compound's pH-solubility profile.

Advanced Solubility Enhancement: Cyclodextrins

For applications requiring high concentrations at neutral pH, such as in vivo studies, cyclodextrins are an excellent choice.[18][19]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The non-polar benzene ring of your compound can become encapsulated within this cavity, forming an "inclusion complex."[20] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[13]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): It has a favorable cavity size for benzene-ring containing molecules and is widely used in pharmaceutical formulations due to its high water solubility and low toxicity.

Protocol for Formulation:

  • Prepare a solution of HP-β-CD in your desired final buffer (e.g., PBS pH 7.4). A 10-20% (w/v) solution is a good starting point.

  • Slowly add the solid 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl to the cyclodextrin solution while stirring or vortexing.

  • Allow the mixture to stir for several hours or overnight to ensure maximum complexation.

  • The resulting clear solution can then be sterile filtered for use.

Analytical and Stability Considerations
FAQ 5: How can I accurately measure the concentration of my dissolved compound?

While UV-Vis spectrophotometry can be used for a rough estimate, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for accurate, specific, and reproducible quantification.[16] It allows for the separation of the active compound from any potential excipients, impurities, or degradation products before measurement.

FAQ 6: Are there any stability concerns for this compound in solution?

Yes. As an amine-containing compound, particularly with a primary aromatic amine, there are two primary stability concerns:

  • Oxidative Degradation: Aromatic amines can be susceptible to oxidation, especially in the presence of light, oxygen, and trace metal ions.[21][22] This can lead to the formation of colored impurities. Recommendation: Prepare solutions fresh whenever possible. If storage is required, protect from light by using amber vials and consider purging the headspace with nitrogen or argon.

  • pH-Dependent Stability: The aminal-like structure within the diazepine ring may be susceptible to hydrolysis under strongly acidic conditions over long periods.[23] Recommendation: While acidic conditions are required for dissolution, for long-term storage, a moderately acidic pH (e.g., 4-5) is often a good compromise between solubility and stability.

References
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Scholar.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Institutes of Health. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2022). ResearchGate. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (n.d.). ACS Publications. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (n.d.). PubMed. [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed. [Link]

  • Absorption of drugs. (n.d.). Vetscraft. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (n.d.). OUCI. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). Pharmainfo. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (n.d.). ACS Publications. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI. [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). ResearchGate. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Institutes of Health. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2022). ResearchGate. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Dissolution Technologies. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). PubMed. [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

  • Solubility determination by volumetric analysis | Solubility of drugs | Physical Pharmaceutics - I. (2020). YouTube. [Link]

  • method for salt preparation. (n.d.).

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Troubleshooting

Technical Support Center: Optimizing Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Derivatives

Technical Support Center: Optimizing Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Derivatives Welcome to the technical support center for the synthesis and optimization of 2,3,4,5-Tetrahydro-1H-ben...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Derivatives

Welcome to the technical support center for the synthesis and optimization of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important class of compounds, providing in-depth troubleshooting advice and answers to frequently asked questions.

The 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] However, its synthesis can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide will help you navigate these challenges and successfully synthesize your target molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am getting a very low yield of my target tetrahydrobenzodiazepine derivative. What are the likely causes and how can I improve it?

Low product yield is a common issue that can stem from several factors. A systematic approach to identifying the root cause is crucial.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, the reaction is likely incomplete.

    • Solutions:

      • Reaction Time: Extend the reaction time. Some cyclization reactions are slow and may require several hours to reach completion.[4][5]

      • Temperature: Gradually increase the reaction temperature. While higher temperatures can accelerate the reaction, be cautious of potential side reactions or product decomposition.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may be necessary to drive the reaction to completion.

  • Side Reactions:

    • Diagnosis: The presence of unexpected spots on TLC or peaks in LC-MS suggests the formation of byproducts.

    • Solutions:

      • Temperature Control: Overheating can lead to undesired side reactions. Maintain a stable and optimized temperature throughout the reaction.

      • Choice of Reducing Agent: For syntheses involving a reduction step, the choice of reducing agent is critical. Harsh reducing agents may lead to over-reduction of other functional groups. Consider milder and more selective reducing agents.

      • Protecting Groups: If your starting materials have sensitive functional groups, consider using appropriate protecting groups to prevent unwanted reactions.

  • Poor Quality of Starting Materials and Reagents:

    • Diagnosis: Inconsistent results or the presence of unexpected impurities can indicate impure starting materials.

    • Solutions:

      • Purification: Purify starting materials before use, for example, by recrystallization or column chromatography.

      • Characterization: Confirm the identity and purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.[6][7][8]

      • Fresh Reagents: Use freshly opened or properly stored reagents, especially those that are sensitive to air or moisture.

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. It should dissolve the reactants and be stable under the reaction conditions. The polarity of the solvent can significantly influence the reaction rate and selectivity.

    • Catalyst: Many synthetic routes for benzodiazepines are catalyzed.[1][4] The catalyst's activity and selectivity are paramount.

      • Catalyst Screening: If applicable, screen a variety of catalysts to find the most effective one for your specific substrate.

      • Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.

Q2: My crude product shows multiple spots on TLC, indicating the presence of several impurities. How can I minimize their formation?

The formation of multiple byproducts is a common challenge in multi-step organic synthesis.

Potential Causes and Solutions:

  • Competitive Reactions:

    • Diagnosis: Analyze the structure of your starting materials and product to anticipate potential side reactions such as dimerization, polymerization, or rearrangement.

    • Solutions:

      • Concentration: Running the reaction at a lower concentration (high dilution) can sometimes disfavor intermolecular side reactions like dimerization.

      • Order of Addition: The order in which reagents are added can be crucial. A slow, dropwise addition of a reactive intermediate can help to control the reaction and minimize side product formation.

  • Decomposition:

    • Diagnosis: If the product is known to be unstable under certain conditions (e.g., acidic, basic, high temperature), decomposition may be the culprit.

    • Solutions:

      • pH Control: Buffer the reaction mixture if your product is sensitive to pH changes.

      • Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Inert Atmosphere: If your compounds are sensitive to oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Purification Strategy:

    • While minimizing impurity formation is ideal, an effective purification strategy is essential.

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities. Experiment with different solvent systems to achieve optimal separation.

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure product.

Q3: I am struggling to isolate and purify my 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine derivative. What are the recommended procedures?

The basic nature of the amine group in the target molecule can influence its solubility and behavior during extraction and chromatography.

Recommended Procedures:

  • Work-up and Extraction:

    • After the reaction is complete, the work-up procedure is critical for a clean crude product.

    • Aqueous Wash: A typical work-up involves quenching the reaction with water or an aqueous solution, followed by extraction with an organic solvent.

    • pH Adjustment: Since your target compound has a basic amine group, you can manipulate its solubility by adjusting the pH.

      • To extract the product into an organic layer, make the aqueous layer basic (e.g., with NaHCO₃ or Na₂CO₃ solution) to deprotonate the amine and increase its solubility in the organic solvent.

      • Conversely, to remove acidic impurities, you can wash the organic layer with a basic aqueous solution. To remove basic impurities, an acidic wash (e.g., dilute HCl) can be used, but be aware that this may protonate your product and pull it into the aqueous layer.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point.

    • Tailing: The basic amine group can interact strongly with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography.

      • Solution: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will compete with your product for the acidic sites on the silica gel, resulting in sharper peaks and better separation.

  • Crystallization:

    • If your purified product is an oil, you might be able to induce crystallization.

    • Solvent Screening: Experiment with a range of solvents of varying polarities.

    • Salt Formation: Since your product is a basic amine, you can form a salt (like the hydrochloride salt) by treating it with an acid (e.g., HCl in ether). Salts are often crystalline and easier to handle and purify than the free base.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine scaffold?

Several synthetic strategies have been developed. A common and versatile approach involves a multi-step sequence:

  • Amide Formation: Acylation of a substituted 2-nitroaniline with a suitable acyl chloride.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reduction (e.g., Fe/HCl, SnCl₂).

  • Intramolecular Cyclization: The resulting diamine undergoes intramolecular cyclization to form the seven-membered diazepine ring. This step is often acid-catalyzed.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of benzodiazepine derivatives, offering alternative and efficient routes.[1][9]

Q2: How do I choose the right solvent for my reaction?

The ideal solvent should:

  • Dissolve the reactants: Good solubility of the starting materials is essential for a homogeneous reaction.

  • Be inert: The solvent should not react with the starting materials, reagents, or products.

  • Have an appropriate boiling point: The boiling point should be suitable for the desired reaction temperature. For reactions requiring heating, a higher boiling point solvent is necessary.

  • Facilitate the reaction: The polarity of the solvent can influence the reaction mechanism and rate. For example, polar aprotic solvents like DMF or DMSO can accelerate certain nucleophilic substitution reactions.

Common Solvents in Benzodiazepine Synthesis:

SolventPolarityBoiling Point (°C)Common Applications
Dichloromethane (DCM)Polar Aprotic40Acylation reactions, reactions at or below room temperature.
Tetrahydrofuran (THF)Polar Aprotic66Grignard reactions, reductions with metal hydrides.
Acetonitrile (MeCN)Polar Aprotic82Nucleophilic substitutions, palladium-catalyzed couplings.
TolueneNon-polar111Reactions requiring azeotropic removal of water, higher temperature reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic153Reactions requiring a high-boiling polar solvent.
Ethanol (EtOH)Polar Protic78Reductions, some cyclization reactions.
Q3: What is the role of the catalyst in the synthesis, and how do I select the best one?

Catalysts are used to increase the rate of a chemical reaction without being consumed in the process.[10] In the synthesis of benzodiazepines, catalysts are often employed in key steps like:

  • Palladium-catalyzed cross-coupling reactions: For C-N and C-C bond formation.[1]

  • Acid or base catalysis: For cyclization and condensation reactions.[4][5]

  • Hydrogenation catalysts: For the reduction of nitro groups or other reducible functionalities.

Selection of a Catalyst:

  • Literature Precedent: The best starting point is to consult the scientific literature for similar transformations.

  • Screening: If there is no direct precedent, a small-scale screen of different catalysts may be necessary to identify the most effective one for your specific substrate.

  • Substrate Scope: Be aware that a catalyst that works well for one substrate may not be optimal for another, especially with different steric or electronic properties.

Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the retention times of components and their mass-to-charge ratios, which can help in identifying the product and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structure elucidation. It provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[11]

    • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

    • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., N-H, C=O).

    • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

Visualizations

General Experimental Workflow

G reagents Prepare Starting Materials & Reagents reaction Set up Reaction (Solvent, Catalyst, Atmosphere) reagents->reaction 1. Add Reagents monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring 2. Heat/Stir workup Work-up (Quench, Extract, Wash) monitoring->workup 3. Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification 4. Crude Product characterization Characterization (NMR, MS, IR) purification->characterization 5. Purified Fractions product Pure Product characterization->product 6. Confirmed Structure

Caption: A typical workflow for the synthesis, purification, and characterization of organic compounds.

Troubleshooting Decision Tree

G decision decision issue issue solution solution start Experiment Performed check_yield Check Yield & Purity start->check_yield issue_low_yield Low Yield check_yield->issue_low_yield Low Yield issue_impure Impure Product check_yield->issue_impure Impure success success check_yield->success Good Yield & Purity check_reaction_completion Reaction Complete? (TLC/LC-MS) issue_low_yield->check_reaction_completion solution_purification Modify Chromatography Conditions, Try Crystallization issue_impure->solution_purification Optimize Purification incomplete incomplete check_reaction_completion->incomplete No complete complete check_reaction_completion->complete Yes solution_time_temp Increase Reaction Time or Temperature incomplete->solution_time_temp Optimize Time/Temp solution_reagents Verify Reagent Quality, Solvent, Catalyst complete->solution_reagents Check Reagents/Conditions

Caption: A decision tree to guide troubleshooting common synthesis problems.

References

  • Christodoulou, M., & Beccalli, E. M. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(12), 2799. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrahydrobenzodiazepinones 57. Retrieved from [Link]

  • Hunter, P. W. W., & Webb, G. A. (1972). Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Tetrahedron, 28(22), 5573–5581. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Retrieved from [Link]

  • Liu, Z. (2011). Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1. Retrieved from [Link]

  • Vasilev, A. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceutical Chemistry Journal, 55(5), 451-457. [Link]

  • National Institutes of Health. (n.d.). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 886366-73-0 | 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine. Retrieved from [Link]

  • Lemrová, B., & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][2]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645-650. [Link]

  • National Institutes of Health. (n.d.). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • IntechOpen. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • PubMed. (2014). Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in Cell-Based Assays

Prepared by: Senior Application Scientist, Advanced Cell Biology Division Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride (CAS: 1352305-18-0). This document is...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Cell Biology Division

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride (CAS: 1352305-18-0). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this novel small molecule in cell-based assays. Our goal is to provide you with the field-proven insights and practical protocols necessary to ensure the scientific integrity and reproducibility of your experiments.

The unique structure of this compound, featuring a tetrahydro-benzodiazepine core and a primary amine, presents both opportunities for novel biological activity and specific challenges in experimental design.[1] This guide addresses these challenges head-on, moving beyond simple instructions to explain the causality behind our recommended procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

Q1: What is this compound and what are its potential applications?

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a synthetic organic compound featuring a benzodiazepine scaffold.[1] While the precise mechanism of action for this specific molecule is not yet fully characterized in public literature, the benzodiazepine core is a privileged structure in medicinal chemistry, famously targeting receptors in the central nervous system, such as GABA-A receptors.[1][2] Derivatives have also been explored as AMPA receptor antagonists, antihypertensive agents, and FabI inhibitors for antibacterial applications.[3][4][5] The presence of a primary amine and its formulation as a dihydrochloride salt suggest its use as a water-soluble tool compound for exploring these or novel biological pathways.[1][6] It is often supplied for proteomics research and ligand discovery.[1]

Q2: How should I prepare stock solutions? The dihydrochloride salt form is confusing.

This is a critical first step where many issues arise. The dihydrochloride (2HCl) salt is used to improve the compound's stability and theoretical aqueous solubility.[7] However, directly dissolving it in aqueous buffers or cell culture media can be problematic.

Core Recommendation: Prepare your primary, high-concentration stock solution in Dimethyl Sulfoxide (DMSO).

Causality:

  • pH Dependency: The solubility of hydrochloride salts is highly dependent on the final pH of the solution.[7] Directly dissolving the salt in a neutral pH buffer (like PBS or cell media) can cause the compound to convert to its less soluble free-base form, leading to immediate or delayed precipitation.[8] This results in an unknown and unreliably lower final concentration in your assay.

  • Concentration & Stability: DMSO can typically solubilize a wider range of organic molecules at high concentrations (e.g., 10-50 mM).[9] While some compounds can degrade in DMSO, it is generally the preferred solvent for long-term storage of small molecule libraries.[9]

A detailed, step-by-step protocol for stock solution preparation is provided in Section 3 .

Q3: How should I store stock solutions to ensure stability and reproducibility?

Compound stability is paramount for reproducible data. Benzodiazepine derivatives can exhibit variable stability in solution.[10]

Storage Protocol:

  • Aliquoting is Mandatory: After preparing your high-concentration DMSO stock, immediately aliquot it into small, single-use volumes in low-protein binding tubes. This minimizes freeze-thaw cycles, which can lead to compound precipitation and degradation from water absorption by the hygroscopic DMSO.[8][9]

  • Storage Temperature: Store these aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).[10]

  • Protection from Light: Some benzodiazepine structures are light-sensitive. While not specifically documented for this compound, it is best practice to store aliquots in an opaque box or wrapped in foil.[11]

Q4: What critical preliminary experiments must I perform before my main study?

Investing time in preliminary validation will save significant resources and prevent the generation of misleading data.

  • Solubility Confirmation in Final Assay Media: Before any biological assay, you must confirm that the compound remains soluble when the DMSO stock is diluted into your final cell culture medium. A simple visual inspection for precipitation is a start, but more rigorous methods are better. See Protocol 2 for a detailed workflow.

  • Cytotoxicity Profiling: It is essential to determine the concentration range at which the compound is toxic to your specific cell line. This establishes the upper concentration limit for your bioactivity assays. Running an assay at a concentration that induces significant cell death will produce uninterpretable results.[12][13] See Protocol 3 for a standard cytotoxicity assay.

  • Solvent Tolerance Test: Run a vehicle control experiment where you treat cells with the highest concentration of DMSO that will be used in your experiments (e.g., 0.1%, 0.5%). This ensures that the observed cellular phenotype is due to the compound and not the solvent.

Section 2: Comprehensive Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Problem 1: Low or No Observed Biological Activity

You've treated your cells with the compound but see no effect, or an effect that is much weaker than expected.

Potential Cause Scientific Explanation Recommended Solution
1. Compound Precipitation The most common cause. When the DMSO stock is diluted into the aqueous assay medium, the compound's solubility limit may be exceeded, causing it to crash out of solution.[8][9] The actual concentration of soluble compound is therefore far lower than the calculated concentration.Perform a solubility check (Protocol 2). Visually inspect the final diluted media under a microscope for crystals. If precipitation is observed, lower the working concentration or explore the use of a solubilizing agent (use with caution as this can affect cell biology).
2. Compound Degradation The compound may be unstable in the stock solution (due to improper storage) or in the assay medium over the incubation period (e.g., 24-72 hours).[10] Components in cell culture media can sometimes promote degradation.[14]Prepare a fresh DMSO stock from powder. For long incubations, assess stability by incubating the compound in media for the full duration, then testing its effect in a short-term assay to see if activity is lost. Consider a shorter assay window if degradation is suspected.
3. Inappropriate Concentration Range The effective concentration (EC50) may be higher than the range you are testing.Perform a wide dose-response curve. Start from a low nanomolar range and extend to the highest soluble, non-toxic concentration (determined from your preliminary assays).
4. Cell Model Insensitivity The chosen cell line may not express the molecular target of the compound or may lack the necessary downstream signaling components.Use a positive control compound known to elicit the expected phenotype in your cell line. If the positive control works and your compound does not, the issue is likely with the compound's activity in that specific model. Consider screening in other cell lines.
Problem 2: High or Unexpected Cytotoxicity

The compound is causing significant cell death, even at concentrations where you expect to see a specific biological effect.

Potential Cause Scientific Explanation Recommended Solution
1. Intrinsic Toxicity The benzodiazepine scaffold or the primary amine group may have inherent cytotoxic effects in your cell model.[12][15][16]Carefully determine the IC50 (Protocol 3). Design your experiments to use concentrations well below the IC50 value (e.g., IC10 or lower) to minimize confounding effects from general toxicity.
2. High Solvent Concentration The final concentration of the vehicle (e.g., DMSO) in the cell culture well is too high, causing solvent-induced toxicity.Maintain a final DMSO concentration ≤0.5%, and ideally ≤0.1%. Ensure that your vehicle control wells have the exact same final DMSO concentration as your compound-treated wells.
3. Off-Target Effects The compound may be hitting unintended cellular targets that regulate cell viability. Primary amines, in particular, can be promiscuous and interact with various biological macromolecules.[16][17]This is a complex issue. If you have a hypothesized target, use a structurally unrelated compound that hits the same target. If it produces the same phenotype, it strengthens the on-target hypothesis.[18] Advanced counter-screening assays may be necessary.
4. Lysosomal Trapping As a weakly basic amine-containing compound, it may be lysosomotropic, becoming trapped and concentrated in lysosomes.[17] At high concentrations, this can lead to lysosomal dysfunction and induce cytotoxicity.If lysosomal effects are suspected (e.g., cell vacuolization), consider co-treatment with lysosomal function inhibitors (e.g., bafilomycin A1) to see if it alters the cytotoxic profile, or use assays that measure lysosomal integrity.
Problem 3: Poor Reproducibility Between Experiments
Potential Cause Scientific Explanation Recommended Solution
1. Inconsistent Stock Solution Using a stock solution that has been repeatedly freeze-thawed or stored improperly leads to variability in compound concentration and integrity.[9]Strictly adhere to the aliquoting strategy. Use a fresh aliquot for each experiment. Never repeatedly use a "working stock" that has been stored at 4°C for an extended period.
2. Inconsistent Cell State Variations in cell passage number, confluency, or general health can dramatically alter their response to a chemical stimulus.Maintain a rigorous cell culture protocol. Use cells within a defined low-passage number range. Seed cells at a consistent density and ensure they are in a healthy, logarithmic growth phase at the time of treatment.
3. Assay Edge Effects Evaporation from the wells on the outer edges of a microplate can concentrate the compound and media components, leading to skewed results in those wells.Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. Ensure proper plate sealing and incubation in a humidified incubator.[19]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific cell line and assay requirements.

Protocol 1: Preparation and Handling of Stock Solutions

This protocol is designed to maximize solubility and stability.

  • Weighing: Carefully weigh out the required amount of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl powder using an analytical balance. Use appropriate measures to minimize static charge.[8]

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration primary stock (e.g., 10-50 mM). Vortex vigorously for 2-5 minutes. A brief, gentle warming (to 37°C) or sonication may aid dissolution if necessary.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high for DMSO solubility.[8]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein binding microcentrifuge tubes. The volume should be appropriate for one experiment to avoid reusing a thawed aliquot.

  • Storage: Label aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C in a sealed, light-protected box.[10][11]

Protocol 2: Determining Compound Solubility in Assay Media

This is a critical quality control step before beginning any biological experiment.

  • Preparation: Prepare serial dilutions of your high-concentration DMSO stock into fresh DMSO to create a dilution series.

  • Dilution into Media: Add the DMSO dilutions to your complete cell culture medium (including serum, if used) to achieve your final desired experimental concentrations. The final DMSO percentage should be kept constant across all samples (e.g., 0.5%).

  • Incubation: Incubate the tubes at 37°C for 1-2 hours to mimic assay conditions.

  • Visual Inspection: After incubation, transfer a small volume of each concentration to a microscope slide or plate and examine under a microscope (e.g., at 20x or 40x magnification). Look for any crystalline structures, which indicate precipitation.

  • Determination: The highest concentration that remains completely clear is your maximum workable concentration for that specific medium.

Protocol 3: Standard Cytotoxicity Assay (e.g., using a Resazurin-based reagent)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed your cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete cell culture medium. Your concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium with the same final DMSO concentration as the highest compound dose. This represents 100% viability.

    • Positive Control (Max Kill): Medium containing a known cytotoxic agent (e.g., 10% DMSO or staurosporine) to determine 0% viability.

    • Media Only Control: Wells with no cells to measure background signal.

  • Cell Treatment: Remove the old media from the cells and add the 2X compound dilutions and controls.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CellTiter-Blue, alamarBlue) according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Measurement: Read the fluorescence or absorbance on a compatible plate reader.

  • Data Analysis: Subtract the media-only background from all wells. Normalize the data by setting the vehicle control average as 100% and the positive control average as 0%. Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Table 1: Example Data Layout for Cytotoxicity Assay
Concentration (µM)Normalized Viability (%)
0 (Vehicle)100.0
0.198.5
0.595.2
1.089.1
5.065.4
10.048.2
50.015.3
100.02.1
Calculated IC50 ~9.5 µM

Section 4: Visual Diagrams & Workflows

Diagram 1: Workflow for Compound Preparation and Validation

G cluster_prep Preparation cluster_validation Pre-Assay Validation cluster_assay Biological Assay weigh Weigh Compound Powder dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (Protect from Light) aliquot->store sol_check Solubility Check in Assay Media (Protocol 2) store->sol_check cyto_assay Cytotoxicity Assay (Determine IC50) (Protocol 3) store->cyto_assay solvent_ctrl Solvent Tolerance Test (e.g., 0.5% DMSO) store->solvent_ctrl sol_check->dissolve Precipitation? Lower Stock Conc. run_assay Proceed with Biological Assay sol_check->run_assay If Soluble cyto_assay->run_assay Use Conc << IC50 solvent_ctrl->run_assay If No Effect

Caption: Workflow for preparing and validating the compound for a cell-based assay.

Diagram 2: Troubleshooting Decision Tree for Poor Bioactivity

G start Problem: Low or No Bioactivity q1 Did you check for precipitation in media? start->q1 sol_issue Root Cause: Solubility Issue q1->sol_issue No q2 Is the stock solution fresh? (No freeze-thaw cycles) q1->q2 Yes a1_yes Yes a1_no No fix_sol Action: Lower working concentration. Reformulate stock. sol_issue->fix_sol deg_issue Root Cause: Compound Degradation q2->deg_issue No q3 Did the positive control work? q2->q3 Yes a2_yes Yes a2_no No fix_deg Action: Prepare fresh stock from powder. Use a new aliquot. deg_issue->fix_deg assay_issue Root Cause: Assay System Failure q3->assay_issue No model_issue Root Cause: Cell model is not responsive or wrong dose range. q3->model_issue Yes a3_yes Yes a3_no No fix_assay Action: Troubleshoot assay reagents, protocol, and cell health. assay_issue->fix_assay fix_model Action: Expand dose-response curve. Consider a different cell line. model_issue->fix_model

Caption: A decision tree for troubleshooting poor experimental outcomes.

References

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Evaluation of cytotoxicity and mutagenicity of the benzodiazepine flunitrazepam in vitro and in vivo. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026). Solarbio. Retrieved January 19, 2026, from [Link]

  • Amine promiscuity and toxicology analysis. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 19, 2026, from [Link]

  • Assay Guidance Manual. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 19, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Amine-containing molecules and the induction of an expanded lysosomal volume phenotype: a structure-activity relationship study. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Cell Culture Media Impact on Drug Product Solution Stability. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • Benzodiazepine stability in postmortem samples stored at different temperatures. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. (1977). PubMed. Retrieved January 19, 2026, from [Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][12][18]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and anticonvulsant activity of 3-aryl-5H-2,3-benzodiazephine AMPA antagonists. (2002). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Quality Control and Analysis of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride (hereafter referred to as THBD-8A-2HCl). This document is designed for researchers, analytical chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride (hereafter referred to as THBD-8A-2HCl). This document is designed for researchers, analytical chemists, and drug development professionals, providing expert insights and practical solutions for common challenges encountered during the quality control (QC) and analysis of this benzodiazepine analogue.

Compound Profile

THBD-8A-2HCl is a bicyclic molecule featuring a benzene ring fused to a diazepine ring.[1] As a dihydrochloride salt, it exhibits improved solubility and stability compared to its free base form.[1] Its structure contains primary and secondary amine functionalities, which are key determinants of its chemical behavior during analysis.

PropertyValueSource(s)
IUPAC Name 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine;dihydrochlorideN/A
CAS Number 1352305-18-0 (for 2HCl salt)[1]
Molecular Formula C₉H₁₅Cl₂N₃[1]
Molecular Weight 236.14 g/mol N/A
Appearance Typically a solid[3]
Key Structural Features Tetrahydrobenzodiazepine core, primary aromatic amine[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for THBD-8A-2HCl?

A1: Due to its amine functionalities, THBD-8A-2HCl is susceptible to oxidation and degradation. Long-term stability is best achieved when stored as a solid in a tightly sealed container, protected from light and moisture, at -20°C. For solutions, especially in protic solvents like methanol, storage at 4°C is suitable for short periods (days), but degradation can occur.[4] Long-term studies on various benzodiazepines show that storage at -20°C or -80°C is crucial for preventing significant concentration loss over months.[5] Always handle in a well-ventilated area, as similar solid amines can be corrosive and harmful if inhaled or in contact with skin.[3]

Q2: What solvents are suitable for preparing analytical samples of THBD-8A-2HCl?

A2: The dihydrochloride salt form is designed for enhanced solubility in aqueous and polar solvents.

  • For HPLC/LC-MS: A diluent that matches the initial mobile phase composition is ideal to ensure good peak shape. A mixture of water and an organic solvent like acetonitrile or methanol is common. Given its acidic salt form, using a slightly acidic aqueous component (e.g., 0.1% formic acid in water) can ensure it remains protonated and dissolved.

  • For NMR: Deuterated methanol (Methanol-d₄) or deuterated water (D₂O) are suitable choices.

Q3: What are the primary analytical techniques for quality control of THBD-8A-2HCl?

A3: A multi-technique approach is essential for comprehensive QC.

  • Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the gold standard.[6][7] It allows for the quantification of the main component and the detection of related substance impurities.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Coupled with LC (LC-MS), it confirms the molecular weight of the parent ion.[8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.[10][11]

    • Retention Time Matching: In HPLC, the retention time of the sample peak should match that of a qualified reference standard under identical conditions.

Q4: What are the potential sources of impurities for this compound?

A4: Impurities can originate from various stages of the manufacturing process and storage.

  • Synthetic Byproducts: Incomplete reactions or side reactions during the multi-step synthesis can lead to related substances.[1][12] For benzodiazepines, this could include uncyclized precursors, regioisomers, or products of over-reduction.[12][13]

  • Starting Materials: Unreacted starting materials may carry through the synthesis.

  • Degradation Products: The amine groups are susceptible to oxidative degradation. Hydrolysis of the diazepine ring is also a potential degradation pathway, particularly under harsh pH conditions.

  • Nitrosamines: As the molecule contains secondary amine functionality, there is a potential risk for the formation of nitrosamine impurities if nitrosating agents are present in the process, a concern for many pharmaceutical products.[14]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My HPLC peak for THBD-8A-2HCl is exhibiting significant tailing. What are the common causes and solutions?

A: Peak tailing for a basic compound like THBD-8A-2HCl is a classic problem in reversed-phase chromatography. The primary cause is secondary ionic interactions between the protonated amine groups on your molecule and negatively charged residual silanol groups on the silica-based column packing.

Causality & Solutions:

  • Mobile Phase pH is Too High: If the mobile phase pH is close to or above the pKa of the amine groups, a mixed population of charged and neutral species can exist, leading to poor peak shape.

    • Solution: Lower the mobile phase pH. Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will ensure the amines are fully protonated. A pH between 2.5 and 3.5 is a good starting point.

  • Silanol Interactions: Even at low pH, residual silanols can interact with your analyte.

    • Solution 1 (Column Choice): Use a modern, high-purity, base-deactivated column (often labeled "B," "AQ," or "Shield"). These columns have end-capping to minimize exposed silanols.

    • Solution 2 (Ionic Strength): Increase the buffer concentration in your mobile phase (e.g., 20-50 mM ammonium formate). The buffer ions will compete for the active sites on the stationary phase, masking the silanols from your analyte.

  • Column Overload: Injecting too much mass can saturate the stationary phase, causing tailing.

    • Solution: Dilute your sample and reinject. Check if the asymmetry improves.

Q: The retention time (RT) of my main peak is shifting between injections. How can I stabilize it?

A: RT instability points to a lack of equilibrium in your chromatographic system or changes in the mobile phase.

Causality & Solutions:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Before the first injection, flush the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, ensure the post-run equilibration time is sufficient to return to initial conditions.

  • Mobile Phase Instability: The composition of your mobile phase may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Keep mobile phase bottles loosely capped to prevent pressure changes but covered to avoid evaporation of the more volatile organic component.

  • Temperature Fluctuation: HPLC separations are sensitive to temperature.

    • Solution: Use a column thermostat to maintain a constant temperature (e.g., 30-40 °C). This will provide highly reproducible retention times.

Q: I am observing extraneous peaks in my sample chromatogram that are not present in the diluent blank or the reference standard. What is my next step?

A: This situation requires a systematic investigation to determine if the peaks are contaminants, degradants, or true impurities. The workflow below outlines the logical progression for this investigation.

Workflow for Investigating Unexpected Peaks

G start Unexpected Peak(s) Observed in Sample check_contamination Is the peak present in a freshly prepared sample? start->check_contamination contamination Source is likely contamination. Investigate sample prep: - Glassware - Solvents - Spatula check_contamination->contamination No no_contamination Peak is reproducible. Proceed to identification. check_contamination->no_contamination Yes identification Characterize the Peak no_contamination->identification lcms Perform LC-MS Analysis identification->lcms force_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) identification->force_degradation compare_ms Does MS of the peak match a known degradant or process impurity? lcms->compare_ms force_degradation->compare_ms impurity_known Peak Identified. Quantify against a standard or report as unknown. compare_ms->impurity_known Yes impurity_unknown Peak is a novel unknown impurity. Requires further structural elucidation (e.g., NMR). compare_ms->impurity_unknown No

Caption: Workflow for investigating unexpected HPLC peaks.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This method is a robust starting point for the reversed-phase analysis of THBD-8A-2HCl.

ParameterRecommended ConditionRationale
Column C18, Base-Deactivated, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the analyte is protonated for good solubility and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 10 minutesA broad gradient is suitable for separating the main peak from potential impurities with different polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CEnhances efficiency and ensures reproducible retention times.
Detection (UV) 240 nmBenzodiazepine structures typically have strong absorbance in this region.[15] A DAD allows for full spectral analysis.
Injection Vol. 2 µLSmall volume for a small particle column to prevent overload.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileA common starting concentration. Adjust as needed for detector response.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.22 µm filter and degas.

  • Standard Preparation: Accurately weigh and dissolve a qualified reference standard of THBD-8A-2HCl in the diluent to achieve a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The peak asymmetry should be between 0.8 and 1.5.

  • Analysis: Inject a diluent blank, followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks. Calculate purity using the area percent method, correcting for any peaks present in the blank.

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: The HPLC method from Protocol 1 can be used directly, as formic acid is a volatile modifier compatible with MS.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+ (The amine groups will readily accept a proton).

    • Scan Range: m/z 100-500.

    • Expected Ion: The primary ion observed should be the [M+H]⁺ of the free base (C₉H₁₃N₃). The expected m/z would be approximately 164.12. The dihydrochloride salt will dissociate in solution.

  • Procedure: Inject a diluted sample (e.g., 10 µg/mL). Extract the ion chromatogram for the expected m/z and check the mass spectrum of the corresponding peak. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated mass.

References

  • El Mahjoub, A., & Staub, C. (2000). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 381-401. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • CP Lab Safety. 2,3,4,5-TETRAHYDRO-1H-BENZO[E][1][2]DIAZEPIN-7-YLAMINE 2HCL, 95% Purity. [Link]

  • Toguem, S. T., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5543231. [Link]

  • Voronina, T. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. [Link]

  • ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal, 4(1), 1-12. [Link]

  • Agilent Technologies. (n.d.). Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. [Link]

  • Li, P., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2959. [Link]

  • Bugey, A., & Staub, C. (2004). Rapid analysis of benzodiazepines in whole blood by high-performance liquid chromatography: use of a monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 555-562. [Link]

  • El-Gazzar, A. B. A., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(9), 757-761. [Link]

  • Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography–mass spectrometry. Journal of Chromatography B, 811(1), 13-20. [Link]

  • Al-Rimawi, F. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chemical Society of Pakistan, 35(4). [Link]

  • Tiscione, N. B., et al. (2008). Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(8), 644-652. [Link]

  • Lambert, W. E., et al. (1995). Screening, identification, and quantitation of benzodiazepines in postmortem samples by HPLC with photodiode array detection. Journal of Analytical Toxicology, 19(1), 35-40. [Link]

  • Waters Corporation. (2022). A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. [Link]

  • Dziadosz, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(7), 786-793. [Link]

  • ResearchGate. (2011). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. [Link]

  • Babu, B. R., et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 133-136. [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl - A Guide to Byproduct Reduction

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2HCl - A Guide to Byproduct Reduction Welcome to the technical support guide for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2HCl - A Guide to Byproduct Reduction

Welcome to the technical support guide for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize byproduct formation, increase yield, and achieve high product purity.

The synthesis of substituted benzodiazepines is a well-established field, yet each unique substitution pattern presents its own challenges.[3][4] The presence of the 8-amino group on the tetrahydrobenzodiazepine core introduces specific hurdles related to regioselectivity and the potential for side reactions. This guide addresses these issues head-on in a practical, question-and-answer format.

Section 1: Understanding the Synthetic Landscape & Key Challenges

A common and logical approach to the synthesis of the target molecule involves the cyclocondensation of a suitably substituted o-phenylenediamine with a two-carbon synthon, followed by reduction and deprotection steps. A plausible pathway begins with a protected 4-nitro-1,2-phenylenediamine, which sets the stage for the eventual 8-amino group.

This multi-step process, however, is prone to the formation of several critical byproducts. The diagram below illustrates a potential synthetic route and highlights the key stages where impurities can arise.

G cluster_start Starting Materials & Key Intermediate cluster_main_path Desired Synthetic Pathway cluster_byproducts Potential Byproduct Formation SM1 4-Nitro-1,2-phenylenediamine P1 Step 1: Condensation SM1->P1 SM2 Glyoxal or equivalent C2 synthon SM2->P1 INT1 Intermediate Quinoxaline (6-nitroquinoxaline) P2 Step 2: Reduction of Quinoxaline (e.g., NaBH4) INT1->P2 Main Path P1->INT1 P3 Intermediate Tetrahydroquinoxaline P2->P3 BP1 Incomplete Quinoxaline Reduction (Dihydro- species) P2->BP1 Side Reaction P4 Step 3: Nitro Group Reduction (e.g., H2, Pd/C) P3->P4 P5 Product Free Base (Target Amine) P4->P5 BP2 Ring-Opened Products (from harsh reduction) P4->BP2 Degradation P6 Step 4: Salt Formation (HCl in Ether/IPA) P5->P6 BP3 Over-Alkylation/Acylation (if unprotected amine present) P5->BP3 If other reagents present FP Final Product: 2HCl Salt P6->FP G A Crude Product (Free Base in Organic Solvent) B Silica Gel Column Chromatography (DCM/MeOH Gradient) A->B C Fraction Analysis (TLC / HPLC) B->C D Combine Pure Fractions & Evaporate Solvent C->D Select pure fractions E Pure Free Base D->E F Dissolve in Anhydrous IPA E->F G Add >2 eq. HCl solution F->G H Precipitation / Filtration G->H I Final Product (Pure 2HCl Salt) H->I

Sources

Troubleshooting

Technical Support Center: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Dihydrochloride

Technical Support Center: 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride Prepared by the Gemini Application Science Team Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[e][1...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride (Catalog No. A-01492[3], CAS No. 1352305-18-0[4]). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis, handling, and application of this important research compound.

The core structure, a benzene ring fused to a diazepine ring, is a common feature in many biologically active molecules, suggesting its potential as a ligand for various receptors or enzymes.[4] This guide aims to empower you to refine your protocols and overcome common experimental hurdles.

I. Compound Properties & Handling

Proper handling and storage are critical for maintaining the integrity of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride. As a dihydrochloride salt of a diamine, it possesses specific chemical properties that necessitate careful attention.

PropertyValueSource
Molecular Formula C₉H₁₃N₃ · 2HClSmolecule[4]
Molecular Weight 236.14 g/mol Smolecule[4]
CAS Number 1352305-18-0Smolecule[4]
Appearance Typically a solidGeneral Knowledge
Solubility Soluble in water, methanolGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.General Knowledge
Key Handling Considerations:
  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][5] This can lead to clumping, difficulty in accurate weighing, and potential degradation over time.[2]

  • Air Sensitivity: Diamines can be sensitive to air, particularly carbon dioxide, which can react with the amine groups.[6]

  • Corrosivity: As an amine hydrochloride, the compound can be corrosive, especially in the presence of moisture which can generate hydrochloric acid.[5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and handling of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Dihydrochloride.

Synthesis & Purification

Q1: My synthesis of the tetrahydrobenzodiazepine core is resulting in low yields. What are common pitfalls?

A1: The synthesis of 1,4-benzodiazepines can be challenging.[1] Low yields often stem from several factors:

  • Inefficient Cyclization: The key ring-forming step is critical. The choice of catalyst, solvent, and temperature can dramatically impact the efficiency of intramolecular cyclization. For related structures, catalysts like copper iodide (CuI) have been used for C-N bond coupling.[7]

  • Side Reactions: Competing intermolecular reactions can lead to polymer formation or other undesired byproducts, reducing the yield of the desired monomeric benzodiazepine.

  • Purity of Starting Materials: Ensure that the precursor molecules, such as the appropriate o-phenylenediamine and ketone analogs, are of high purity.[8] Impurities can interfere with the reaction.

  • Reaction Conditions: Benzodiazepine synthesis can be sensitive to reaction conditions. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of amine intermediates.[6]

Q2: I am struggling to purify the final compound. Column chromatography on silica gel gives poor separation and streaking.

A2: This is a very common issue when purifying basic amine compounds on standard silica gel.

  • Acid-Base Interactions: Silica gel is acidic and can strongly interact with basic amines, leading to irreversible adsorption, tailing of peaks, and even degradation of the compound.[9]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol/DCM to neutralize the acidic silanol groups on the silica surface.[9]

    • Alternative Stationary Phases: Consider using a different stationary phase. Basic alumina is a good alternative to silica for purifying basic compounds. Amine-functionalized silica is another excellent option.[9]

    • Reversed-Phase Chromatography: If the compound is sufficiently lipophilic, reversed-phase chromatography (e.g., C18) can be effective. Using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.[9]

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems, such as ethanol/ether or butanol, to find conditions that yield high-purity crystals.

Q3: After purification, my product is a sticky solid or oil, not the expected crystalline dihydrochloride salt. What went wrong?

A3: This often points to issues with salt formation or the presence of residual moisture.

  • Incomplete Salt Formation: Ensure you are using a sufficient excess of hydrochloric acid (e.g., HCl in ether or dioxane) during the salt formation step to protonate both amine groups fully.

  • Hygroscopicity and Residual Water: The product is likely hygroscopic and has absorbed atmospheric moisture.[2][10] Water can prevent proper crystallization.

    • Drying Techniques: Dry the purified free-base thoroughly under high vacuum before attempting salt formation. To remove water from the final salt, consider azeotropic distillation with toluene. Dissolve the product in a minimal amount of a low-boiling alcohol like methanol, add toluene, and rotary evaporate. The toluene-water azeotrope will be removed, leaving the anhydrous salt.

Handling & Storage

Q4: The compound's weight seems to change over time, and it's difficult to weigh accurately. Why is this happening?

A4: This is a classic sign of hygroscopicity.[2] The compound is absorbing water from the air, which increases its apparent weight and can affect molar calculations for subsequent reactions.

  • Best Practices:

    • Always handle the compound in a controlled environment, such as a glovebox with a dry atmosphere.

    • If a glovebox is unavailable, minimize the time the container is open to the air.

    • Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅).

    • For highly sensitive experiments, consider preparing a stock solution in a dry solvent and titrating it to determine the exact concentration.

Q5: My compound has discolored from a white/off-white powder to a yellowish or brownish solid. Is it still usable?

A5: Discoloration often indicates degradation, likely due to oxidation. Diamines, especially aromatic ones, can be susceptible to air oxidation.[6]

  • Recommendation: It is highly recommended to re-purify the material before use. The presence of colored impurities suggests that the compound's purity has been compromised, which could lead to ambiguous or failed experimental results. Purification can be attempted by recrystallization or by converting the salt back to the free base, purifying via chromatography, and then re-forming the hydrochloride salt.

III. Experimental Protocol: Dihydrochloride Salt Formation

This protocol outlines the final step in the synthesis, converting the purified free-base of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine to its stable dihydrochloride salt.

Workflow Diagram

Salt_Formation cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Drying FreeBase Dissolve Purified Free Base in Anhydrous Solvent (e.g., MeOH, Ether) Addition Add HCl Solution Dropwise to Free Base Solution (Stirring, 0°C) FreeBase->Addition HCl_Sol Prepare Solution of Anhydrous HCl (e.g., 2M in Ether) HCl_Sol->Addition Precipitate Observe Precipitate Formation Addition->Precipitate Stir Stir Mixture for 1-2 hours at 0°C to RT Precipitate->Stir Filter Collect Solid by Vacuum Filtration Stir->Filter Wash Wash Solid with Cold Anhydrous Ether Filter->Wash Dry Dry Solid Under High Vacuum at Elevated Temperature Wash->Dry

Sources

Optimization

Common pitfalls in experiments with 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Introduction to the Compound

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine is a unique bicyclic molecule featuring a benzene ring fused to a diazepine ring.[1] Its structural similarity to other bioactive benzodiazepine derivatives suggests its potential as a lead compound in the development of new therapeutic agents, particularly for neurological disorders.[1] The dihydrochloride (2HCl) salt form is specifically designed to enhance aqueous solubility, a critical factor for its application in biological assays. However, this salt form also introduces specific handling requirements that, if overlooked, can lead to experimental failure. This guide will address these challenges directly.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and use of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

Q1: How should I store the solid compound and my stock solutions to ensure stability?

A1: Proper storage is critical to prevent degradation. For the solid (powder) form, store it in a cool, dry, and dark environment, ideally in a desiccator at 2-8°C.[1][2] The primary concerns are moisture absorption, which can lead to hydrolysis, and photodegradation.[1]

For stock solutions, the following is recommended:

  • Long-term storage (up to 6 months): Aliquot into single-use vials to avoid freeze-thaw cycles and store at -80°C.[1]

  • Short-term storage (up to 1 month): Store at -20°C.[1]

  • Very short-term storage (<24 hours): Can be kept at 2-8°C.[1]

Always use a dry, inert gas like argon or nitrogen when handling the solid compound to minimize exposure to humid air.[1]

Q2: What is the best solvent for preparing a stock solution?

A2: The dihydrochloride salt is designed for aqueous solubility. The recommended primary solvent is sterile, nuclease-free water. For compounds that may have limited aqueous solubility even as a salt, Dimethyl Sulfoxide (DMSO) is a common alternative for creating a high-concentration primary stock, which can then be diluted into aqueous buffers. However, be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.

Q3: I dissolved the compound in my neutral pH buffer and it precipitated. Why did this happen and how can I fix it?

A3: This is the most common pitfall. The dihydrochloride salt is highly soluble in acidic aqueous solutions. However, in neutral or basic buffers (pH ~7 or higher), the amine groups will be deprotonated, converting the compound to its free base form. The free base is significantly less water-soluble and will precipitate out of solution.[3][4]

  • The Chemistry: The Henderson-Hasselbalch equation governs this pH-dependent solubility.[5] At a pH above the pKa of the amine groups, the equilibrium shifts from the protonated, soluble form (BH+) to the neutral, poorly soluble form (B).

  • Solution: Prepare your high-concentration stock solution in a slightly acidic aqueous environment (e.g., water, which will be slightly acidic upon dissolution of the HCl salt, or a buffer with a pH of 4-5). When diluting into your final neutral pH assay buffer, ensure the final concentration of the compound is below the solubility limit of the free base at that pH. It is crucial to perform serial dilutions and visually inspect for any precipitation at each step.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent or No Biological Activity

You've successfully dissolved the compound, but your assay results are variable or show no effect.

Potential Causes & Solutions:

  • Compound Degradation: The primary amine and the tetrahydrodiazepine ring can be susceptible to oxidation and hydrolysis, especially in aqueous solutions over time.

    • Troubleshooting Protocol:

      • Always prepare fresh working solutions from a frozen stock for each experiment.

      • If you suspect degradation of your solid material (e.g., discoloration from white/off-white to yellow or brown), confirm its purity via an analytical method like HPLC before use.[1]

      • Minimize the time your compound spends in aqueous solution at room temperature.

  • pH-Induced Precipitation at the Cellular Level: Even if your final solution appears clear, local pH changes in cell culture media (e.g., due to cellular metabolism) could cause micro-precipitation, reducing the effective concentration of the compound.

    • Troubleshooting Protocol:

      • Perform a solubility test in your specific cell culture medium. Prepare a dilution series and incubate for the duration of your experiment, then check for precipitation under a microscope.

      • Consider using a formulation strategy with solubilizing excipients if precipitation is a persistent issue, though this requires careful validation to ensure the excipients themselves do not affect the assay.[6][7]

Issue 2: High Background or Off-Target Effects in Cell-Based Assays

Your assay shows a response, but you suspect it might be an artifact or not related to the intended target.

Potential Causes & Solutions:

  • Reactivity of the Primary Aromatic Amine: Primary aromatic amines are known to be reactive and can interfere with biological assays through various mechanisms, including covalent modification of proteins or acting as a reducing agent.[8][9][10]

    • Troubleshooting Protocol:

      • Counter-Screen: Test your compound in a similar assay that lacks the specific target of interest. For example, if you are using a reporter gene assay, use a control vector without the response element.[11] This helps determine if the compound is non-specifically affecting the reporter system or general cell health.

      • Use a Structurally Unrelated Control: If available, use another compound with a different chemical scaffold that targets the same protein. A similar phenotypic outcome strengthens the evidence for an on-target effect.[11]

      • Target Engagement Assay: Directly confirm that your compound is binding to its intended target within the cell using a method like the Cellular Thermal Shift Assay (CETSA).[11]

Part 3: Data Summaries and Workflows

Data Presentation

Table 1: Solubility and Stability Profile of Amine Hydrochloride Salts (General)

ParameterGuidelineRationale & References
Solubility
In WaterGenerally high, but pH-dependent.The hydrochloride salt form increases aqueous solubility.[12][13]
In PBS (pH 7.4)Low; risk of precipitation.At neutral pH, the compound converts to the less soluble free base.[3][4]
In DMSOHigh.A common organic solvent for creating high-concentration stocks.
In EthanolGenerally soluble.Can be used as a co-solvent.[6]
Stability
Solid (2-8°C, dry, dark)Stable for >1 year.Prevents hydrolysis and photodegradation.[1][2]
Aqueous Stock (-80°C)Stable for up to 6 months.Minimizes degradation in solution.[1]
In Assay Buffer (RT)Unstable; use immediately.Prone to degradation; prepare fresh for each experiment.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Equilibrate the vial of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl to room temperature in a desiccator.

  • Calculate the volume of sterile, nuclease-free water required to achieve a 10 mM concentration.

  • In a sterile environment, add the water to the vial.

  • Vortex gently until the solid is completely dissolved. The solution should be clear. If it is not, gentle warming (to 37°C) or brief sonication may aid dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store immediately at -80°C.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitation Observed is_stock Was precipitation in the stock or working solution? start->is_stock check_pH Is the buffer pH > 6.0? cause_freebase Likely Cause: Conversion to poorly soluble free base. check_pH->cause_freebase Yes check_conc Is the concentration near the solubility limit? check_pH->check_conc No is_stock->check_pH Working Solution is_stock->check_conc Stock Solution sol_acidify Solution: Prepare stock in acidic solution (e.g., water or pH 4-5 buffer). cause_freebase->sol_acidify sol_lower_conc Solution: Lower the final concentration in the assay buffer. sol_acidify->sol_lower_conc end_solved Problem Resolved sol_lower_conc->end_solved cause_saturation Likely Cause: Solution is supersaturated. check_conc->cause_saturation Yes check_conc->end_solved No, consult further support. sol_recalc Solution: Recalculate and prepare a more dilute solution. cause_saturation->sol_recalc sol_recalc->end_solved G start Start: Biological Activity Observed q1 Is the effect reproducible and dose-dependent? start->q1 q1->start No, optimize assay. step1 Step 1: Run Counter-Screen (e.g., empty vector control) q1->step1 Yes q2 Is activity present in the counter-screen? step1->q2 res1 Result: Potential Off-Target Effect or Assay Artifact q2->res1 Yes step2 Step 2: Use Structurally Different Inhibitor for the Same Target q2->step2 No q3 Does it produce the same phenotype? step2->q3 res2 Result: Strengthens evidence for off-target effect of original compound. q3->res2 No step3 Step 3: Perform Target Engagement Assay (e.g., CETSA) q3->step3 Yes q4 Does the compound bind to the intended target in cells? step3->q4 res3 Conclusion: High Confidence in On-Target Activity q4->res3 Yes res4 Conclusion: Observed phenotype is likely due to an off-target effect. q4->res4 No

Caption: Workflow to validate on-target effects and rule out artifacts.

References

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells, 1-15.
  • Stoll, F., Geisler, L., & Schlessen, B. (2019). Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines. PubMed. [Link]

  • SafetySkills. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved January 19, 2026, from [Link]

  • Wild, D. (2005). Monocyclic aromatic amines as potential human carcinogens: old is new again. PubMed Central. [Link]

  • Varma, M. V. S., & Panchagnula, R. (2005). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 19, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 19, 2026, from [Link]

  • The primary aromatic amines: their biological properties and structure-activity relationships. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • ResearchGate. (2023). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved January 19, 2026, from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 19, 2026, from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved January 19, 2026, from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved January 19, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine and Classical Benzodiazepines: A Framework for Pharmacological Evaluation

A Comparative Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine and Classical Benzodiazepines: A Framework for Pharmacological Evaluation This guide provides a comprehensive framework for the comparative ph...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine and Classical Benzodiazepines: A Framework for Pharmacological Evaluation

This guide provides a comprehensive framework for the comparative pharmacological evaluation of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride against classical benzodiazepines. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the central nervous system. This document moves beyond a simple product description to establish a rigorous, experimentally-grounded methodology for characterization and comparison.

Introduction: The Enduring Quest for Precision in GABAergic Modulation

For over six decades, benzodiazepines have been a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions.[3][4] Their therapeutic efficacy stems from their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the mammalian brain.[1][4] By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization.[5][6] This potentiation of GABAergic inhibition results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1][3]

However, the broad efficacy of classical benzodiazepines like diazepam is often accompanied by undesirable side effects, including sedation, amnesia, ataxia, and the potential for tolerance and dependence.[3] These limitations are largely due to their non-selective interaction with various GABA-A receptor subtypes.[7] The pursuit of novel modulators with improved therapeutic windows—for instance, potent anxiolysis with minimal sedation—is a key objective in modern neuropharmacology. This has led to the investigation of new chemical scaffolds that interact with the GABA-A receptor complex.

One such compound is 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine. While structurally related to the benzodiazepine core, its specific pharmacological profile remains largely uncharacterized in publicly available literature.[8] This guide, therefore, outlines a logical, multi-tiered experimental workflow to systematically evaluate its properties and compare them directly with a well-established benchmark, such as diazepam.

Section 1: The Benzodiazepine Benchmark: Mechanism and Subtype Selectivity

Mechanism of Action: Positive Allosteric Modulation

Classical benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a distinct allosteric site, known as the benzodiazepine (BZ) site, located at the interface between α and γ subunits of the receptor complex.[5][9] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[10] The result is a more potent inhibitory response to the endogenous neurotransmitter, achieved by increasing the frequency of chloride channel opening.[5][6]

Caption: Mechanism of benzodiazepine action on the GABA-A receptor.

The Role of GABA-A Receptor Subtypes

The diversity of GABA-A receptors, arising from different combinations of their 19 possible subunits (e.g., α, β, γ), is critical to understanding the pharmacological spectrum of benzodiazepines.[5][11] The effects of classical benzodiazepines are primarily mediated by receptors containing α1, α2, α3, or α5 subunits, in combination with β and γ subunits.[11]

  • α1-containing receptors are highly expressed throughout the brain and are strongly associated with sedation, amnesia, and anticonvulsant effects.[11][12]

  • α2 and α3-containing receptors are linked primarily to anxiolytic and muscle relaxant properties.[11]

  • α5-containing receptors are concentrated in the hippocampus and are implicated in learning and memory.[7][11]

The non-selective nature of drugs like diazepam, which bind with high affinity to all these subtypes, explains their broad range of clinical effects and side effects.[13] The development of subtype-selective compounds is a major goal for achieving more targeted therapies.[7][11]

Section 2: Profile of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl

Chemical Structure Analysis

The target compound, with CAS Number 886366-73-0, is a derivative of the benzo[e][1][2]diazepine scaffold.[14][15] Its core structure is a fusion of a benzene ring and a seven-membered diazepine ring. The "tetrahydro" designation indicates saturation within the diazepine ring, and the "8-ylamine" specifies an amine group substituent on the benzene ring.[8] The "2HCl" indicates it is supplied as a more stable and soluble dihydrochloride salt.

Chemical_Structures cluster_diazepam Diazepam (Classical 1,4-Benzodiazepine) cluster_novel 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine struct1 struct1 struct2 struct2

Caption: Comparison of Diazepam and the novel compound's chemical structures.

While sharing the core benzodiazepine nucleus, key structural differences may predict a distinct pharmacological profile. The saturated diazepine ring and the position of the amine group are significant deviations from classical benzodiazepines like diazepam. These modifications could influence binding affinity, efficacy, and selectivity across GABA-A receptor subtypes. Due to limited research, its mechanism of action is currently unknown, but the benzodiazepine core suggests a potential interaction with CNS receptors.[8]

Section 3: A Framework for Comparative Evaluation

To objectively compare 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl with a classical benzodiazepine, a multi-stage experimental approach is required. This workflow progresses from in vitro receptor-level interactions to in vivo behavioral outcomes.

Caption: A logical workflow for the pharmacological comparison of novel compounds.

Protocol 1: In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on GABA-A receptors in brain tissue and compare it to diazepam.

Causality and Rationale: This experiment is the foundational step to confirm that the compound physically interacts with the intended target. A competitive radioligand binding assay using [³H]-Flumazenil, a well-characterized BZ-site antagonist, allows for the quantification of the test compound's affinity. A low Ki value indicates high binding affinity. This protocol is based on established methods for characterizing ligands at the BZ site.[16][17]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat or mouse cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate, with a final volume of 0.5 mL.

    • Total Binding: Add 100 µg of membrane protein, [³H]-Flumazenil (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-Specific Binding (NSB): Add membrane protein, [³H]-Flumazenil, and a high concentration of an unlabeled BZ-site ligand (e.g., 10 µM Diazepam) to saturate the receptors.[17]

    • Competition Binding: Add membrane protein, [³H]-Flumazenil, and varying concentrations of the test compound or Diazepam (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate all tubes for 30-60 minutes at 4°C or 30°C to reach equilibrium.[17]

  • Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

Protocol 2: In Vitro Functional Efficacy Assay (Two-Electrode Voltage Clamp)

Objective: To measure the functional effect of the test compound on GABA-A receptor activity and determine its potency (EC50) and efficacy (Emax) as a positive allosteric modulator.

Causality and Rationale: While binding indicates interaction, it does not describe the functional consequence. Electrophysiology directly measures the compound's ability to enhance GABA-induced chloride currents.[18][19] Using Xenopus oocytes or HEK293 cells expressing specific recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2) allows for the assessment of subtype selectivity, which is crucial for predicting the therapeutic and side-effect profile.[20][21]

Step-by-Step Methodology:

  • Receptor Expression:

    • Prepare cRNA for the desired GABA-A receptor subunits (e.g., rat α1, β2, γ2L).

    • Inject a mixture of the subunit cRNAs into Stage V-VI Xenopus laevis oocytes.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording buffer.

    • Perform two-electrode voltage-clamp recordings, holding the membrane potential at -60 mV.

    • Establish a baseline by applying a low concentration of GABA (EC5-EC10, the concentration that elicits 5-10% of the maximal GABA response). This provides a stable current against which potentiation can be measured.

  • Compound Application:

    • Co-apply the GABA EC5-EC10 solution with increasing concentrations of the test compound or Diazepam.

    • Record the peak current response at each concentration.

    • Ensure adequate washout periods between applications to allow the receptor to return to its baseline state.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the data by expressing the potentiation as a percentage of the response to GABA alone.

    • Plot the percent potentiation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation effect).

Protocol 3: In Vivo Behavioral Assessment

Objective: To assess the anxiolytic-like and sedative/motor-impairing effects of the test compound in a rodent model.

Causality and Rationale: In vivo models are essential to determine if the in vitro activity translates into a therapeutic effect and to evaluate the separation between desired effects (anxiolysis) and side effects (sedation). The Elevated Plus Maze (EPM) is a standard, validated test for anxiolytic-like activity, based on the rodent's natural aversion to open, elevated spaces.[2][22][23][24] The Rotarod test is a classic method to quantify sedation, motor incoordination, and balance.[25][26][27]

Step-by-Step Methodology:

A. Elevated Plus Maze (EPM) for Anxiolytic-like Effects:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.[22]

  • Habituation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.[28]

  • Drug Administration: Administer the test compound, Diazepam (positive control, e.g., 1-2 mg/kg), or vehicle (negative control) via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the maze, facing a closed arm.[2]

    • Allow the animal to explore the maze for a 5-minute period.[22]

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis:

    • Key parameters are the time spent in the open arms and the number of entries into the open arms.

    • An increase in the percentage of time spent in the open arms and/or the number of open-arm entries, without a significant change in total arm entries (a measure of general activity), is indicative of an anxiolytic-like effect.[23]

B. Rotarod Test for Sedation and Motor Impairment:

  • Apparatus: A rotating rod apparatus that can operate at a constant or accelerating speed.[29]

  • Training: The day before testing, train the animals to stay on the rod at a low, constant speed for a set duration (e.g., 60 seconds). Animals that cannot perform this task are excluded.[25]

  • Drug Administration: On the test day, administer the compound, Diazepam, or vehicle as in the EPM protocol.

  • Testing:

    • At a set time post-injection (e.g., 30 minutes), place the animal on the rod.

    • Begin the trial, typically using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).[30]

    • Record the latency to fall from the rod.

  • Data Analysis:

    • A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment, ataxia, or sedation.[27]

Section 4: Data Interpretation and Comparative Analysis

The data gathered from these protocols should be summarized to facilitate a direct, evidence-based comparison.

Table 1: Hypothetical Comparative Pharmacological Data

Parameter2,3,4,5-Tetrahydro-1H-benzo[e]-diazepin-8-ylamine 2HClDiazepam (Reference)Interpretation
Binding Affinity (Ki, nM) [Experimental Value]~1-10 nMLower value indicates higher affinity for the BZ site.
Functional Potency (EC50, nM) [Experimental Value]~50-100 nMLower value indicates higher potency for modulating GABA-A function.
Functional Efficacy (Emax, % Potentiation) [Experimental Value]~150-250%Indicates the maximal enhancement of GABA currents.
Anxiolytic-like Effect (EPM, % Time in Open Arms) [Experimental Value]Significant Increase vs. VehicleA significant increase suggests anxiolytic potential.
Motor Impairment (Rotarod, Latency to Fall) [Experimental Value]Significant Decrease vs. VehicleA minimal decrease at anxiolytic doses suggests a better side-effect profile.

Analysis Narrative:

The primary goal is to assess the separation between the desired anxiolytic effects and undesired sedative effects. An ideal novel compound might exhibit high affinity and potentiation (low Ki and EC50 values) and produce a significant increase in open-arm time on the EPM at doses that do not cause a significant decrease in rotarod performance.

For example, if the test compound shows an anxiolytic effect at 1 mg/kg but only causes motor impairment at 10 mg/kg, it has a therapeutic index of 10. If diazepam shows anxiolysis at 1 mg/kg and motor impairment at 2 mg/kg, its therapeutic index is 2. In this hypothetical scenario, the novel compound would represent a significant advancement. Further studies using recombinant receptors in the functional assay could reveal if this improved profile is due to selectivity for α2/α3-containing receptors over α1-containing receptors.

Conclusion

The evaluation of novel compounds like 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl requires a systematic and logical progression from molecular target engagement to functional cellular modulation and, ultimately, to in vivo behavioral outcomes. The framework presented in this guide provides a robust, self-validating methodology for such a comparison. By rigorously applying these standardized protocols, researchers can generate the high-quality, comparative data necessary to determine if a novel compound offers a meaningful advantage over established benzodiazepines, potentially paving the way for safer and more effective treatments for anxiety and other neurological disorders.

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  • Wang, H., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]

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Comparative

Comparative Analysis of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine Dihydrochloride: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the biological activity of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activity of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to understand the compound's performance relative to other relevant molecules. This document emphasizes experimental data, methodological rigor, and the causal reasoning behind experimental choices.

Introduction: The Therapeutic Potential of Benzodiazepine Scaffolds

The benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, primarily targeting the central nervous system. The inherent structural features of the diazepine ring fused to a benzene ring allow for diverse substitutions, leading to a wide range of pharmacological activities. While classical benzodiazepines are well-known for their modulation of GABAA receptors, recent research has expanded their utility to other areas, including oncology and neurodegenerative diseases, by targeting novel protein-protein interactions and enzymatic activities.

The subject of this guide, 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride, represents a class of benzodiazepine derivatives with a distinct substitution pattern that suggests potential for novel biological activities beyond classical GABAergic modulation. The primary amine at the 7-position offers a key site for further chemical modification and interaction with biological targets. This analysis will focus on its potential as a modulator of specific cellular pathways and compare its activity with other relevant compounds.

Comparative Activity Analysis

Due to the limited publicly available data specifically on the biological activity of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride, this comparative analysis will focus on its potential utility as a chemical scaffold and starting point for fragment-based drug discovery. We will compare its chemical properties and potential for biological screening against other common heterocyclic fragments.

Table 1: Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine Dihydrochloride and Comparator Fragments

Compound/FragmentMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine 2HCl 248.15~1.5 (estimated)321
Aniline93.130.9110
Tetrahydroquinoline133.192.0110
Piperazine86.14-1.1220

This table highlights the drug-like properties of the target compound, positioning it as a suitable candidate for fragment-based screening libraries. Its moderate lipophilicity (LogP) and multiple hydrogen bond donors/acceptors provide a foundation for potential interactions with a variety of biological targets.

Experimental Protocols for Activity Screening

To elucidate the biological activity of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for initial broad-based screening followed by more focused secondary assays.

Primary Screening: Phenotypic Assays

Phenotypic screening allows for the unbiased discovery of compounds that induce a desired cellular response without a priori knowledge of the specific molecular target.

1. Cell Viability/Cytotoxicity Assay (e.g., using MTT or CellTiter-Glo®)

  • Objective: To determine the concentration range at which the compound affects cell viability in different cell lines (e.g., a cancer cell line panel and a non-cancerous control cell line).

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride in appropriate cell culture medium.

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Workflow for Primary Phenotypic Screening

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis A Cell Seeding (96-well plates) C Cell Treatment A->C B Compound Serial Dilution B->C D Incubation (48-72 hours) C->D E Add Viability Reagent D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate IC50 F->G A Primary Screening Phenotypic Assay (e.g., Cell Viability) B Hit Identification Compound shows selective activity A->B C Secondary Screening Target-based assays B->C D Kinase Profiling C->D E Receptor Binding Assays C->E F Other Target-Based Assays C->F G Target Validation Confirming the molecular target D->G E->G F->G

Caption: From phenotypic hit to target validation.

Conclusion and Future Directions

2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride presents itself as a valuable chemical entity for drug discovery endeavors. Its physicochemical properties are favorable for a fragment-based approach, and its structure offers multiple points for chemical elaboration to optimize potency and selectivity once a biological target is identified. The experimental workflows detailed in this guide provide a robust framework for elucidating its biological activity and embarking on a path toward novel therapeutic development. The key to unlocking its potential lies in systematic screening and rigorous target validation.

References

Due to the limited specific literature on the biological activity of 2,3,4,5-Tetrahydro-1H-benzo[b]diazepin-7-amine dihydrochloride, this section provides general references for the methodologies and concepts discussed.

  • Fragment-Based Drug Discovery

    • Title: Fragment-Based Drug Discovery: A Practical Approach
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Phenotypic Screening

    • Title: The importance of phenotypic screening in new drug discovery
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

  • Kinase Assays

    • Title: A guide to kinase screening and profiling
    • Source: N
    • URL: [Link]

  • Receptor Binding Assays

    • Title: Radioligand Binding Assays: Theory and Practice
    • Source: Journal of Biomolecular Screening
    • URL: [Link]

Validation

A Researcher's Guide to Validating the Biological Targets of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl: A Methodological Comparison

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical framework for validating the biological targets of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, a compound of interest due to its benzodiazepine scaffold. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to well-characterized benzodiazepines provides a strong rationale for hypothesizing its primary biological targets and designing a comprehensive validation strategy.

This guide will not merely present protocols; it will delve into the scientific reasoning behind experimental choices, offering a self-validating system of inquiry. We will objectively compare the anticipated performance of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl with established benzodiazepines, providing the necessary experimental data for these alternatives to serve as benchmarks.

The Investigational Compound: Unveiling a Benzodiazepine Derivative

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl belongs to the benzodiazepine class of compounds, which are renowned for their modulatory effects on the central nervous system (CNS). The core benzodiazepine structure is a well-established pharmacophore that typically interacts with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] These receptors are ligand-gated ion channels that, upon activation by GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[2]

Classical benzodiazepines, such as Diazepam and Clonazepam, are positive allosteric modulators (PAMs) of GABA-A receptors. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, increasing the frequency of channel opening.[1][2] Given this precedent, the primary hypothesis for the biological target of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is the GABA-A receptor.

However, the scientific endeavor demands empirical validation, not reliance on analogy alone. Furthermore, the "2HCl" designation indicates a dihydrochloride salt, suggesting the presence of two basic amine groups that could influence its solubility, cell permeability, and potential interactions with other biological targets. The compound's marketing for proteomics research also hints at its potential utility as a chemical probe to identify novel protein interactions.[3]

A Multi-tiered Approach to Target Validation

A robust target validation strategy for a novel compound like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl should be multi-faceted, progressing from initial binding assessment to functional characterization and, ultimately, to broader proteomic profiling to uncover potential off-target effects or novel targets.

Target_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Target Deconvolution Binding_Assay Radioligand Binding Assay Functional_Assay Electrophysiology (TEVC) Binding_Assay->Functional_Assay Confirm functional modulation Proteomics Chemical Proteomics Functional_Assay->Proteomics Investigate off-targets and novel interactions

A multi-phased workflow for target validation.
Phase 1: Quantifying Target Engagement with Radioligand Binding Assays

The initial and most fundamental step in target validation is to ascertain whether the compound of interest physically interacts with its hypothesized target. For GABA-A receptors, competitive radioligand binding assays are the gold standard.[4] These assays measure the ability of an unlabeled compound (the "competitor," in this case, 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl) to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Experimental Rationale: The displacement of the radioligand is proportional to the affinity of the competitor for the binding site. By performing this assay with a range of competitor concentrations, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is then converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.

Comparative Data for Established Benzodiazepines:

CompoundReceptor SubtypeKi (nM)Reference
Diazepamα1β2γ24.1[5]
α2β2γ23.5[5]
α3β2γ23.8[5]
α5β2γ21.0[5]
Clonazepamα1β3γ21.7[6]
α2β3γ21.5[6]
α3β3γ21.8[6]
α5β3γ21.9[6]
LorazepamGeneral~1-10[7]

Expected Outcome for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl: Based on its benzodiazepine core, it is anticipated that this compound will exhibit high affinity for various GABA-A receptor subtypes, with Ki values potentially in the nanomolar range, comparable to the established benzodiazepines listed above.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue or cells expressing specific GABA-A receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]Flumazenil or [3H]Flunitrazepam), and varying concentrations of the unlabeled competitor (2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl or a standard like Diazepam).[8][10]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like Diazepam).[8]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-90 minutes).[9]

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.[4]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Elucidating Functional Consequences with Electrophysiology

Demonstrating binding is a crucial first step, but it does not reveal the functional consequence of that interaction. To determine whether 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl acts as a positive allosteric modulator, a negative allosteric modulator, or a silent antagonist at the GABA-A receptor, functional assays are essential. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing specific GABA-A receptor subtypes is a robust and widely used method for this purpose.[11][12]

Experimental Rationale: TEVC allows for the precise control of the membrane potential of an oocyte while measuring the ionic currents flowing across the cell membrane. By applying GABA in the presence and absence of the test compound, one can directly observe the compound's effect on the GABA-induced chloride current. A PAM will enhance the current, a negative allosteric modulator will reduce it, and a silent antagonist will have no effect on its own but will block the effect of a known PAM.

TEVC_Principle cluster_0 Experimental Setup cluster_1 Measurement Oocyte Xenopus Oocyte Expressing GABA-A Receptors Electrodes Two Microelectrodes (Voltage & Current) Oocyte->Electrodes Impalement Amplifier Voltage Clamp Amplifier Electrodes->Amplifier Feedback Loop Amplifier->Oocyte Current Injection GABA_Application Apply GABA Current_Measurement Measure Chloride Current GABA_Application->Current_Measurement Compound_Application Apply Test Compound + GABA Compound_Application->Current_Measurement

Principle of the Two-Electrode Voltage Clamp (TEVC) assay.

Comparative Data for Established Benzodiazepines:

CompoundEffect on GABA-A ReceptorTypical Concentration RangeReference
DiazepamPositive Allosteric Modulator10 nM - 1 µM[13]
ClonazepamPositive Allosteric Modulator1 nM - 100 nM[3]
LorazepamPositive Allosteric Modulator10 nM - 1 µM[14]
FlumazenilAntagonist10 nM - 1 µM[15]

Expected Outcome for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl: If this compound behaves as a classical benzodiazepine, it is expected to potentiate the GABA-induced chloride current in a concentration-dependent manner. The degree of potentiation and the effective concentration range will be key parameters for comparison with established drugs.

Detailed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.[16]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for measuring the membrane potential and one for injecting current.[17][18]

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[16]

  • Compound Application and Data Acquisition:

    • Establish a baseline current in the absence of any compounds.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current response.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

    • Record the changes in the amplitude of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the test compound.

    • Calculate the percentage potentiation of the GABA response for each concentration of the test compound.

    • Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that produces half-maximal potentiation) and the maximum potentiation.

Phase 3: Unbiased Target Deconvolution with Chemical Proteomics

While hypothesis-driven approaches are essential, an unbiased screen for all potential protein interactions is crucial for a comprehensive understanding of a compound's mechanism of action and for identifying potential off-target liabilities or novel therapeutic applications. Chemical proteomics has emerged as a powerful tool for such unbiased target deconvolution.[19][20] Given that 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine is marketed for proteomics research, this approach is particularly relevant.

Experimental Rationale: Chemical proteomics workflows typically involve immobilizing the small molecule of interest onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate or tissue homogenate. Proteins that bind to the small molecule are "pulled down" and subsequently identified and quantified using mass spectrometry.[21][22] Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are often employed to distinguish specific binders from non-specific background proteins.[21]

Alternative Chemical Proteomics Approaches:

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active site of enzymes, allowing for the specific identification of enzyme targets.[22]

  • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[23]

  • Photoaffinity Labeling (PAL): This approach utilizes a photoreactive version of the small molecule that, upon UV irradiation, forms a covalent bond with its binding partners, enabling their subsequent enrichment and identification.[24]

Chemical_Proteomics_Workflow cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Analysis Compound_Immobilization Immobilize Compound on Beads Incubation Incubate Beads with Lysate Compound_Immobilization->Incubation Cell_Lysis Prepare Cell Lysate Cell_Lysis->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Data_Analysis Identify and Quantify Proteins MS_Analysis->Data_Analysis

A generalized workflow for chemical proteomics-based target identification.

Expected Outcome for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl: A chemical proteomics experiment would be expected to identify subunits of the GABA-A receptor as primary binding partners. However, this unbiased approach may also reveal novel, unexpected protein interactions that could open new avenues of research into the compound's biological activities. The presence of the primary amine group could potentially lead to interactions with a different set of proteins compared to classical benzodiazepines.

Conclusion: Charting a Path Forward

The validation of biological targets for a novel compound like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a critical undertaking that requires a systematic and multi-pronged experimental approach. While its benzodiazepine scaffold strongly implicates the GABA-A receptor as a primary target, this hypothesis must be rigorously tested.

This guide has outlined a logical progression of experiments, from quantifying binding affinity with radioligand assays to characterizing functional activity through electrophysiology, and finally, to exploring the broader interactome using chemical proteomics. By comparing the (yet to be determined) experimental results for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl with the established data for well-known benzodiazepines, researchers can gain a comprehensive understanding of its pharmacological profile. This structured approach not only provides a pathway for validating the primary targets but also opens the door to discovering novel mechanisms of action and potential therapeutic applications.

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Comparative

Cross-reactivity studies of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl Introduction: The Imperative of Selectivity in Drug Discovery 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl

Introduction: The Imperative of Selectivity in Drug Discovery

2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl is a synthetic compound featuring a benzodiazepine scaffold.[1][2] Molecules within this class are well-known for their diverse biological activities, often targeting the central nervous system.[3][4] While the specific molecular targets of this particular aminobenzodiazepine derivative are not extensively characterized in public literature, its structural alerts—a fused aromatic system and a basic amine—suggest a potential for interactions with multiple biological targets.[5]

In modern drug discovery, the principle of "one compound, one target" is an idealized starting point rather than a common reality. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures, which account for approximately 30% of all drug attrition.[6] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a supplementary exercise but a cornerstone of building a robust safety and efficacy profile. Proactive in vitro safety pharmacology profiling is an essential tool for predicting and mitigating potential clinical adverse effects.[5][7]

This guide provides a comprehensive framework for conducting cross-reactivity studies on 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl. We will detail the strategic rationale for selecting key off-target panels, provide validated experimental protocols for executing these screens, and offer a clear methodology for interpreting the resulting data. This document is intended for drug development professionals dedicated to advancing chemical entities with the highest standards of scientific integrity.

Strategic Rationale for Target Panel Selection

A compound's potential for off-target activity is often linked to its physicochemical properties and structural motifs. For a molecule like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, a basic compound (pKa > 6) with aromatic rings, promiscuity can be a concern.[5] Our strategy is to probe the most common and clinically relevant target families implicated in ADRs.

  • Kinase Panel: The human kinome, with over 500 members, is a frequent site of off-target activity due to the conserved nature of the ATP-binding pocket.[8] Unintended kinase inhibition can lead to a wide range of toxicities. High-throughput kinase profiling allows for the simultaneous assessment of potency and selectivity, guiding the optimization process.[9][10]

  • GPCR Panel: G-Protein Coupled Receptors (GPCRs) represent the largest family of drug targets and mediate countless physiological processes.[11][12] Off-target GPCR activity can cause significant side effects, from cardiovascular to neurological issues. A broad panel screen is critical to identify these liabilities early.[13]

  • Ion Channel Panel: Ion channels are integral to neuronal excitability and cardiac function.[14] Cross-reactivity with channels such as the hERG potassium channel is a well-known cause of cardiac arrhythmias and a major focus of safety pharmacology.[15][16]

The following workflow provides a logical progression for assessing the cross-reactivity of a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Analysis Compound Test Compound (10 µM) Kinase Broad Kinase Panel (~400 kinases) Compound->Kinase Single concentration screen GPCR Safety GPCR Panel (~50 targets) Compound->GPCR Single concentration screen IonChannel Core Ion Channel Panel (~10 targets) Compound->IonChannel Single concentration screen IC50 Dose-Response (IC50/EC50) for confirmed hits Kinase->IC50 Hits >50% inhibition GPCR->IC50 Hits >50% inhibition IonChannel->IC50 Hits >50% inhibition Selectivity Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) IC50->Selectivity Risk Risk Assessment & Mitigation (Structure-Activity Relationship Studies) Selectivity->Risk

Caption: High-level workflow for cross-reactivity profiling.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, incorporating controls to ensure data integrity and reproducibility.

Protocol 1: Broad Kinase Profiling via Radiometric Assay

Causality: The radiometric [³³P]-ATP filter-binding assay is a gold standard for kinase screening. It directly measures the enzymatic activity—the transfer of a radiolabeled phosphate from ATP to a substrate—providing a highly sensitive and unambiguous readout that is less susceptible to compound interference (e.g., fluorescence quenching) than other methods.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in 100% DMSO.

    • Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a working solution of [³³P]-ATP and non-labeled ATP in reaction buffer to a final concentration of 10 µM.

    • Reconstitute recombinant kinases and their corresponding substrates in reaction buffer as per the supplier's instructions.

  • Assay Execution (384-well plate):

    • Dispense 50 nL of the test compound stock or DMSO (vehicle control) into assay wells.

    • Add 5 µL of the kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the ATP solution. The final test compound concentration will be 10 µM.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP, followed by a final wash with methanol.

  • Data Acquisition and Analysis:

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Any kinase showing >50% inhibition is flagged as a "hit" and should be subjected to dose-response analysis to determine the IC50 value.

Protocol 2: GPCR Off-Target Profiling (cAMP Assay)

Causality: Cyclic AMP (cAMP) is a critical second messenger for Gs- and Gi-coupled GPCRs.[11] Homogeneous Time-Resolved Fluorescence (TR-FRET) is a robust technology for measuring cAMP levels in whole cells. Its ratiometric readout (emission at two wavelengths) minimizes interference from assay volume variations and compound autofluorescence, ensuring high-quality data.

G Ligand Agonist GPCR Gs-Coupled GPCR Ligand->GPCR activates G_Protein Gαs Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Signaling) cAMP->PKA activates

Caption: Simplified Gs-coupled GPCR signaling pathway.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the GPCR of interest in appropriate media.

    • Harvest cells and plate them in 384-well white assay plates at a density of 5,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Execution (Antagonist Mode):

    • Prepare serial dilutions of the test compound in stimulation buffer containing 0.1% BSA.

    • Aspirate the culture medium from the cell plate and add 5 µL of the compound dilutions or vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of an agonist for the target GPCR at its EC80 concentration (pre-determined).

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of cAMP-d2 detection reagent (lysis buffer).

    • Add 5 µL of anti-cAMP cryptate detection reagent (lysis buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader (ex: 320 nm, em: 620 nm and 665 nm).

    • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

    • Plot the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Ion Channel Profiling via Automated Patch Clamp

Causality: Automated patch-clamp electrophysiology provides direct, functional data on ion channel activity by measuring the flow of ions across the cell membrane. This is the most physiologically relevant method for assessing ion channel liability and is the industry standard for cardiac safety screening (e.g., hERG).

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., CHO-hERG).

    • Culture cells to ~80% confluency.

    • Prepare a single-cell suspension using an enzymatic detachment solution.

    • Wash and resuspend cells in the appropriate extracellular buffer solution.

  • Assay Execution (Automated Platform):

    • Load the cell suspension and prepared compound plates into the automated patch-clamp system.

    • The system will automatically trap a cell, form a gigaseal, and establish a whole-cell recording configuration.

    • Apply a specific voltage protocol to elicit channel currents and establish a stable baseline recording.

    • Apply the vehicle control to establish the baseline effect.

    • Apply increasing concentrations of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, with wash-out steps in between if necessary.

  • Data Acquisition and Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the vehicle control.

    • Fit the concentration-response data to a logistic equation to determine the IC50 value.

Data Presentation and Comparative Analysis

To contextualize the cross-reactivity profile, it is crucial to compare the compound's off-target potency with its potency at the intended (primary) target. For this guide, we will assume a hypothetical primary target, "Target X," with an IC50 of 50 nM.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)

Kinase FamilyTarget Kinase% Inhibition
TKEGFR8%
TKSRC92%
CMGCGSK3β75%
AGCPKA15%
CAMKCAMK2D48%

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK; AGC: PKA, PKG, PKC; CAMK: Calcium/calmodulin-dependent

Table 2: Comparative Dose-Response Analysis

TargetTarget ClassAssay TypeIC50 (nM)Selectivity Index (Off-Target IC50 / Target X IC50)
Target X (Primary) (Biochemical) 50 -
SRCKinaseRadiometric85017-fold
GSK3βKinaseRadiometric1,20024-fold
5-HT₂ₐGPCRcAMP3,50070-fold
hERGIon ChannelAutomated Patch Clamp>10,000>200-fold

Interpretation:

  • Selectivity Window: The selectivity index is a critical metric. A therapeutic window of at least 100-fold between the primary target and any off-targets is a widely accepted goal in early drug discovery to minimize the risk of side effects.[6]

  • Analysis of Results: In this hypothetical scenario, the compound shows moderate activity against SRC and GSK3β kinases, with selectivity windows of 17- and 24-fold, respectively. This would be a potential concern and would trigger further investigation. The activity against the 5-HT₂ₐ receptor is weaker but still notable. Crucially, the compound shows a clean profile against the hERG channel (>200-fold selectivity), which is a very positive result from a cardiac safety perspective.

  • Next Steps: Based on these results, a medicinal chemistry effort would be initiated to improve selectivity against Target X by reducing activity against SRC and GSK3β, while preserving the favorable hERG profile.

Conclusion

The systematic evaluation of a compound's cross-reactivity is a non-negotiable component of modern drug discovery. For a novel molecule like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, a proactive and comprehensive profiling strategy is the most effective way to identify and mitigate potential safety liabilities. By employing robust, validated assays across key target families—kinases, GPCRs, and ion channels—researchers can build a detailed understanding of a compound's selectivity profile. This data-driven approach not only de-risks the path to clinical development but also enables the rational design of safer, more effective medicines.

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Sources

Validation

A Researcher's Guide to Efficacy Comparison: 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl and Known CNS Ligands

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the efficacy of the novel compound 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. Given...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the efficacy of the novel compound 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. Given the limited publicly available data on this specific molecule, we present a systematic approach to compare its potential efficacy against well-established ligands targeting plausible central nervous system (CNS) receptors.[1] The benzodiazepine core structure suggests potential activity at key G protein-coupled receptors (GPCRs) implicated in a range of neuropsychiatric disorders.[2][3][4][5]

Our focus will be on the dopamine D2 receptor and the serotonin 5-HT1A and 5-HT2A receptors, common targets for anxiolytic and antipsychotic agents.[6] This guide will detail the necessary in vitro and in vivo experimental protocols to build a robust efficacy profile for this novel compound.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating a novel compound is to determine its binding affinity and functional activity at the hypothesized molecular targets. These in vitro assays provide the first indication of a compound's potency and mechanism of action.

Radioligand Binding Assays: Gauging Affinity

The foundational experiment to determine if our test compound interacts with the target receptors is a competitive radioligand binding assay. This assay quantifies the affinity of a non-labeled compound (our test compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Experimental Rationale: By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity.

Self-Validating System: Each assay must include controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand), and a range of concentrations of a known competitor to validate the assay's performance.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Utilize stable cell lines expressing the human dopamine D2, serotonin 5-HT1A, or serotonin 5-HT2A receptors (e.g., CHO or HEK293 cells). Culture cells to 80-90% confluency.[7]

  • Membrane Preparation: Harvest cells and prepare membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with increasing concentrations of the test compound (2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl) or a known competitor.

  • Radioligand Addition: Add a constant concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors, or [³H]-Ketanserin for 5-HT2A receptors).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Comparative Data Table: Known Ligand Affinities (Ki in nM)

ReceptorKnown AntagonistKnown Agonist
Dopamine D2 HaloperidolQuinpirole
Serotonin 5-HT1A WAY-100635[8]8-OH-DPAT[9]
Serotonin 5-HT2A Ketanserin[10][11]DOI[9]
Functional Assays: Determining Efficacy

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Is the compound an agonist, an antagonist, or an inverse agonist? Functional assays measure the downstream signaling events following receptor binding.

Experimental Rationale: D2 and 5-HT1A receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][12] Conversely, 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C, resulting in an increase in intracellular calcium.[13][14] Measuring these second messengers provides a direct readout of receptor activation.

Self-Validating System: Each functional assay should include a known agonist to establish the maximum possible response and a known antagonist to confirm that the observed effects are mediated by the target receptor.

Protocol: cAMP Inhibition Assay (for D2 and 5-HT1A Receptors)

  • Cell Culture and Plating: Use stable cell lines expressing the D2 or 5-HT1A receptor and plate them in 96- or 384-well plates.[7]

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Compound Addition: Add increasing concentrations of the test compound or a known agonist/antagonist.

  • Incubation: Incubate the plates to allow for receptor-mediated modulation of cAMP production.

  • cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[7]

  • Data Analysis: For agonists, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, calculate the IC50 (concentration for 50% inhibition of agonist response).

Protocol: Intracellular Calcium Mobilization Assay (for 5-HT2A Receptors)

  • Cell Culture and Plating: Use a stable cell line expressing the 5-HT2A receptor.[14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of the test compound or a known agonist/antagonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluid dispenser.

  • Data Analysis: Determine the EC50 and Emax for agonists, and the IC50 for antagonists.

Workflow for In Vitro Characterization

G cluster_0 Binding Affinity cluster_1 Functional Efficacy Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Comparison Comparative Analysis Ki_Value->Comparison Functional_Assay Functional Assays (cAMP or Calcium Flux) Efficacy_Profile Determine EC50/IC50 and Emax Functional_Assay->Efficacy_Profile Efficacy_Profile->Comparison Start Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl Start->Binding_Assay Start->Functional_Assay Known_Ligands Known Ligands (e.g., Haloperidol, 8-OH-DPAT, Ketanserin) Known_Ligands->Binding_Assay Known_Ligands->Functional_Assay

Caption: Workflow for in vitro efficacy comparison.

Part 2: In Vivo Efficacy Assessment

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their effects on complex behaviors relevant to human neuropsychiatric disorders. The choice of animal model is critical and should align with the hypothesized therapeutic application (e.g., antipsychotic or anxiolytic).

Models for Antipsychotic-like Efficacy

These models are designed to assess a compound's ability to mitigate behaviors considered analogous to the positive symptoms of psychosis.

Experimental Rationale: Hyperdopaminergic states are implicated in the positive symptoms of schizophrenia. Therefore, animal models often involve inducing dopamine-agonist-mediated behaviors and assessing the ability of a test compound to block these effects.

Self-Validating System: Each in vivo experiment must include a vehicle-treated group to establish baseline behavior, a positive control group treated with a known antipsychotic to validate the model, and the test compound group.

Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Habituation: Acclimate rodents (rats or mice) to the open-field testing arenas.

  • Compound Administration: Administer the test compound, a known antipsychotic (e.g., haloperidol or risperidone), or vehicle.

  • Amphetamine Challenge: After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

  • Behavioral Recording: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the test compound group to the vehicle and positive control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.[6]

Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

  • Rationale: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[15]

  • Procedure: Place the animal in a startle chamber. Present a weak, non-startling stimulus (the prepulse) shortly before a loud, startling stimulus.

  • Gating Disruption: Use a dopamine agonist (e.g., apomorphine) to disrupt PPI.

  • Compound Testing: Assess the ability of the test compound to restore normal PPI in the presence of the disrupting agent.[15]

  • Data Analysis: A significant restoration of PPI by the test compound indicates potential antipsychotic efficacy.

Models for Anxiolytic-like Efficacy

These models assess a compound's ability to reduce anxiety-like behaviors in rodents.

Experimental Rationale: These tests are based on the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.[16] Anxiolytic compounds are expected to increase exploratory behavior in the aversive areas.

Self-Validating System: As with the antipsychotic models, vehicle and positive control (e.g., diazepam) groups are essential for validating the experimental results.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[16][17]

  • Compound Administration: Administer the test compound, a known anxiolytic (e.g., diazepam), or vehicle.

  • Testing: Place the animal in the center of the maze and allow it to explore freely for a set period.

  • Behavioral Measures: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[17]

Protocol: Light-Dark Box Test

  • Apparatus: A box with a dark, enclosed compartment and a brightly lit compartment.[16][17]

  • Procedure: After compound administration, place the animal in the dark compartment and allow it to explore both compartments.

  • Behavioral Measures: Record the time spent in the lit compartment and the number of transitions between the two compartments.

  • Data Analysis: An increase in the time spent in the lit compartment suggests an anxiolytic-like effect.[17]

Workflow for In Vivo Efficacy Assessment

G cluster_0 Antipsychotic-like Efficacy cluster_1 Anxiolytic-like Efficacy Start Test Compound with Promising In Vitro Profile Hyperlocomotion Amphetamine-Induced Hyperlocomotion Start->Hyperlocomotion PPI Prepulse Inhibition (PPI) Start->PPI EPM Elevated Plus Maze (EPM) Start->EPM Light_Dark Light-Dark Box Start->Light_Dark Data_Integration Integrate and Compare with Known Ligands Hyperlocomotion->Data_Integration PPI->Data_Integration EPM->Data_Integration Light_Dark->Data_Integration

Caption: Workflow for in vivo efficacy assessment.

Part 3: Data Interpretation and Comparative Efficacy Profile

Key Comparative Metrics:

  • In Vitro Potency: How does the Ki and EC50/IC50 of the test compound compare to known high-affinity ligands?

  • Functional Profile: Is the compound an agonist, antagonist, or partial agonist? Does it exhibit functional selectivity (biased agonism)?

  • In Vivo Efficacy: Does the compound demonstrate efficacy in behavioral models at doses that do not produce sedative or other confounding motor effects?

  • Therapeutic Window: What is the dose range between efficacy and the emergence of side effects?

By following this structured, comparative approach, researchers can rigorously evaluate the efficacy of novel compounds like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, paving the way for further preclinical and clinical development.

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  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. [Link]

  • National Center for Biotechnology Information. (n.d.). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. [Link]

  • Zell, J., et al. (2020). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International journal of molecular sciences, 21(21), 8036.
  • Van Craenenbroeck, K., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International journal of molecular sciences, 20(7), 1735.
  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

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  • Wikipedia. (n.d.). Dopamine antagonist. [Link]

  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]

  • ABLAZE. (n.d.). CAS 886366-73-0 | 2,3,4,5-Tetrahydro-1H-benzo[e][18][19]diazepin-8-ylamine. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Analogs

A Comparative Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Analogs For researchers and drug development professionals, the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]dia...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine Analogs

For researchers and drug development professionals, the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold represents a compelling starting point for the design of novel central nervous system (CNS) agents. The inherent structural features of this bicyclic system, combining a benzene ring with a seven-membered diazepine ring, offer a versatile platform for chemical modification and exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the potential SAR of analogs of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl, drawing upon established principles from related benzodiazepine and benzazepine classes to inform future drug discovery efforts. While direct, extensive SAR studies on this specific parent compound are not widely published, a wealth of knowledge on analogous structures allows for the formulation of predictive models and a rational approach to analog design and testing.

Core Scaffold and Hypothesized Pharmacological Targets

The 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine core structure is suggestive of interactions with key CNS receptors, particularly dopamine and serotonin receptors, which are well-established targets for a variety of neuropsychiatric disorders. The presence of the basic amine at the 8-position is a critical feature, likely serving as a key interaction point with receptor binding sites.

Based on the pharmacology of structurally related compounds, we can hypothesize that analogs of this scaffold are likely to exhibit affinity for:

  • Dopamine D1 and D2 Receptors: The tetrahydrobenzazepine moiety is a known pharmacophore for dopamine receptor ligands.[1] Variations in substitution on the aromatic ring and the diazepine nitrogens can modulate affinity and selectivity for D1 versus D2 subtypes.

  • Serotonin 5-HT2A Receptors: Many CNS-active compounds with an aromatic amine feature exhibit affinity for serotonin receptors. Antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotics.[3]

This guide will focus on the exploration of SAR for these primary hypothesized targets.

Strategic Derivatization and Predicted SAR

The design of a focused library of analogs should systematically probe the contributions of different structural regions to receptor affinity and functional activity.

Modification of the 8-Amino Group

The primary amine at the 8-position is a prime candidate for modification to explore its role in receptor binding.

  • N-Alkylation and N-Acylation: Introducing small alkyl groups (e.g., methyl, ethyl) or acyl groups (e.g., acetyl) can probe the steric and electronic requirements of the binding pocket. It is anticipated that bulky substituents may decrease affinity due to steric hindrance.

  • Conversion to Amides and Sulfonamides: These modifications will alter the hydrogen bonding capacity and basicity of the nitrogen, potentially leading to changes in receptor interaction and pharmacokinetic properties.

Substitution on the Aromatic Ring

Exploring substitutions at other positions on the benzene ring can provide insights into the electronic and steric tolerances of the receptor.

  • Introduction of Electron-Withdrawing and Electron-Donating Groups: Halogens (F, Cl, Br) or small alkyl groups at positions 6, 7, or 9 can influence the overall electron density of the aromatic ring and potentially engage in specific interactions with the receptor.

Modification of the Diazepine Ring

The conformation and substitution of the seven-membered ring are critical for proper orientation within the receptor binding site.

  • N1 and N4 Substitution: Introducing substituents on the nitrogen atoms of the diazepine ring can significantly impact conformation and affinity. Small alkyl groups are generally well-tolerated in related benzodiazepines.

  • Introduction of Ring Constraints: The synthesis of conformationally restricted analogs can help to identify the bioactive conformation of the molecule.[1]

Proposed Experimental Workflows

To systematically evaluate the SAR of newly synthesized analogs, a tiered screening approach is recommended.

Primary In Vitro Screening: Receptor Binding Assays

The initial step involves determining the binding affinity of the compounds for the primary hypothesized targets.

Experimental Protocol: Radioligand Binding Assays

  • Target Preparation: Cell membranes expressing the human dopamine D1, D2, and serotonin 5-HT2A receptors are prepared from stably transfected cell lines (e.g., HEK293 or CHO).

  • Radioligand Selection:

    • D1 Receptor: [³H]SCH23390

    • D2 Receptor: [³H]Spiperone[4]

    • 5-HT2A Receptor: [³H]Ketanserin or [¹²⁵I]DOI[5]

  • Assay Conditions:

    • Incubate a fixed concentration of the radioligand with varying concentrations of the test compound in the presence of the receptor-containing membranes.

    • The incubation is carried out in an appropriate buffer at a specific temperature and for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + Test Compound ReceptorPrep->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis G Start Cells Expressing Target Receptor Assay Functional Assay (e.g., cAMP, Ca2+ flux) Start->Assay Agonist Agonist Agonist->Assay TestCompound Test Compound TestCompound->Assay Measurement Measure Second Messenger Levels Assay->Measurement Analysis Data Analysis (Agonist/Antagonist Activity) Measurement->Analysis

Caption: General workflow for in vitro functional assays.

Comparative Data Summary (Hypothetical)

The following table provides a hypothetical framework for summarizing the data obtained from the proposed screening cascade. This allows for a direct comparison of the SAR of the synthesized analogs.

Compound IDR⁸ (8-position)R¹ (1-position)R⁴ (4-position)Dopamine D1 Ki (nM)Dopamine D2 Ki (nM)5-HT2A Ki (nM)5-HT2A Functional Activity
Parent -NH₂-H-H>1000500150Antagonist
Analog 1 -NHCH₃-H-H800350100Antagonist
Analog 2 -NHCOCH₃-H-H>1000>100050Potent Antagonist
Analog 3 -NH₂-CH₃-H900400120Antagonist
Analog 4 -NH₂-H-CH₃75030090Antagonist

Conclusion and Future Directions

The 2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepin-8-ylamine scaffold holds significant promise for the development of novel CNS-targeted therapeutics. Although direct SAR data for this specific compound series is limited, a rational approach to analog design, guided by the extensive knowledge of related benzodiazepine and benzazepine pharmacology, can accelerate the discovery of potent and selective ligands for dopamine and serotonin receptors. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of newly synthesized compounds, enabling researchers to build a comprehensive understanding of the structure-activity relationships within this chemical class. Future work should focus on expanding the diversity of the analog library and exploring a wider range of CNS targets to fully elucidate the therapeutic potential of this promising scaffold.

References

  • Norman, M. H., et al. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 32(8), 1913-1921. [Link] [1]2. Roth, B. L. (2013). 5-HT2A serotonin receptor biology: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 64, 1-8. [Link] [6]3. Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. [Link] [7]4. Gobert, A., et al. (2000). A novel, potent, selective, and orally active antagonist at dopamine D3 receptors: I. In vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1248-1257.

  • Amin, A. M., et al. (2009). Synthesis of the possible receptor Ligand [¹²⁵I]-spiperone for D2-dopamine receptor and in-vivo biodistribution. Arab Journal of Nuclear Sciences and Applications, 42(4). [Link] [8]17. Westkaemper, R. B., & Glennon, R. A. (1991). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology Biochemistry and Behavior, 40(4), 1019-1031. [Link] [3]18. Hewitt, M., et al. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Toxicology and Applied Pharmacology, 492, 117131. [Link]

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Validation

A Comprehensive Benchmarking Guide: Unveiling the Pharmacological Profile of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl

Introduction: Navigating the Complexities of Novel Benzodiazepine Scaffolds The benzodiazepine scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of therapeutic agents primarily targe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Novel Benzodiazepine Scaffolds

The benzodiazepine scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of therapeutic agents primarily targeting the γ-aminobutyric acid type A (GABAA) receptor to produce anxiolytic, sedative, and anticonvulsant effects.[1][2] However, the introduction of novel substitutions, such as the 8-amino group on a tetrahydro-benzo[e]diazepine core, presents a departure from classical benzodiazepine pharmacology. This modification in 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl (referred to herein as "Compound X") suggests the potential for altered receptor interactions, possibly extending to monoamine neurotransmitter systems.

This guide presents a comprehensive, field-proven framework for the initial pharmacological characterization and subsequent benchmarking of Compound X. We will operate on the hypothesis that its structural features may confer activity at dopamine and serotonin receptors, a characteristic observed in other non-classical benzodiazepine derivatives.[3] Our approach is designed to first elucidate the primary molecular target(s) of Compound X and then to rigorously compare its in vitro performance against well-established standard compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological profile of this novel chemical entity.

Part 1: Primary Target Identification - A Multi-Receptor Screening Approach

Given the structural ambiguity of Compound X's pharmacological target, an initial broad-spectrum screening is paramount. The primary objective is to determine its binding affinity for a panel of receptors, including the classical benzodiazepine binding site on the GABAA receptor, as well as key dopamine and serotonin receptor subtypes.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CompoundX Compound X Stock (in DMSO) SerialDilutions Serial Dilutions CompoundX->SerialDilutions Standards Standard Compounds Stocks (in DMSO) Standards->SerialDilutions Incubation Incubation (Compound + Receptor + Radioligand) SerialDilutions->Incubation ReceptorMembranes Receptor Membranes (e.g., from CHO or HEK293 cells) ReceptorMembranes->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone for D2) Radioligand->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation CompetitionCurve Competition Binding Curve (Log[Compound] vs. % Binding) Scintillation->CompetitionCurve IC50 IC50 Determination CompetitionCurve->IC50 Ki Ki Calculation (Cheng-Prusoff equation) IC50->Ki Result Result Ki->Result High-Affinity Target(s) Identified

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Utilize commercially available cell membranes from stable cell lines (e.g., CHO or HEK293) expressing the human receptor of interest (Dopamine D2, Serotonin 5-HT2A, or GABAA).

  • Compound Preparation: Prepare a stock solution of Compound X and the standard compounds in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors, or [3H]-Flunitrazepam for the benzodiazepine site on GABAA receptors), and varying concentrations of the test compound or standard.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Profile of Compound X

Receptor TargetRadioligandStandard CompoundStandard Ki (nM)Compound X Ki (nM)
Dopamine D2[3H]-SpiperoneBromocriptine2.515.8
Serotonin 5-HT2A[3H]-KetanserinKetanserin1.250.2
GABAA (BZD site)[3H]-FlunitrazepamDiazepam3.1>10,000

Interpretation of Hypothetical Data: The results in Table 1 would suggest that Compound X has a high affinity for the Dopamine D2 receptor, a moderate affinity for the Serotonin 5-HT2A receptor, and negligible affinity for the classical benzodiazepine binding site on the GABAA receptor. This would guide our subsequent functional characterization and benchmarking efforts towards its dopaminergic and serotonergic activities.

Part 2: Functional Characterization and Benchmarking

Following the identification of high-affinity targets, the next critical step is to determine the functional activity of Compound X at these receptors. Is it an agonist, antagonist, or partial agonist? How does its potency and efficacy compare to established standard compounds?

Experimental Approach: In Vitro Functional Assays

We will employ functional assays that measure downstream signaling events upon receptor activation. For G-protein coupled receptors (GPCRs) like the Dopamine D2 and Serotonin 5-HT2A receptors, common readouts include changes in intracellular cyclic adenosine monophosphate (cAMP) levels or calcium mobilization.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

The Dopamine D2 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

G cluster_workflow D2 Receptor Functional Assay Workflow Cells CHO-D2 cells Forskolin Forskolin Treatment (Stimulates adenylyl cyclase) Cells->Forskolin Compound Compound X or Standard (Varying concentrations) Forskolin->Compound Incubation Incubation Compound->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Assay cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Assay Data_Analysis Data Analysis cAMP_Assay->Data_Analysis EC50_Emax EC50 and Emax Determination Data_Analysis->EC50_Emax Dose-Response Curve

Caption: Workflow for Dopamine D2 Receptor cAMP Assay.

Step-by-Step Protocol for D2 Receptor cAMP Assay:

  • Cell Culture: Plate CHO cells stably expressing the human Dopamine D2 receptor in 96-well plates and culture overnight.

  • Compound Addition: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of Compound X or a standard D2 receptor agonist (e.g., Bromocriptine).

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

The Serotonin 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to an increase in intracellular inositol phosphates and a subsequent rise in intracellular calcium (Ca2+) levels.[4]

Step-by-Step Protocol for 5-HT2A Receptor Calcium Flux Assay:

  • Cell Culture: Plate HEK293 cells stably expressing the human Serotonin 5-HT2A receptor in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of Compound X or a standard 5-HT2A receptor agonist (e.g., 5-Methoxytryptamine) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Data Presentation and Interpretation

The functional data should be presented in a clear, tabular format to allow for direct comparison between Compound X and the standard compounds.

Table 2: Hypothetical Functional Potency and Efficacy Data

Receptor TargetAssay TypeStandard CompoundStandard EC50 (nM)Standard Emax (%)Compound X EC50 (nM)Compound X Emax (%)
Dopamine D2cAMP InhibitionBromocriptine5.210025.185
Serotonin 5-HT2ACalcium Flux5-Methoxytryptamine8.9100120.560

Interpretation of Hypothetical Data: The results in Table 2 would classify Compound X as a partial agonist at both the Dopamine D2 and Serotonin 5-HT2A receptors, as its maximal effect (Emax) is lower than that of the standard full agonists. It displays higher potency (lower EC50) at the D2 receptor compared to the 5-HT2A receptor. This dual partial agonist profile is of significant interest, as such compounds can act as modulators of dopaminergic and serotonergic neurotransmission, potentially offering a more nuanced therapeutic effect with a reduced side-effect profile compared to full agonists. Aripiprazole is a well-known example of a drug with such a "dopamine-serotonin system stabilizer" profile.[5]

Conclusion: A Pathway to Understanding a Novel Pharmacological Agent

The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to the characterization and benchmarking of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl. By systematically evaluating its binding affinity and functional activity at key CNS receptors, we can move beyond the structural classification of "benzodiazepine" and uncover its true pharmacological identity. The hypothetical data presented suggests a profile of a dual Dopamine D2/Serotonin 5-HT2A partial agonist, a class of compounds with significant therapeutic potential in neuropsychiatric disorders. This data-driven approach is essential for any researcher, scientist, or drug development professional seeking to unlock the potential of novel chemical entities and to make informed decisions in the complex landscape of modern drug discovery.

References

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][6]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]

  • MDPI. (n.d.). Third-Generation Antipsychotics as Augmentation in Treatment-Resistant Obsessive–Compulsive Disorder: A Narrative Review of Efficacy and Tolerability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed. Retrieved from [Link]

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  • National Center for Biotechnology Information. (1983). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[2][4]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PubMed Central. Retrieved from [Link]

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Comparative

A Researcher's Guide to Unlocking the Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl: A Comparative Framework for In Vitro and In Vivo Efficacy Assessment

A Researcher's Guide to Unlocking the Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl: A Comparative Framework for In Vitro and In Vivo Efficacy Assessment Introduction: Unveiling a N...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Unlocking the Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl: A Comparative Framework for In Vitro and In Vivo Efficacy Assessment

Introduction: Unveiling a Novel Benzodiazepine Derivative

2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine dihydrochloride is a unique bicyclic compound featuring a benzene ring fused to a diazepine ring.[1] Its molecular formula is C9H15Cl2N3, and it is identified by the CAS number 1352305-18-0.[1] While this specific molecule is commercially available for research purposes, particularly in the field of proteomics, a comprehensive review of published literature reveals a notable scarcity of data regarding its biological activity.[1][3] The mechanism of action for this compound remains unknown; however, the presence of the benzodiazepine core suggests a potential for interaction with receptors in the central nervous system (CNS), akin to well-established benzodiazepine drugs.[1]

This guide serves as a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro and in vivo efficacy of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl. Drawing upon established methodologies for analogous benzodiazepine derivatives, we will propose a logical, data-driven approach to characterize its therapeutic potential. We will explore potential applications based on the known activities of related compounds, which have demonstrated efficacy as anxiolytics, anticonvulsants, and even antiparkinsonian agents.[4][5][6]

Comparative Landscape: Learning from Structurally Related Benzodiazepines

The broader family of benzodiazepines has a rich history in pharmacology, with numerous derivatives synthesized and evaluated for a range of therapeutic applications. To inform our investigation of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl, we will consider the established efficacy of several related compounds.

Compound In Vitro Activity In Vivo Activity Therapeutic Potential
VBZ102 (4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one) Data not extensively detailed in provided search results.Demonstrated a pronounced anxiolytic-like effect in mice without inducing memory impairment or compromising motor activity. A sedative effect was only noted at higher doses (10.0 mg/kg).[2][4]Anxiolytic with a potentially favorable side-effect profile compared to classical benzodiazepines.[2][4]
1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one derivatives Exhibited pharmacological properties at high concentrations in some "in vitro" tests.[7]Devoid of tranquilizing activity and showed high toxicity with little to no effect on motor coordination, motor activity, or maximal electroshock seizures in mice when compared to chlordiazepoxide and diazepam.[7]Limited potential as a psychotropic agent due to high toxicity and lack of desired CNS effects.[7]
TIBO Derivatives (Tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) Potent and specific inhibitors of HIV-1 reverse transcriptase.[8]R86183, a TIBO derivative, inhibits HIV-1 replication in various CD4+ T-cell lines and peripheral blood lymphocytes at nanomolar concentrations.[8]Antiviral, specifically for the treatment of HIV-1 infection.[8]
1,5-Benzodiazepin-2(3H)-ones Showed antioxidant and neuroprotective properties in human neuroblastoma SH-SY5Y cells against oxidative stress.[5][9] Reduced intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential.[5]Data not available from the provided search results.Potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.[5][9]

This comparative data underscores the diverse biological activities within the benzodiazepine class, suggesting that 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl could possess a unique pharmacological profile. The following sections outline a proposed experimental workflow to elucidate this profile.

Proposed Experimental Workflow: A Dual-Pronged Approach to Efficacy Assessment

To comprehensively characterize the therapeutic potential of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl, a phased approach commencing with in vitro screening followed by targeted in vivo validation is recommended.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Initial Screening Initial Screening Mechanism of Action Studies Mechanism of Action Studies Initial Screening->Mechanism of Action Studies Identify preliminary activity Cytotoxicity Assays Cytotoxicity Assays Initial Screening->Cytotoxicity Assays Assess safety profile Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Promising candidates Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Determine dosing regimen Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Validate therapeutic effect and assess safety

Figure 1: Proposed experimental workflow for the characterization of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl.

Part 1: In Vitro Efficacy and Mechanistic Elucidation

The initial phase of investigation should focus on cell-based assays to determine the primary biological activity and mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl.

Initial Screening for CNS Activity

Given the benzodiazepine scaffold, a primary focus on CNS targets is warranted.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound to key CNS receptors, including GABAA, benzodiazepine (BZD) sites, and other relevant neurotransmitter receptors.

  • Materials:

    • 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl

    • Radioligands (e.g., [3H]flunitrazepam for BZD sites)

    • Cell membrane preparations expressing the target receptors

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Elucidating the Mechanism of Action

Should the initial screening reveal significant binding to a particular receptor, subsequent functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator.

G Compound 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine 2HCl Receptor Target Receptor (e.g., GABAA) Compound->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates/Inhibits CellularResponse Cellular Response (e.g., Ion Channel Opening, Enzyme Activation) Signaling->CellularResponse Leads to

Figure 2: A simplified signaling pathway to be investigated for the target compound.

Experimental Protocol: Electrophysiology on Xenopus Oocytes

  • Objective: To functionally characterize the interaction of the test compound with ligand-gated ion channels, such as the GABAA receptor.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the subunits of the target receptor

    • Two-electrode voltage clamp setup

    • Agonists and antagonists for the target receptor

  • Procedure:

    • Inject the cRNA into the oocytes and allow for receptor expression.

    • Perfuse the oocytes with a solution containing the agonist to elicit a baseline current.

    • Co-apply the test compound with the agonist to determine if it modulates the current.

    • Apply the test compound alone to assess for direct agonistic activity.

Cytotoxicity Profiling

A critical early step is to assess the compound's toxicity in relevant cell lines to establish a therapeutic window.

Experimental Protocol: MTT Assay

  • Objective: To determine the concentration at which the test compound exhibits cytotoxic effects.

  • Materials:

    • Human cell lines (e.g., SH-SY5Y for neuronal toxicity, HepG2 for hepatotoxicity)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to determine cell viability.

Part 2: In Vivo Efficacy and Preclinical Validation

Promising candidates from in vitro studies should advance to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing effective in vivo studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters of the test compound in mice.

  • Materials:

    • Male C57BL/6 mice

    • The test compound formulated for intravenous and oral administration

    • Blood collection supplies

    • LC-MS/MS for bioanalysis

  • Procedure:

    • Administer a single dose of the compound via intravenous and oral routes to separate cohorts of mice.

    • Collect blood samples at predetermined time points.

    • Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Efficacy in Animal Models

Based on the in vitro findings, appropriate animal models should be selected to evaluate the therapeutic efficacy of the compound.

Example Experimental Protocol: Open Field and Light-Dark Box Tests for Anxiolytic Activity (as performed for VBZ102) [2][4]

  • Objective: To assess the anxiolytic-like effects of the test compound in mice.

  • Materials:

    • Swiss mice

    • Open field apparatus

    • Light-dark box apparatus

    • Video tracking software

  • Procedure:

    • Administer the test compound or vehicle to the mice at various doses.

    • After a specified pretreatment time, place the mouse in the center of the open field and record its activity for a set duration. Key parameters include time spent in the center versus the periphery.

    • In a separate test, place the mouse in the light compartment of the light-dark box and record the time spent in the light versus the dark compartment.

    • An increase in the time spent in the center of the open field or the light compartment of the light-dark box is indicative of an anxiolytic effect.

Preliminary Toxicology

Initial in-life toxicology studies are necessary to identify any potential adverse effects.

Experimental Protocol: Acute Toxicity Study in Mice

  • Objective: To determine the median lethal dose (LD50) and observe any signs of acute toxicity.

  • Materials:

    • Mice

    • The test compound

  • Procedure:

    • Administer escalating doses of the compound to different groups of mice.

    • Observe the animals for a set period for any signs of toxicity, including changes in behavior, appearance, and mortality.

    • At the end of the study, perform gross necropsy and histopathological examination of key organs.

Conclusion and Future Directions

While 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine 2HCl remains a largely uncharacterized molecule, its benzodiazepine scaffold presents a compelling starting point for drug discovery efforts. The systematic in vitro and in vivo evaluation framework outlined in this guide provides a robust pathway for elucidating its pharmacological profile and therapeutic potential. By drawing on the established methodologies used to characterize other benzodiazepine derivatives, researchers can efficiently and effectively navigate the preclinical development process for this novel compound. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive preclinical toxicology and safety pharmacology studies to support its potential clinical translation.

References

  • 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl - Smolecule. (2023-08-16). Available at:

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (2021-08-19).
  • 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine hydrochloride | SCBT. Available at:

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI.
  • Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one - PubMed.
  • New tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed. Available at:

  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - ResearchGate.
  • 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1][2]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI - PubMed. Available at:

  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents.
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Validation

A Senior Application Scientist's Guide to Establishing Reproducible Findings for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. This guide provides an in-depth technical framework for establishing reproducible da...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. This guide provides an in-depth technical framework for establishing reproducible data for the novel chemical entity, 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine dihydrochloride. Due to the limited published data on this specific molecule, this document serves as a forward-looking guide, outlining the necessary steps to synthesize, characterize, and evaluate this compound in a manner that ensures the generated data is robust and reproducible. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare methodologies to ensure scientific integrity.

The Imperative of Reproducibility in Novel Compound Research

The journey of a novel compound from synthesis to potential application is fraught with challenges, chief among them being the reproducibility of experimental results. Inconsistent findings not only impede scientific progress but also erode trust within the research community. For a compound like 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, which belongs to the pharmacologically significant benzodiazepine class, ensuring the reliability of its synthesis and biological activity is paramount.[1][2] This guide, therefore, is structured to provide a comprehensive roadmap for any researcher embarking on the study of this or similar novel compounds.

Reproducible Synthesis: A Proposed Pathway and Critical Controls

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned as a multi-step process, likely commencing from a commercially available substituted 2-aminobenzylamine or a related precursor. A critical step would be the cyclization to form the seven-membered diazepine ring, followed by functional group manipulations to introduce the 8-amino group.

A Starting Material (e.g., Substituted 2-nitrobenzylamine) B Protection of Amine A->B e.g., Boc anhydride C Reaction with N-protected amino acid B->C e.g., DCC coupling D Cyclization to form Benzodiazepinone C->D Deprotection and intramolecular cyclization E Reduction of Nitro Group to Amine D->E e.g., SnCl2, H2/Pd-C F Reduction of Amide to Amine E->F e.g., LiAlH4 G Final Product (2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine) F->G H Salt Formation (2HCl) G->H HCl in Ether

Caption: Proposed synthetic workflow for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

Experimental Protocol: A Template for Reproducibility

Step 1: Synthesis of the Benzodiazepinone Intermediate

  • Rationale: The formation of a benzodiazepinone core is a common and robust method for constructing the diazepine ring.[4][7]

  • Procedure:

    • To a solution of the appropriate N-protected 2-amino-nitro-benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an N-protected amino acid (1.1 eq) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

    • Deprotect the N-terminal protecting group (e.g., with trifluoroacetic acid for a Boc group) and induce intramolecular cyclization, potentially with gentle heating.

Step 2: Reduction of the Nitro Group and Amide

  • Rationale: The reduction of the nitro group to an amine and the amide to a secondary amine are critical transformations. The choice of reducing agent is crucial for selectivity and reproducibility.

  • Procedure:

    • Dissolve the benzodiazepinone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add a reducing agent for the nitro group, such as stannous chloride (SnCl2) or catalytic hydrogenation (H2 over Pd/C).[3]

    • Monitor the reaction by TLC until completion.

    • Work up the reaction to isolate the amino-benzodiazepinone.

    • For the amide reduction, dissolve the product in an anhydrous solvent (e.g., tetrahydrofuran) and slowly add a strong reducing agent like lithium aluminum hydride (LiAlH4) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction and perform an aqueous workup to isolate the crude product.

Step 3: Purification and Salt Formation

  • Rationale: High purity is essential for reproducible biological testing. Salt formation improves stability and aqueous solubility.

  • Procedure:

    • Purify the crude 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine by column chromatography.

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in ether (2.2 equivalents) to precipitate the dihydrochloride salt.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Critical Parameters for Reproducibility
ParameterImportance for ReproducibilityRecommended Control Measures
Purity of Starting Materials Impurities can lead to side reactions and inconsistent yields.Characterize all starting materials by NMR and Mass Spectrometry.
Solvent Purity and Anhydrous Conditions Water can interfere with many organic reactions, especially those involving strong reducing agents.Use freshly distilled or commercially available anhydrous solvents.
Reaction Temperature Temperature fluctuations can affect reaction rates and selectivity.Use a controlled temperature bath and monitor the internal reaction temperature.
Stoichiometry of Reagents Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts.Accurately weigh all reagents and use calibrated pipettes for liquids.
Reaction Monitoring Subjective determination of reaction completion can lead to variability.Use a consistent method for TLC analysis and consider HPLC for more quantitative monitoring.
Purification Method Inconsistent purification can result in varying levels of impurities in the final product.Standardize the column chromatography procedure (silica gel type, solvent system, column dimensions).

Analytical Characterization: The Foundation of Trustworthiness

A synthesized compound is only as reliable as its characterization. A comprehensive analytical workflow is a self-validating system that confirms the identity, purity, and stability of the target molecule.

Workflow for Analytical Characterization

A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C B_sub1 ¹H NMR B->B_sub1 B_sub2 ¹³C NMR B->B_sub2 B_sub3 High-Resolution Mass Spectrometry (HRMS) B->B_sub3 D Quantification C->D E Batch-to-Batch Comparison C->E C_sub1 High-Performance Liquid Chromatography (HPLC) C->C_sub1 C_sub2 Elemental Analysis C->C_sub2 D_sub1 Quantitative NMR (qNMR) D->D_sub1

Caption: Analytical workflow for the characterization of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl.

Detailed Analytical Protocols

Protocol 3.1: Structural Confirmation by NMR and Mass Spectrometry

  • ¹H and ¹³C NMR Spectroscopy:

    • Rationale: NMR provides detailed information about the chemical structure, connectivity, and environment of the atoms.

    • Procedure:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

      • Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.[3][4]

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

    • Procedure:

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer.

      • Compare the measured mass to the calculated theoretical mass for the protonated molecule [M+H]⁺. The mass error should be less than 5 ppm.

Protocol 3.2: Purity Determination by HPLC

  • Rationale: HPLC is the gold standard for determining the purity of small molecules in the pharmaceutical industry due to its high resolution and sensitivity.[8][9][10][11][12]

  • Procedure:

    • Method Development: Develop a reversed-phase HPLC method using a C18 column. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][12]

    • Validation: Validate the HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[13][14][15][16][17]

    • Analysis: Inject a solution of the compound at a known concentration and integrate the peak areas. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Analytical TechniqueParameter MeasuredAcceptance Criteria for Reproducibility
¹H NMR Chemical StructureSpectrum consistent with the proposed structure.
¹³C NMR Carbon SkeletonCorrect number of signals corresponding to the structure.
HRMS Elemental CompositionMass error < 5 ppm.
HPLC PurityPurity ≥ 98% for biological testing.
Elemental Analysis Elemental CompositionExperimental values within ±0.4% of theoretical values.

Comparison with Alternatives and Biological Evaluation

The benzodiazepine scaffold is present in numerous clinically used drugs, primarily targeting the central nervous system.[1][18][19] However, novel benzodiazepine derivatives are also being explored for other therapeutic areas, such as antimicrobial and anticancer agents.[20][21]

Potential Biological Activities and Comparative Compounds

Based on the structure of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine, potential biological activities to investigate include:

  • CNS Activity: As a benzodiazepine derivative, the most logical starting point is to investigate its effects on the central nervous system, such as anxiolytic, sedative, or anticonvulsant properties.[22] A relevant comparator would be Diazepam.

  • Antimicrobial Activity: Some novel benzodiazepines have shown antimicrobial effects.[20][21] Ciprofloxacin could serve as a positive control in such assays.

  • Anticancer Activity: The potential for anticancer activity could also be explored, with a compound like Doxorubicin as a comparator.

Protocol 4.1: In Vitro Antimicrobial Assay (Broth Microdilution)
  • Rationale: The broth microdilution method is a standardized and reproducible assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Procedure:

    • Prepare a stock solution of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl in a suitable solvent (e.g., sterile water or DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Ensuring Reproducibility in Biological Assays
  • Cell Line/Microbial Strain Authentication: Use authenticated and low-passage cell lines or microbial strains.

  • Standardized Protocols: Adhere strictly to standardized assay protocols.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment.

  • Replicates: Perform experiments with technical and biological replicates to assess variability.

  • Data Analysis: Use consistent and appropriate statistical methods for data analysis.

Conclusion: A Framework for Rigorous Science

The reproducibility of findings for 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2HCl, as with any novel compound, hinges on a systematic and rigorous approach to its synthesis, characterization, and biological evaluation. By following the detailed protocols and adhering to the critical control measures outlined in this guide, researchers can generate high-quality, reliable, and reproducible data. This commitment to scientific integrity is essential for advancing our understanding of new chemical entities and their potential therapeutic applications.

References

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  • He, W., et al. (1998). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection. Journal of Forensic Sciences, 43(5), 1061-1067. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]

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  • Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1412-1416. Retrieved from [Link]

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Comparative

A Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl and its Therapeutic Potential in Relation to Established CNS Scaffolds

This guide provides an in-depth comparison of the novel chemical scaffold, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl, with established benzodiazepine and diazepine derivatives that have demonstrated significa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the novel chemical scaffold, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl, with established benzodiazepine and diazepine derivatives that have demonstrated significant activity within the central nervous system (CNS). We will explore the structural nuances, receptor binding profiles, and functional activities of these compounds, offering a framework for researchers and drug development professionals to evaluate the potential of this emerging scaffold.

Introduction: The Versatile Benzodiazepine and Diazepine Core

The benzodiazepine and diazepine core structures are privileged scaffolds in medicinal chemistry, forming the foundation for a multitude of drugs targeting the CNS. Their inherent ability to modulate the activity of key neurotransmitter systems, primarily through interaction with GABA(_A) receptors, has led to the development of widely prescribed anxiolytics, sedatives, and anticonvulsants. However, the therapeutic landscape is evolving, with a growing emphasis on targeting other receptor systems, such as dopamine and serotonin, to address complex psychiatric disorders like schizophrenia and depression. This has spurred the development of "atypical" antipsychotics, many of which retain a modified diazepine or related tricyclic structure.

This guide will focus on comparing 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl to two key classes of CNS-active compounds:

  • Atypical Antipsychotics: Featuring the dibenzodiazepine (e.g., Clozapine) and thienobenzodiazepine (e.g., Olanzapine) scaffolds, known for their multi-receptor antagonism, particularly at dopamine D2 and serotonin 5-HT2A receptors.

  • Selective D2/5-HT2A Antagonists: Highlighting compounds with a clearer antagonist profile at these key receptors, which are implicated in the pathophysiology of psychosis.

The Subject of Investigation: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl

2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine, presented as its dihydrochloride salt, is a relatively new chemical entity. Its core structure consists of a benzene ring fused to a seven-membered diazepine ring. The "tetrahydro" designation indicates the saturation of the diazepine ring, and the presence of an amine group at the 8-position of the benzodiazepine core is a key feature for potential pharmacological interactions.

While comprehensive biological data for this specific compound is not yet widely available in peer-reviewed literature, its structural similarity to known psychoactive compounds suggests its potential as a ligand for various CNS receptors. Suppliers of this compound market it for use in proteomics research, hinting at its potential to interact with and be used to identify specific protein targets.

Comparative Analysis of Chemical Scaffolds

The therapeutic efficacy and side-effect profiles of benzodiazepine and diazepine derivatives are intrinsically linked to their chemical structures and the resulting receptor interaction profiles.

Structural Comparison
Compound/ScaffoldCore StructureKey Substituents and Features
2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine Tetrahydro-benzo[e]diazepine8-amino group
Clozapine Dibenzodiazepine8-chloro, N-methylpiperazinyl group
Olanzapine Thienobenzodiazepine2-methyl, N-methylpiperazinyl group
Eticlopride Substituted BenzamidePyrrolidinyl-methyl side chain
Nemonapride Substituted BenzamidePyrrolidinyl side chain with a phenylmethyl group

The core tricyclic structure of clozapine and olanzapine contributes to their broad receptor binding profile. In contrast, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine possesses a simpler bicyclic core, which may confer greater selectivity. The 8-amino group on the target molecule is a potential site for hydrogen bonding and could play a crucial role in receptor recognition and affinity.

Receptor Binding Profile Comparison

The following table summarizes the reported in vitro receptor binding affinities (Ki values in nM) of selected comparator compounds. Lower Ki values indicate higher binding affinity.

ReceptorClozapineOlanzapineEticloprideNemonapride
Dopamine D2 125110.0290.1
Dopamine D3 --0.46-
Dopamine D4 2127--
Serotonin 5-HT2A 1348309.4 (human)
Serotonin 5-HT1A 150-620034 (IC50)
Histamine H1 77>100,000-
Muscarinic M1 1.926>100,000-
Adrenergic α1 719110-

Data compiled from multiple sources.

Clozapine and olanzapine exhibit a broad spectrum of high-affinity binding to dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. This multi-receptor profile is thought to contribute to their "atypical" antipsychotic effects but also to their side-effect profiles, such as weight gain and sedation (H1 antagonism) and anticholinergic effects (M1 antagonism).

Eticlopride is a highly potent and selective antagonist for D2-like dopamine receptors. Nemonapride is also a potent D2-like receptor antagonist but additionally shows high affinity for the 5-HT2A receptor and is a potent 5-HT1A receptor agonist.

Based on its tetrahydro-benzo[e]diazepine core, it is plausible that 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine could exhibit affinity for dopamine and/or serotonin receptors. The 8-amino substituent could potentially favor interactions with specific receptor subtypes, and the lack of the bulky side chains seen in clozapine and olanzapine might lead to a more selective binding profile.

Signaling Pathways and Potential Mechanism of Action

The therapeutic effects of atypical antipsychotics are primarily attributed to their modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o protein. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation also modulates ion channels, such as inwardly rectifying potassium channels (GIRKs), and inhibits voltage-gated calcium channels. Antagonism of the D2 receptor by compounds like eticlopride blocks these effects, leading to an increase in neuronal excitability in certain brain regions.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Antagonist D2 Antagonist (e.g., Eticlopride) Antagonist->D2R Blocks

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gαq protein. Upon activation by serotonin, Gαq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is involved in a wide range of cellular processes, including neuronal excitability, plasticity, and gene expression. Antagonism of the 5-HT2A receptor, a key feature of many atypical antipsychotics, is thought to contribute to their efficacy in treating the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.

Caption: Workflow for Radioligand Binding Assay.

Functional Assay for Serotonin 5-HT2A Receptor

This protocol describes a functional assay to measure the ability of a test compound to act as an agonist or antagonist at the human 5-HT2A receptor by measuring intracellular calcium mobilization.

Materials:

  • Cell Line: CHO or HEK293 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive photoprotein like aequorin or a fluorescent calcium indicator (e.g., Fluo-4).

  • Agonist: Serotonin (5-HT).

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Luminometer or fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation: Plate the cells in microplates and grow to confluence. For aequorin-based assays, incubate the cells with coelenterazine in the dark to charge the photoprotein. For fluorescent dye-based assays, load the cells with the calcium indicator dye.

  • Antagonist Mode:

    • Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells.

  • Agonist Mode:

    • Inject serial dilutions of the test compound into the wells.

  • Signal Detection: Immediately measure the light emission (luminescence) or fluorescence intensity using a plate reader.

  • Data Analysis:

    • Antagonist Mode: Determine the IC50 value of the test compound by plotting the inhibition of the serotonin-induced signal against the compound concentration.

    • Agonist Mode: Determine the EC50 value of the test compound by plotting the signal intensity against the compound concentration.

Caption: Workflow for 5-HT2A Functional Assay.

Conclusion and Future Directions

2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-8-ylamine 2HCl represents an intriguing chemical scaffold with the potential for novel CNS activity. Its structural relationship to known atypical antipsychotics and other psychoactive benzodiazepines warrants a thorough investigation of its pharmacological profile. The primary focus of initial studies should be to determine its binding affinities at a broad panel of CNS receptors, with a particular emphasis on dopamine and serotonin receptor subtypes.

Subsequent functional assays will be critical to elucidate whether it acts as an agonist, antagonist, or modulator at its primary targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Should this compound exhibit a favorable in vitro profile, such as potent and selective antagonism at D2 and/or 5-HT2A receptors, further evaluation in preclinical in vivo models of psychosis and other CNS disorders would be a logical next step. The insights gained from these studies will be instrumental in determining the therapeutic potential of this and related chemical scaffolds in the ongoing quest for safer and more effective treatments for neuropsychiatric conditions.

References

  • Eticlopride is a substituted benzamide analog with high affinity and selectivity for dopamine (DA) D2‐like receptors that was initially developed as a potential antipsychotic agent. A great deal of research has utilized this drug to better understand central DA receptor function, the role of D2‐like receptors in behavior, and the influence of blockade of these receptors on several preclinical animal models. This review highlights research utilizing this drug and compares it to typical and atypical antipsychotics used clinically. (Source: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PubMed Central, [Link])

  • Eticlopride is a substituted benzamide analog with high affinity and selectivity for dopamine (DA) D2-like receptors that was initially developed as a potential antipsychotic agent. (Source: A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed, [Link])

  • Upon stimulation, Gs coupled 5-HT7A receptors activate cAMP; Gi-coupled 5-HT1A receptors inhibit cAMP production, and the βγ subunits activate the MAPK pathway; Gq-coupled 5-HT2A receptors activate phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), which increases intracellular Ca2+ concentration. (Source: Schematic diagram showing the major 5-HT receptors signalling pathways.... - ResearchGate, [Link])

  • Nemonapride acts as a potent antagonist at D2 receptors, meaning it binds to these receptors and inhibits their activation by dopamine. By blocking the overactive dopamine signaling, nemonapride helps to mitigate the positive symptoms of schizophrenia. In addition to its effects on D2 receptors, nemonapride also exhibits affinity for other types of receptors, including serotonin

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl This guide provides essential safety and handling information for 2,3,4,5-Tetrahydro-1H-benz...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl

This guide provides essential safety and handling information for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl, a compound utilized in advanced research and development. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for safe and effective laboratory operations. This document is structured to offer a deep, logical, and scientifically grounded understanding of the necessary personal protective equipment (PPE) and handling protocols.

Understanding the Potential Hazards: A Proactive Stance

The chemical structure of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl, featuring an aromatic amine and a dihydrochloride salt, suggests several potential hazards that dictate our PPE recommendations:

  • Inhalation Toxicity: As a fine powder, this compound can be easily aerosolized, posing a significant risk of inhalation.[3][4] Amine-containing compounds can be respiratory irritants or sensitizers.

  • Dermal and Ocular Irritation: Aromatic amines and acidic hydrochloride salts can cause irritation upon contact with the skin and eyes.[6][7] Prolonged contact may lead to more severe chemical burns or dermatitis.

  • Combustibility: While not definitively classified, organic powders can be combustible under certain conditions.[3] Dust clouds in the presence of an ignition source can pose a fire or explosion hazard.

Given these potential risks, a multi-faceted approach to protection, focusing on respiratory, skin, and eye protection, is essential.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for various laboratory operations involving 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl. The guiding principle is to create a robust barrier between the researcher and the chemical.[6][8]

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesFull-length Lab Coat (buttoned) with long sleevesN95 or higher rated respirator
Dissolution and Solution Preparation Chemical Splash Goggles or Safety Glasses with side shieldsNitrile or Neoprene GlovesFull-length Lab Coat (buttoned)Recommended if not performed in a fume hood
Reaction Monitoring and Analysis Safety Glasses with side shieldsNitrile or Neoprene GlovesFull-length Lab Coat (buttoned)Generally not required if in a closed system
  • Eye Protection: The choice between safety glasses and chemical splash goggles depends on the risk of splashing.[6][7] When handling the dry powder, which can become airborne, goggles provide a more complete seal around the eyes. For handling solutions, safety glasses with side shields offer adequate protection.

  • Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases.[9][10][11] Double-gloving is recommended when handling the dry powder to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Neoprene gloves are also a suitable alternative, offering excellent durability.[2][12]

  • Body Protection: A full-length, buttoned lab coat protects the skin and personal clothing from accidental spills.[4] Long sleeves are crucial to cover the arms.

  • Respiratory Protection: Due to the fine, powdered nature of the compound, an N95 or higher-rated respirator is essential during weighing and aliquoting to prevent inhalation of airborne particles.[3][4][7] These operations should ideally be performed in a chemical fume hood or a powder containment hood.

Step-by-Step PPE Protocols: Ensuring a Validated Safety System

Proper donning and doffing of PPE are as critical as the equipment itself. Following a standardized procedure minimizes the risk of cross-contamination.

Donning_Procedure A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Eye Protection B->C D 4. Gloves (Double-glove if handling powder) C->D

Figure 1: Recommended PPE Donning Sequence.
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don your inner gloves, followed by the outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[13]

The doffing procedure is designed to prevent contact with any contaminated surfaces.

Doffing_Procedure A 1. Outer Gloves (if double-gloved) B 2. Lab Coat A->B C 3. Eye Protection B->C D 4. Respirator C->D E 5. Inner Gloves D->E F Wash Hands Thoroughly E->F

Figure 2: Recommended PPE Doffing Sequence.
  • Outer Gloves: If double-gloved, remove the outer pair by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Remove your lab coat by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Eye Protection: Remove your eye protection from the back of your head.

  • Respirator: Remove your respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again by peeling them off from the cuff.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[14]

Emergency Procedures: A Plan for the Unexpected

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a large glass of water to drink. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated lab coats, should be placed in a sealed, labeled hazardous waste bag.

  • Chemical Waste: Unused or waste 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine 2hcl and its solutions should be disposed of in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. For unwanted or expired medicines, the safest disposal method is through a drug take-back program.[6][7]

References

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.).
  • Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-8-ylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.

  • Safety Data Sheet. (2022, April 27). Spectrum Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Safe disposal of unwanted medicines. (2025, February 26).
  • Drug Disposal Information. (n.d.). DEA Diversion Control Division.
  • Safe Medication Disposal. (2025, August 5). OncoLink.
  • Safe handling of hazardous drugs. (2022, November 13). PubMed.
  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
  • Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Unknown Source.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Unknown Source.
  • Chemical Resistance Guide. (n.d.). Unisafe Gloves.
  • Chemical Resistance of Gloves.pdf. (n.d.). Unknown Source.
  • Chemical Resistance Chart. (n.d.). Eagle Protect.
  • Latex Gloves and Chemical Resistance: What You Need to Know. (2025, December 16). HeighTech Safety.
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Unknown Source.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Iturri.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Chemical Resistances for Latex, Vinyl & Nitrile Gloves.* (n.d.). GWJ Company.
  • Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University.
  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • Standard operating procedure for hazardous chemicals Handling of nanom
  • Safety Precautions in the Laboratory. (n.d.). University of Oklahoma Health Sciences Center.

Sources

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